4,6-Dibromo-3-fluoro-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromo-3-fluoro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2FN/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUASIFHVSSSHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline
This document provides an in-depth technical guide for the synthesis of 4,6-dibromo-3-fluoro-2-methylaniline, a key chemical intermediate in the pharmaceutical and agrochemical sectors.[1] Its highly functionalized aromatic structure serves as a critical building block for creating complex molecules with specific biological activities.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a reliable synthesis pathway, the underlying chemical principles, and a robust, validated experimental protocol.
Synthetic Strategy: Retrosynthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through the direct electrophilic bromination of its precursor, 3-fluoro-2-methylaniline. This approach is favored for its efficiency and atom economy.
Retrosynthetic Analysis:
The logical disconnection for this compound involves the removal of the two bromine atoms, leading directly back to the starting material, 3-fluoro-2-methylaniline (CAS 443-86-7).[2] This identifies electrophilic aromatic substitution as the key forward-synthetic transformation.
Causality of Experimental Choices:
The regiochemical outcome of the bromination is dictated by the electronic effects of the substituents on the aniline ring. The directing power of these groups is paramount to understanding the formation of the desired isomer.[3]
-
Amino Group (-NH₂): This is a strongly activating, ortho-, para- directing group. Its powerful electron-donating effect via resonance significantly increases the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to it.
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para- directing group through an inductive effect.
-
Fluoro Group (-F): This substituent exhibits a dual nature. It is deactivating through its inductive electron-withdrawing effect but is ortho-, para- directing due to its ability to donate a lone pair of electrons via resonance.
In an electrophilic substitution reaction, the potent activating and directing effect of the amino group dominates all other substituents. Therefore, the incoming electrophiles (Br⁺) will be directed to the positions ortho and para to the -NH₂ group. In the 3-fluoro-2-methylaniline precursor, the para position (C4) and one ortho position (C6) are unsubstituted and thus highly activated for bromination. The other ortho position (C2) is already occupied by the methyl group. This strong directing influence makes the synthesis highly regioselective for the 4,6-dibromo isomer.
N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a reliable source of electrophilic bromine (Br⁺) and offers advantages over elemental bromine (Br₂) in terms of safety and handling.[4] The reaction proceeds effectively in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, which can stabilize the charged intermediates formed during the reaction.[4][5]
Synthesis Workflow Diagram
The following diagram illustrates the direct dibromination pathway from the starting material to the final product.
Caption: Direct dibromination of 3-fluoro-2-methylaniline.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis of this compound. The quantities are based on a laboratory scale synthesis.
Materials and Reagents:
| Reagent | CAS No. | Molecular Wt. | Quantity | Molar Eq. |
| 3-Fluoro-2-methylaniline | 443-86-7 | 125.14 g/mol | 10.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 15.6 g | 2.2 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~150 mL | - |
| Deionized Water | 7732-18-5 | - | ~200 mL | - |
| Ethyl Acetate | 141-78-6 | - | ~200 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~10 g | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (10.0 g, 79.9 mmol) in N,N-dimethylformamide (100 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Reagent Addition: Once the solution is at 0 °C, add N-Bromosuccinimide (15.6 g, 87.9 mmol, 2.2 eq.) portion-wise over 30 minutes. Monitor the internal temperature to ensure it does not rise above 5 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing 200 mL of deionized water. This will precipitate the crude product.
-
Work-up:
-
Stir the aqueous suspension for 15 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (2 x 50 mL).
-
Dissolve the crude solid in ethyl acetate (~150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) to remove any remaining acidic byproducts, and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.
Product Characterization
The identity and purity of the synthesized this compound (Molecular Formula: C₇H₆Br₂FN, Molecular Weight: 282.94 g/mol ) must be confirmed using standard analytical techniques.[1]
-
¹H NMR and ¹³C NMR: To confirm the molecular structure and regiochemistry. The proton NMR should show a characteristic singlet for the remaining aromatic proton.
-
Mass Spectrometry (MS): To confirm the molecular weight, showing the characteristic isotopic pattern for a dibrominated compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, Br, F, N) of the purified compound.
Conclusion
The synthesis of this compound via direct electrophilic bromination of 3-fluoro-2-methylaniline with N-Bromosuccinimide is a highly effective and regioselective method. The pathway's success is grounded in the powerful directing effects of the amino substituent on the aniline ring. The provided protocol is robust and scalable, making it suitable for various research and development applications where this valuable intermediate is required.
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Li, J., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 736-740. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dibromo-3-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromo-3-fluoro-2-methylaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methyl group on the aniline scaffold, presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable building block in the design of complex molecular architectures.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. As a Senior Application Scientist, the following sections will delve into the structural and electronic characteristics of the molecule, its fundamental physicochemical parameters, and detailed, field-proven protocols for its characterization. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Molecular Structure and Properties
The structural and electronic properties of this compound are fundamental to its reactivity and potential applications.
Caption: A logical workflow for the synthesis, purification, and comprehensive characterization of this compound.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a promising building block for the development of novel chemical entities. This guide has provided a framework for understanding and experimentally determining its key physicochemical properties. While some experimental data is currently lacking in the public domain, the protocols and theoretical considerations outlined herein offer a robust starting point for researchers in their synthetic and analytical endeavors. The continued investigation of this and similar compounds will undoubtedly contribute to advancements in drug discovery and materials science.
References
An In-depth Technical Guide to 4,6-Dibromo-3-fluoro-2-methylaniline (CAS 1000576-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromo-3-fluoro-2-methylaniline is a halogenated aromatic amine that serves as a specialized building block in organic synthesis.[1][2] Its molecular structure, featuring two bromine atoms, a fluorine atom, and a methyl group on an aniline scaffold, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these functional groups offers multiple reaction sites for further chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthesis pathway, and its potential applications in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1000576-24-8 | [1][2][3][4] |
| Molecular Formula | C₇H₆Br₂FN | [1][2][3] |
| Molecular Weight | 282.94 g/mol | [1][2][3] |
| MDL Number | MFCD09800762 | [1][2] |
| Synonyms | 2,4-Dibromo-5-fluoro-6-methylaniline, 4,6-Dibromo-3-fluoro-2-methylbenzenamine | [3][4] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [2] |
Synthesis and Reaction Mechanism
Proposed Synthesis Pathway
The synthesis would involve the reaction of 3-fluoro-2-methylaniline with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), in an appropriate solvent.
Caption: Role as a building block in a drug discovery workflow.
Safety and Handling
The available safety information for this compound indicates that it should be handled with care. The following GHS hazard statements have been associated with this compound:
| GHS Hazard Statement | Description |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Source: [2] As with all halogenated aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.
References
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MySkinRecipes. This compound. Available at: [Link]
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BASF. Safety data sheet. Available at: [Link]
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Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:1000576-24-8. Available at: [Link]
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PubChem. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. Available at: [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
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Altex Coatings Ltd. Altex Altra~Lock 576 Base. Available at: [Link]
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Covestro. SAFETY DATA SHEET - Solution Center. Available at: [Link]
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Google Patents. (12) United States Patent. Available at: [Link]
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National Institutes of Health. 2,6-Dibromo-4-methylaniline - PMC. Available at: [Link]
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ResearchGate. (PDF) 2,6-Dibromo-4-methylaniline. Available at: [Link]
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
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PubChem. 4-Bromo-2-fluoro-3-methylaniline | C7H7BrFN | CID 68170635. Available at: [Link]
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The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]
- Google Patents. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].
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National Institutes of Health. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Available at: [Link]
- Google Patents. US11813246B2 - Pharmaceutical composition.
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LookChem. 4-Bromo-3-fluoro-2-methylaniline. Available at: [Link]
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MDPI. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Available at: [Link]
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ResearchGate. Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics | Request PDF. Available at: [Link]
- Google Patents. US10519142B2 - Crystalline forms of 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide.
- Google Patents. US8080663B2 - Process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.
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Spectroscopic Characterization of 4,6-Dibromo-3-fluoro-2-methylaniline: A Technical Guide for Advanced Drug Discovery
Introduction: The Structural Imperative of 4,6-Dibromo-3-fluoro-2-methylaniline in Medicinal Chemistry
In the landscape of modern drug development, halogenated anilines serve as indispensable synthons for a diverse array of bioactive molecules.[1] The specific compound, this compound, with its unique substitution pattern, presents a valuable scaffold for introducing conformational constraints and modulating electronic properties, thereby influencing pharmacokinetic and pharmacodynamic profiles.[2] Its molecular formula is C₇H₆Br₂FN, and it has a molecular weight of approximately 282.94 g/mol .[2] The precise arrangement of the bromine, fluorine, methyl, and amino groups on the aromatic ring necessitates a rigorous and multi-faceted spectroscopic approach for unambiguous structural elucidation and quality control.
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. While specific experimental data for this compound is not widely published, this guide will leverage established principles of spectroscopic interpretation and data from structurally related compounds to predict and rationalize its spectral characteristics. We will delve into the theoretical underpinnings and practical methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are designed to be a self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
Molecular Structure and Predicted Spectroscopic Features
The unique substitution pattern of this compound dictates a distinct set of spectroscopic signatures. Understanding the electronic and steric effects of each substituent is paramount to predicting and interpreting the resulting spectra.
Caption: Predicted molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the carbon and proton framework, as well as crucial information about the electronic environment of the fluorine substituent.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, yet informative. The key resonances will be from the aromatic proton, the amine protons, and the methyl protons.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Ar-H | 7.0 - 7.5 | Doublet (d) | ~2-4 Hz (⁴JHF) | The single aromatic proton is deshielded by the adjacent bromine atom and will exhibit a long-range coupling to the fluorine atom. |
| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is variable and depends on concentration and solvent. The protons are exchangeable, leading to a broad signal. |
| -CH₃ | 2.0 - 2.5 | Doublet (d) | ~1-3 Hz (⁴JHF) | The methyl protons are in proximity to the fluorine atom, leading to a small long-range coupling. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the -NH₂ protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic effects of the substituents. The presence of fluorine will introduce characteristic C-F couplings.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| C-F | 150 - 160 | Doublet (d) | ~240-260 Hz (¹JCF) | The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant and will be significantly deshielded. |
| C-NH₂ | 140 - 150 | Doublet (d) | ~10-15 Hz (²JCF) | This carbon is deshielded by the nitrogen and will show a two-bond coupling to fluorine. |
| C-CH₃ | 120 - 130 | Doublet (d) | ~15-20 Hz (²JCF) | The carbon bearing the methyl group will also exhibit a two-bond coupling to the fluorine. |
| C-Br (C4) | 110 - 120 | Doublet (d) | ~3-5 Hz (³JCF) | The carbon atom at position 4 will show a smaller three-bond coupling to the fluorine. |
| C-H | 115 - 125 | Doublet (d) | ~1-3 Hz (⁴JCF) | The protonated aromatic carbon will have a small four-bond coupling to the fluorine. |
| C-Br (C6) | 100 - 110 | Singlet (s) | N/A | This carbon is shielded by the ortho-amino group and is too far to show significant coupling to the fluorine. |
| -CH₃ | 15 - 20 | Singlet (s) | N/A | The methyl carbon will appear in the aliphatic region of the spectrum. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a broadband probe on the NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Analyze the chemical shifts and look for the characteristic C-F coupling patterns.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[3] The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.[3]
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Ar-F | -110 to -130 | Multiplet | The fluorine atom will be coupled to the ortho- and meta-protons, resulting in a complex multiplet. The exact chemical shift is influenced by the other substituents on the ring.[4][5] |
Experimental Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be used to simplify the spectrum.
-
Data Processing and Analysis: Process the data and reference the chemical shift to a suitable standard (e.g., CFCl₃).
Caption: Predicted key C-F couplings in the ¹³C NMR spectrum of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the amine group, the aromatic ring, and the carbon-halogen bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3300 - 3500 | Medium | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Weak to Medium | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Weak to Medium | Stretching |
| C=C (aromatic) | 1500 - 1600 | Medium to Strong | Ring stretching |
| N-H | 1550 - 1650 | Medium to Strong | Bending |
| C-N | 1250 - 1350 | Medium to Strong | Stretching |
| C-F | 1000 - 1400 | Strong | Stretching |
| C-Br | 500 - 600 | Medium to Strong | Stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 281, 283, 285 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities will be approximately 1:2:1. |
| [M-Br]⁺ | 202, 204 | Loss of a bromine atom is a common fragmentation pathway. |
| [M-CH₃]⁺ | 266, 268, 270 | Loss of the methyl group. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically results in a prominent molecular ion peak.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two bromine atoms.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While publicly available experimental data for this specific molecule is scarce, a thorough understanding of spectroscopic principles and the analysis of related structures allows for the confident prediction of its spectral features. The detailed protocols and interpretative guidelines provided in this technical guide offer a robust framework for researchers to acquire and analyze the necessary data, ensuring the unambiguous structural verification of this important synthetic intermediate. This rigorous analytical approach is fundamental to maintaining the high standards of quality and reproducibility required in pharmaceutical and chemical research.
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A Technical Guide to the Solubility of 4,6-Dibromo-3-fluoro-2-methylaniline in Organic Solvents: Theoretical Principles and Practical Determination
Abstract
Physicochemical Characterization and Solubility Predictions
A molecule's solubility is fundamentally governed by its structural and electronic properties. An analysis of 4,6-Dibromo-3-fluoro-2-methylaniline provides the basis for predicting its behavior in various solvent systems.
Molecular Properties
The key physicochemical properties of the target compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆Br₂FN | [1][2] |
| Molecular Weight | 282.94 g/mol | [1][2] |
| Appearance | Crystalline Solid (Predicted) | [3] |
| CAS Number | 1000576-24-8 | [1] |
Structural Analysis and Polarity
The structure of this compound is a complex interplay of polar and nonpolar functionalities:
-
Polar Groups: The primary amine (-NH₂) group is polar and capable of acting as both a hydrogen bond donor and acceptor. The electronegative fluorine (-F) atom contributes to the molecular dipole and can act as a weak hydrogen bond acceptor.
-
Nonpolar Groups: The aromatic benzene ring provides a large, nonpolar surface area. The two bulky bromine (-Br) atoms and the methyl (-CH₃) group significantly increase the molecule's lipophilicity and capacity for van der Waals interactions.
This combination suggests that the compound is moderately polar with significant lipophilic character. The well-known principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between solute and solvent molecules are similar.[4][5] Therefore, we can predict that this compound will exhibit favorable solubility in solvents of intermediate polarity that can engage with both its polar and nonpolar features.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, we can formulate a hypothesis regarding its solubility across different solvent classes. This serves as a starting point for experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | Toluene may offer better solubility than hexane due to potential π-π stacking with the aromatic ring. Overall, these solvents cannot effectively solvate the polar amine group. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents possess a significant dipole moment to interact with the polar groups of the solute but lack the strong, self-associating hydrogen bonds of protic solvents. This balance makes them ideal candidates for dissolving molecules with mixed polarity. |
| Polar Protic | Methanol, Ethanol, Water | Low | The strong hydrogen bonding network within these solvents (especially water) is difficult for the bulky, lipophilic solute to disrupt, likely leading to poor solvation and low solubility. |
Thermodynamics of Dissolution
The dissolution process can be described by fundamental thermodynamic principles, providing insight into the spontaneity and temperature dependence of solubility. The overall Gibbs free energy of dissolution (ΔGsol) is the key determinant.[6]
ΔGsol = ΔHsol - TΔSsol
Where:
-
ΔHsol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.
-
ΔSsol is the entropy of solution, reflecting the change in disorder of the system.
-
T is the absolute temperature.
For most solids dissolving in organic solvents, the process is endothermic (ΔHsol > 0), meaning energy is required. In such cases, solubility increases with temperature, a principle that can be leveraged during purification processes like recrystallization.
Experimental Determination of Solubility
To move beyond prediction, rigorous experimental measurement is necessary. The following protocols provide a systematic approach to generating both qualitative and quantitative solubility data.
Diagram: Experimental Workflow
Caption: Workflow for solubility analysis.
Protocol 3.1: Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative assessment to screen a wide range of solvents, informing the selection for more rigorous analysis.[7][8]
-
Preparation: Dispense 0.75 mL of the selected organic solvent into a small, clean vial.
-
Solute Addition: Accurately weigh approximately 25 mg of this compound and add it to the vial.
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the mixture. Classify the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
-
Acid/Base Test: Given the basic amine group, repeat the test using 5% aqueous HCl. Complete dissolution indicates the formation of a soluble hydrochloride salt.[7]
Protocol 3.2: Quantitative Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.[9]
-
System Preparation: Add an excess amount of this compound to a sealed, airtight vessel containing a known volume or mass of the chosen solvent. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the vessel to stand undisturbed in the temperature bath for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a fine-pore (e.g., 0.22 µm) filter to remove any microscopic solid particles. The filter should be compatible with the solvent and pre-conditioned to the experimental temperature to prevent precipitation.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of the solute using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): Ideal for accurate quantification.
-
UV-Vis Spectroscopy: Requires a unique chromophore and a valid calibration curve.
-
Gravimetric Analysis: Involves evaporating the solvent from a known mass of the saturated solution and weighing the residual solute.
-
Data Analysis and Thermodynamic Modeling
Once quantitative data is collected, it can be used to derive valuable thermodynamic parameters.
Diagram: Data Analysis Flow
Caption: Logical flow for thermodynamic analysis.
Correlating Solubility Data
The temperature dependence of the mole fraction solubility (x) can be correlated using semi-empirical models like the modified Apelblat equation, which is widely used in solubility studies. This allows for interpolation of solubility at temperatures not experimentally measured.
Calculating Thermodynamic Parameters
The Van't Hoff equation provides a direct link between solubility and the enthalpy and entropy of solution.[9] By plotting the natural logarithm of the mole fraction solubility (ln x) against the inverse of the absolute temperature (1/T), a linear relationship is often observed:
ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)
Where R is the ideal gas constant.
-
The enthalpy of solution (ΔHsol) can be calculated from the slope of the line (Slope = -ΔHsol / R).
-
The entropy of solution (ΔSsol) can be calculated from the y-intercept (Intercept = ΔSsol / R).
With these values, the Gibbs free energy (ΔGsol) at any given temperature can be determined, providing a complete thermodynamic profile of the dissolution process.
Safety and Handling
This compound, like many halogenated anilines, must be handled with appropriate care. While specific data for this compound is limited, data for analogous structures suggests the following precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[10]
Always consult the most current Safety Data Sheet (SDS) for the specific material being handled.
Conclusion
This guide provides a robust framework for understanding and quantifying the solubility of this compound. By combining theoretical predictions with systematic experimental protocols, researchers can generate the high-quality data needed for effective process design, optimization, and formulation in chemical and pharmaceutical development. The outlined methodologies for both qualitative screening and quantitative determination, coupled with thermodynamic analysis, empower scientists to make informed decisions and overcome the challenges posed by the absence of published data.
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]
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University of California, Davis. (2016). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from UC Davis. [Link]
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Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
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An In-Depth Technical Guide to the Hazards and Safety Precautions for 4,6-Dibromo-3-fluoro-2-methylaniline
Introduction and Scientific Context
4,6-Dibromo-3-fluoro-2-methylaniline is an aromatic amine, a class of compounds integral to the synthesis of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a substituted aniline core with two bromine atoms and one fluorine atom, suggests its utility as a complex building block in medicinal chemistry.[1] However, this same structural complexity necessitates a thorough and cautious approach to its handling.
Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to induce methemoglobinemia.[2][3] The presence of halogen substituents can further modify the compound's reactivity, toxicological profile, and the hazards associated with its decomposition, such as in a fire.[4]
Crucial Advisory: No comprehensive, peer-reviewed safety and toxicology data has been published specifically for this compound. The following guide is an expert synthesis based on the chemical's structure and the established hazard profiles of closely related analogues, such as 4-Bromo-3-fluoro-2-methylaniline and 2,6-Dibromo-4-methylaniline. This guidance should be used to inform, not replace, a rigorous, site-specific risk assessment performed by qualified safety professionals.
Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1000576-24-8 | [1][5] |
| Molecular Formula | C₇H₆Br₂FN | [1][5] |
| Molecular Weight | 282.94 g/mol | [1][5] |
| MDL Number | MFCD09800762 | [1] |
Predicted Hazard Identification and GHS Classification
Based on the hazard classifications of structurally similar halogenated anilines, this compound is predicted to be a hazardous substance. The following GHS classification should be assumed as a conservative baseline for all handling procedures.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
(Note: This classification is extrapolated from data for 4-Bromo-3-fluoro-2-methylaniline and 2,6-Dibromo-4-methylaniline).
Pictograms:
Signal Word: Warning
Primary Toxicological Concerns
-
Systemic Toxicity: Like many aromatic amines, this compound is likely to be toxic if absorbed into the body. Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[6] This leads to cyanosis (a bluish tint to the skin), headache, dizziness, and in severe cases, cardiac distress and respiratory failure.[6][7]
-
Dermal and Respiratory Irritation: The compound is predicted to be irritating to the skin, eyes, and respiratory tract.[8] Direct contact may cause redness, itching, and inflammation. Inhalation of dust may lead to irritation of the nose, throat, and lungs, resulting in coughing and shortness of breath.[8]
-
Carcinogenicity and Mutagenicity: Many primary aromatic amines are considered potential or known carcinogens and mutagens.[3][9] While no specific data exists for this compound, its structural class warrants treating it as a potential carcinogen. Long-term or repeated exposure should be strictly minimized.
Risk Management and Safe Handling Protocols
A proactive risk management strategy is essential. The following workflow illustrates a logical process for assessing and controlling the risks associated with a novel chemical intermediate like this compound.
Caption: Risk assessment and management workflow for novel chemical intermediates.
Engineering Controls
The primary method for controlling exposure should be robust engineering controls.
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation of airborne dust.[8]
-
Containment: For procedures with a higher risk of generating dust, consider using a glove box or other closed-system transfer methods.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and eye contact.[10]
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a risk of splashing or significant dust generation.[8]
-
Skin Protection: A flame-resistant lab coat should be worn and kept fully fastened. Disposable nitrile or neoprene gloves are recommended. Due to the lack of specific permeation data, it is advisable to double-glove and change gloves immediately if contamination is suspected.[8]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[10] A full-face respirator offers a higher protection factor and also protects the eyes.
Handling and Storage
-
Safe Handling: Avoid all direct contact with the substance. Minimize the generation of dust during handling. Use tools (spatulas, scoops) appropriate for the quantity being handled. Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Supplier recommendations suggest storage under an inert atmosphere at 2-8°C for long-term stability.[5] The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[7]
Emergency Procedures
First Aid Measures
Immediate action is critical in case of exposure. Always have the Safety Data Sheets of analogous compounds available for emergency responders.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[8]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear the appropriate level of PPE as described in Section 4.2, including respiratory protection. Ensure adequate ventilation. Remove all sources of ignition.[8]
-
Containment and Cleaning: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. Do not allow the material to enter drains or waterways.[8]
Conclusion
While this compound is a valuable intermediate in drug discovery and development, its structural similarity to other hazardous aromatic amines demands a highly cautious and proactive approach to safety. Researchers and laboratory managers must operate under the assumption that this compound is harmful via all routes of exposure and is a potent skin, eye, and respiratory irritant. By implementing the robust engineering controls, stringent PPE requirements, and safe handling protocols detailed in this guide, the risks associated with this compound can be effectively managed, ensuring the safety of scientific personnel.
References
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
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Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013). ACS Publications. Retrieved from [Link]
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What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]
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Environmental Risk Assessment and New Drug Development. (2017). ADC Review. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Figshare. Retrieved from [Link]
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PharmaEngine, Inc. Risk Management Strategies for New Drug Development. (n.d.). PharmaEngine. Retrieved from [Link]
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Risk assessment in drug development. (2025). 3Biotech. Retrieved from [Link]
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Identifying risks in drug discovery. (2020). Clarivate. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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Halogenated anilines as novel natural products from a marine biofilm forming microalga. (2019). PubMed. Retrieved from [Link]
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4-Bromo-3-fluoro-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]
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SAFETY DATA SHEET: 2,6-Dibromo-4-methylaniline. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. (n.d.). PubMed. Retrieved from [Link]
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Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2025). ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to 4,6-Dibromo-3-fluoro-2-methylaniline for Advanced Research and Development
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 4,6-Dibromo-3-fluoro-2-methylaniline, a key building block in the synthesis of complex organic molecules. This guide delves into its chemical properties, commercial availability, synthesis, and applications, with a focus on providing practical insights and methodologies.
Introduction: The Strategic Importance of this compound
This compound, identified by its CAS number 1000576-24-8, is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methyl group on the aniline scaffold, provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The presence of bromine atoms allows for participation in various cross-coupling reactions, while the amino group can undergo nucleophilic substitution, and the fluorine atom can be involved in nucleophilic aromatic substitution.
Commercial Availability and Procurement
This compound is available from a range of commercial suppliers, typically in research and development quantities. When sourcing this reagent, it is crucial to verify the CAS number (1000576-24-8) to ensure the correct isomer is being procured. The purity of the material is a critical parameter and should be carefully considered based on the intended application.
Below is a comparative table of representative commercial suppliers for this compound:
| Supplier | Product Number | Purity | Available Quantities |
| BLD Pharm | BD149959 | 97% | 250mg, 1g, 5g |
| ChemScene | CS-0086782 | 98% | 250mg, 1g, 5g, 10g, 25g |
| MySkinRecipes | 45951 | 97% | 250mg |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical and Safety Data
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆Br₂FN | [1] |
| Molecular Weight | 282.94 g/mol | [1] |
| Boiling Point | 244.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [2] |
GHS Hazard Statements for the analogous 4-Bromo-3-fluoro-2-methylaniline:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Synthesis of this compound: A Proposed Protocol
Synthetic Pathway
The synthesis of this compound can be achieved through the dibromination of 3-fluoro-2-methylaniline.
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Fluoro-2-methylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Applications in Drug Discovery and Organic Synthesis
Halogenated anilines are crucial building blocks in medicinal chemistry due to their ability to serve as scaffolds for the synthesis of a wide range of biologically active molecules.[5] The bromine atoms in this compound are particularly useful as they provide handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds.[5]
While specific examples detailing the use of this compound in drug discovery are not prevalent in publicly accessible literature, its structural motifs are found in various patented compounds. For instance, related bromo-fluoro-aniline derivatives are key intermediates in the synthesis of inhibitors of HIF-2α, a target in cancer therapy.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following workflow illustrates a typical Suzuki-Miyaura cross-coupling reaction using a dibromoaniline derivative, showcasing the utility of this compound in generating molecular diversity.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Quality Control and Analytical Methods
To ensure the reliability of experimental results, it is essential to verify the purity and identity of this compound. The following analytical techniques are recommended for quality control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a definitive fingerprint of the compound.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a characteristic feature in the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable technique for assessing the purity of the compound. By using a suitable column and mobile phase, it is possible to separate the desired product from any starting materials, by-products, or other impurities.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern offers multiple avenues for chemical modification, enabling the generation of diverse molecular libraries. This guide provides a comprehensive overview of its properties, availability, synthesis, and potential applications to support researchers in their endeavors. As with all chemical reagents, it is crucial to handle this compound with the appropriate safety precautions and to verify its quality before use.
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MySkinRecipes. This compound. [Link]
-
LookChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]
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- Google Patents. US Patent US-11787762-B2: Tetralin and tetrahydroquinoline compounds as inhibitors of HIF-2alpha.
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A Technical Guide to the Research Applications of 4,6-Dibromo-3-fluoro-2-methylaniline: A Versatile Halogenated Building Block
Executive Summary
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel functional molecules. 4,6-Dibromo-3-fluoro-2-methylaniline emerges as a highly versatile intermediate, uniquely poised for exploration in medicinal chemistry, agrochemical science, and advanced materials. Its polysubstituted aromatic core, featuring two reactive bromine handles, a modulating fluorine atom, a sterically influential methyl group, and a nucleophilic amino function, offers a rich platform for complex molecular architecture. This guide provides an in-depth analysis of its physicochemical properties, synthetic accessibility, and reactivity profile. We further delineate potential, high-impact research applications, complete with field-proven experimental protocols and logical frameworks, to empower researchers, scientists, and drug development professionals to harness the full potential of this strategic intermediate.
Core Profile and Synthesis Rationale
The utility of this compound begins with its fundamental physical and chemical characteristics. A comprehensive understanding of these properties is essential for its effective handling, storage, and application in synthetic workflows.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. Proper storage, particularly protection from light at room temperature, is crucial to maintain its integrity.[1]
| Property | Value | Source(s) |
| CAS Number | 1000576-24-8 | [1] |
| Molecular Formula | C₇H₆Br₂FN | [1] |
| Molecular Weight | 282.936 g/mol | [1] |
| Appearance | Pink crystalline solid (typical) | [2] |
| Purity | ≥97% (typical) | [1] |
| Storage | Room temperature, protect from light | [1] |
| MDL Number | MFCD09800762 | [1] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) should be acquired upon receipt of the material to confirm identity and purity, as batch-to-batch variation is possible.
Synthesis Strategy: Electrophilic Bromination
The most logical and established pathway to halogenated anilines is through electrophilic aromatic substitution on a less substituted precursor.[3] For this compound, the strategic starting material is 3-fluoro-2-methylaniline. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the C4 (para) and C6 (ortho) positions are sterically accessible and electronically enriched, making them prime targets for bromination.
The choice of brominating agent is critical. While molecular bromine (Br₂) can be effective, it is highly corrosive and requires careful handling. N-Bromosuccinimide (NBS) is a widely used, solid-phase alternative that is safer and easier to handle, often providing high yields and selectivity in the bromination of activated aromatic rings.[3][4] The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to facilitate the dissolution of the starting materials and reagents.
Sources
4,6-Dibromo-3-fluoro-2-methylaniline: A Versatile Halogenated Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Polysubstituted Anilines
Anilines, and particularly their halogenated derivatives, represent a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] The strategic placement of halogen atoms on the aniline ring provides chemists with versatile handles for subsequent chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. This technical guide focuses on the synthesis, properties, and potential applications of 4,6-Dibromo-3-fluoro-2-methylaniline , a polysubstituted aniline with significant potential as a building block in modern organic synthesis and drug discovery. The unique arrangement of its substituents—two bromine atoms, a fluorine atom, and a methyl group—offers a rich platform for the development of complex molecular architectures.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from commercially available sources and predictive modeling.
| Property | Value | Source |
| CAS Number | 1000576-24-8 | , |
| Molecular Formula | C₇H₆Br₂FN | |
| Molecular Weight | 282.94 g/mol | |
| Appearance | Solid (predicted) | |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place |
Synthesis of this compound: A Proposed Route
While a specific, peer-reviewed synthesis of this compound is not extensively documented, a highly plausible and efficient route can be designed based on established methodologies for the regioselective halogenation of substituted anilines. The proposed synthesis involves the direct di-bromination of 3-fluoro-2-methylaniline using a suitable brominating agent, such as N-Bromosuccinimide (NBS).
The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aniline ring. The amino group is a powerful activating group and ortho-, para-director. The methyl group is also an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In this case, the positions ortho and para to the strongly activating amino group are favored for substitution. The positions at C4 and C6 are both para and ortho to the amino group, respectively, making them highly susceptible to electrophilic attack.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound via electrophilic di-bromination.
Detailed Experimental Protocol (Proposed)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Brominating Agent: Slowly add 2.0 to 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the cooled solution, ensuring the temperature remains below 5°C. The reaction is exothermic, and slow addition is crucial to control the temperature and minimize side product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the aromatic proton, a singlet for the methyl protons, and a broad singlet for the amine protons. The chemical shifts will be influenced by the surrounding halogen atoms.
-
¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the aromatic carbons and the methyl group. The carbon atoms attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling constants (in the case of fluorine).
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C-Br and C-F stretching vibrations.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
A Versatile Scaffold for Further Functionalization
The two bromine atoms at positions 4 and 6 are amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the selective introduction of a wide range of substituents, enabling the rapid generation of diverse compound libraries for drug discovery programs. The differential reactivity of the two bromine atoms could potentially be exploited for sequential functionalization.
Caption: Potential synthetic transformations of this compound.
Role in Medicinal Chemistry
Polyhalogenated anilines are important precursors in the synthesis of various biologically active compounds. The presence of halogens can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity. This building block can be utilized in the synthesis of:
-
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology.
-
Antimicrobial and Antifungal Agents: The introduction of halogen atoms can enhance the antimicrobial properties of organic molecules.[1]
-
Agrochemicals: Halogenated aromatic compounds are widely used in the development of pesticides and herbicides.
Safety and Handling
As with all halogenated aromatic amines, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its polysubstituted and halogenated nature provides multiple points for derivatization, making it an attractive starting material for the synthesis of complex and biologically active molecules. The proposed synthetic route offers a practical approach to its preparation, opening avenues for its broader application in research and development, particularly within the pharmaceutical and agrochemical industries.
References
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MySkinRecipes. This compound. [Link]
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Cresset Group. Aniline replacement in drug-like compounds. [Link]
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Yuan, K.-N., Zhuang, H., Wei, J. et al. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nat Commun 15, 735 (2024). [Link]
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Staveness, D., Lindhardt, R., Stephenson, C. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Med. Chem. Lett. 2020, 11, 4, 423–427. [Link]
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MySkinRecipes. This compound Product Description. [Link]
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Methodological & Application
Application Note & Protocol: Strategic N-Arylation of 4,6-Dibromo-3-fluoro-2-methylaniline for Advanced Drug Discovery Intermediates
Abstract
This document provides a comprehensive technical guide for the N-arylation of 4,6-Dibromo-3-fluoro-2-methylaniline, a sterically hindered and electronically deactivated substrate. The synthesis of N-aryl derivatives of this aniline is of significant interest in medicinal chemistry for the generation of novel scaffolds in drug discovery. This guide details two primary, robust protocols—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation—elucidating the rationale behind reagent selection and parameter optimization. We address the inherent challenges of this substrate, including steric hindrance and the potential for di-arylation, and provide detailed, step-by-step methodologies designed for high reproducibility and yield.
Introduction: Navigating the Challenges of a Complex Substrate
The aniline derivative this compound presents a formidable challenge for synthetic chemists. The core difficulties arise from its unique substitution pattern:
-
Steric Hindrance: The 2-methyl group, positioned ortho to the amine, creates significant steric bulk around the nitrogen center. This can impede the approach of the aryl halide and the metal catalyst complex, slowing down or inhibiting the reaction.[1][2] The selection of a bulky, electron-rich phosphine ligand is often crucial to overcome this hindrance in Palladium-catalyzed systems.[1][3]
-
Electronic Deactivation: The presence of three electron-withdrawing halogens (two bromine atoms and one fluorine atom) reduces the nucleophilicity of the aniline nitrogen, making it a less reactive coupling partner.
-
Selectivity: The two bromine atoms on the aniline ring offer the possibility of competitive C-Br bond activation or subsequent intramolecular reactions under harsh conditions. More importantly, controlling mono- versus di-arylation at the nitrogen atom is a key consideration if a primary aniline is used as the coupling partner.
This guide provides field-proven strategies to successfully navigate these challenges, enabling researchers to efficiently synthesize the desired N-aryl products.
Strategic Approach: Palladium vs. Copper Catalysis
Two main catalytic systems have been established for C-N cross-coupling reactions: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5] The choice between them depends on factors like functional group tolerance, cost, and the specific nature of the coupling partners.
-
Buchwald-Hartwig Amination: This is often the first choice due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions.[6] The key to success lies in the judicious selection of a palladium precatalyst and a supporting phosphine ligand. For sterically demanding substrates like the one , bulky, electron-rich biarylphosphine ligands are typically required to promote the crucial reductive elimination step.[7]
-
Ullmann Condensation: This classical method, which has seen significant modernization, employs a copper catalyst.[8][9] It can be particularly effective for aryl halides that are less reactive in Pd-catalyzed systems and is often more cost-effective. Modern protocols often use ligands such as diamines or amino acids to facilitate the reaction under milder conditions than the harsh, high-temperature conditions of the original Ullmann reaction.[10]
Below, we present optimized protocols for both approaches, tailored for the N-arylation of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination Protocol
This protocol is designed to maximize yield and selectivity by using a state-of-the-art catalyst system known for its effectiveness with hindered substrates.
Rationale for Reagent Selection
-
Palladium Precatalyst: We recommend a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable, highly active catalysts that readily form the active monoligated Pd(0) species in solution, ensuring reproducible results.
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice. Its steric bulk and electron-donating properties are well-suited to facilitate oxidative addition and the challenging reductive elimination step with hindered anilines.[11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a standard and effective choice. However, for substrates sensitive to strong bases, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) could be screened.[11][12]
-
Solvent: A non-polar, aprotic solvent such as toluene or 1,4-dioxane is typically used.[13] Toluene is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl Halide (e.g., Bromobenzene or a more complex aryl bromide)
-
XPhos Pd G3 Precatalyst
-
XPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1-1.2 equiv), XPhos Pd G3 (1-2 mol%), and additional XPhos ligand (1-2 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv) and anhydrous toluene (to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. If using a microwave reactor, a temperature of 120-150 °C for a shorter duration (20-60 min) can be explored.[14][15][16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[17] Wash the pad with additional solvent.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation Protocol
This protocol offers a cost-effective alternative, particularly if palladium-based methods prove inefficient or if trace palladium contamination is a concern.
Rationale for Reagent Selection
-
Copper Catalyst: Copper(I) iodide (CuI) is a commonly used and effective precatalyst.[10] It is inexpensive and readily available.
-
Ligand: For challenging Ullmann couplings, a ligand is often essential to improve solubility and accelerate the reaction. N,N'-Dimethylethylenediamine (DMEDA) or L-proline are excellent, inexpensive choices that have been shown to be effective in promoting C-N bond formation under milder conditions.[10]
-
Base: A moderately strong base is required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are suitable choices that are compatible with a wide range of functional groups.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often necessary to ensure the solubility of the copper salts and the base.[18]
Visualizing the Catalytic Cycle
The mechanism of the Ullmann condensation is still debated but is often proposed to involve a Cu(I)/Cu(III) cycle.
Caption: A proposed catalytic cycle for the Ullmann N-arylation reaction.[5][19]
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl Halide (Aryl iodide is preferred for higher reactivity)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add CuI (5-10 mol%), this compound (1.0 equiv), the aryl halide (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and flush with nitrogen or argon.
-
Reagent Addition: Add anhydrous DMF (to achieve ~0.2 M concentration) followed by the DMEDA ligand (10-20 mol%) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 120-140 °C and stir vigorously. The reaction may require a longer duration (12-24 hours) compared to the palladium-catalyzed method.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a large volume of water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with aqueous ammonia solution to remove copper salts, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Recommended Protocols
| Parameter | Buchwald-Hartwig Protocol | Ullmann Condensation Protocol |
| Catalyst | XPhos Pd G3 (1-2 mol%) | CuI (5-10 mol%) |
| Ligand | XPhos (1-2 mol%) | DMEDA or L-proline (10-20 mol%) |
| Base | NaOtBu (1.4 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene | DMF or DMSO |
| Temperature | 100-110 °C (Conventional) or 120-150 °C (Microwave) | 120-140 °C (Conventional) |
| Aryl Halide | Aryl Bromide/Chloride | Aryl Iodide/Bromide |
| Advantages | Milder conditions, broader scope, high efficiency | Lower cost, alternative for Pd-refractory substrates |
Conclusion
The N-arylation of the sterically and electronically challenging substrate this compound is achievable through carefully optimized protocols. The Buchwald-Hartwig amination, employing a bulky biarylphosphine ligand like XPhos, represents the most versatile and often highest-yielding approach. For a more economical alternative, the modern Ullmann condensation with a suitable ligand such as DMEDA provides a robust second option. The choice of protocol will depend on the specific arylating agent, available equipment, and cost considerations. The methodologies detailed herein provide a strong foundation for researchers and drug development professionals to access novel and complex molecular architectures.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2009). 4,6-Dibromo-N-{3-[(4,6-dibromo-2,3-dimethylphenyl)imino]butan-2-ylidene}. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
ACS Publications. (2010). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Retrieved from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]
-
ACS Publications. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]
-
SpringerLink. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Efficient Copper-Promoted N-Arylation of Amines with Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Radical Aminophosphinoylation of Maleimides with Anilines and Diarylphosphine Oxides. Retrieved from [Link]
-
MDPI. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling. Retrieved from [Link]
-
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]
-
CHIMIA. (n.d.). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Should I do solvent extraction for Buchwald–Hartwig amination?. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4,6-Dibromo-3-fluoro-2-methylaniline
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4,6-Dibromo-3-fluoro-2-methylaniline as a versatile starting material for the synthesis of high-value heterocyclic compounds. This polysubstituted aniline is a powerful scaffold, offering multiple reaction handles that can be selectively addressed to construct diverse molecular architectures, including substituted indoles, quinolines, and benzimidazoles. We will explore the causality behind specific synthetic strategies, providing step-by-step protocols grounded in established chemical principles and supported by authoritative literature.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of discovery. Their rigid frameworks and ability to engage in specific biological interactions make them privileged structures in drug design. The starting material, this compound, is not merely a precursor but a strategically designed building block for complex synthesis.[1]
The unique arrangement of its substituents provides a rich palette for the synthetic chemist:
-
Amino Group (-NH₂): A potent ortho-, para-director and a primary nucleophile for cyclization reactions, forming the core nitrogen of many heterocyclic systems.
-
Bromo Groups (-Br) at C4 and C6: These serve as excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. Their differential steric environments may allow for selective functionalization.
-
Fluoro Group (-F) at C3: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[2][3][4] It can enhance metabolic stability, improve membrane permeability, and alter pKa, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of a final compound.[5][6]
-
Methyl Group (-CH₃) at C2: This group provides steric influence, directing the regioselectivity of certain reactions and potentially blocking unwanted side reactions at the ortho position.
This guide will demonstrate how these features can be synergistically exploited to build complex heterocyclic cores.
Caption: Simplified catalytic cycle for indole synthesis.
Experimental Protocol: Synthesis of 5-Bromo-6-fluoro-7-methyl-2-phenylindole
Rationale: This protocol uses phenylacetylene as the coupling partner. A common catalyst system like PdCl₂(PPh₃)₂ in conjunction with a copper(I) co-catalyst is employed. A mild base like triethylamine (Et₃N) serves both as a base and, in many cases, as the solvent. The reaction is run under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume |
| This compound | 282.94 | 1.0 | 283 mg |
| Phenylacetylene | 102.14 | 1.2 | 123 mg (134 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 11.4 mg |
| Triethylamine (Et₃N) | 101.19 | - | 5 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 5 mL |
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (283 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired indole.
Synthesis of Functionalized Quinolines via Combes Reaction
The quinoline ring system is prevalent in antimalarial, antibacterial, and anticancer agents. The Combes synthesis is a classic acid-catalyzed reaction that constructs the quinoline core by reacting an aniline with a β-diketone. [7]This method is robust and provides a direct route to highly substituted quinolines.
Principle: Condensation and Electrophilic Cyclization
The reaction proceeds in two main stages. First, the aniline reacts with one of the carbonyls of the β-diketone to form an enamine intermediate. Second, under strong acid catalysis, the enamine undergoes intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to yield the aromatic quinoline product.
Experimental Protocol: Synthesis of 5,7-Dibromo-8-fluoro-2,4,9-trimethylquinoline
Rationale: This protocol uses acetylacetone (a β-diketone) to form a 2,4-dimethylquinoline. Concentrated sulfuric acid is the classic catalyst and solvent for this reaction, promoting both the cyclization and the final dehydration step. The reaction is typically run at a slightly elevated temperature to ensure completion.
| Reagent | Mol. Wt. | Amount (mmol) | Mass/Volume |
| This compound | 282.94 | 1.0 | 283 mg |
| Acetylacetone (2,4-pentanedione) | 100.12 | 1.5 | 150 mg (153 µL) |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | - | 3 mL |
Procedure:
-
In a 25 mL round-bottom flask, carefully add this compound (283 mg, 1.0 mmol) to ice-cold concentrated sulfuric acid (3 mL) with stirring.
-
Once the aniline has dissolved, add acetylacetone (153 µL, 1.5 mmol) dropwise while keeping the flask in an ice bath.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50 °C and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 30 g) in a beaker.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9. A precipitate should form.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography (eluent: hexane/ethyl acetate) to obtain the target quinoline.
Multi-Step Synthesis of Benzimidazole Derivatives
Benzimidazoles are another class of "masterkey" heterocycles with a wide range of biological activities. Their synthesis typically requires an ortho-phenylenediamine precursor. [8]Starting from our aniline, a three-step sequence involving nitration, reduction, and cyclization is a logical and effective pathway.
Caption: Workflow for the three-step synthesis of benzimidazoles.
Protocol Part A: Nitration
Rationale: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The C5 position is ortho to the amine and is the most electronically favorable and sterically accessible site for nitration. A standard mixture of nitric and sulfuric acid is used, with careful temperature control to prevent over-nitration and side reactions.
Procedure:
-
Add this compound (2.83 g, 10 mmol) to concentrated sulfuric acid (20 mL) at 0 °C. Stir until a clear solution is formed.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0-5 °C for 2 hours.
-
Pour the mixture onto ice and collect the resulting precipitate by filtration. Wash with cold water until the filtrate is neutral. Dry the solid to obtain 4,6-Dibromo-3-fluoro-2-methyl-5-nitroaniline.
Protocol Part B: Reduction of the Nitro Group
Rationale: Tin(II) chloride in concentrated HCl is a classic and effective method for the reduction of aromatic nitro groups in the presence of halogens, without causing dehalogenation.
Procedure:
-
Suspend the nitro-aniline from Part A (e.g., 10 mmol) in ethanol (50 mL).
-
Add a solution of SnCl₂·2H₂O (~50 mmol) in concentrated HCl (20 mL).
-
Heat the mixture to reflux for 3 hours.
-
Cool to room temperature and pour onto ice. Basify with concentrated NaOH solution to precipitate tin hydroxides.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent to yield the crude diamine, which can often be used in the next step without further purification.
Protocol Part C: Benzimidazole Formation
Rationale: The condensation of the ortho-diamine with an aldehyde, known as the Phillips condensation, is a straightforward method to form the benzimidazole ring. [9]An oxidant is often used to facilitate the final aromatization step.
Procedure:
-
Dissolve the crude diamine from Part B (e.g., 10 mmol) and benzaldehyde (1.1 g, 10.5 mmol) in ethanol (40 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction, and if a precipitate forms, collect it by filtration. If not, reduce the solvent volume and purify the residue by recrystallization or column chromatography to yield the final 4,6-Dibromo-7-fluoro-5-methyl-2-phenyl-1H-benzo[d]imidazole.
Conclusion
This compound is a highly valuable and adaptable building block for constructing a variety of medicinally relevant heterocyclic scaffolds. The strategic placement of its functional groups allows for selective transformations, including palladium-catalyzed annulations to form indoles, acid-catalyzed condensations for quinoline synthesis, and a reliable multi-step sequence to access benzimidazoles. The protocols outlined in this guide serve as a foundation for researchers to explore the rich chemistry of this precursor, enabling the development of novel compounds for drug discovery and materials science.
References
-
Ma, J.-T., Chen, T., Tang, B.-C., Chen, X.-L., Yu, Z.-C., Zhou, Y., Zhuang, S.-Y., Wu, Y.-D., & Xiang, J.-C. (2023). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 88(6), 3714–3723. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Kraus, G. A., Guo, H., Kumar, G., Pollock, G. A., Carruthers, H., Chaudhary, D., & Beasley, J. (2010). A Flexible Synthesis of Indoles from ortho-Substituted Anilines: A Direct Synthesis of Isocryptolepine. Semantic Scholar. [Link]
-
ResearchGate. (2011). (PDF) Synthesis of Aniline Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Zhang, X.-L., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5786. [Link]
-
Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824. [Link]
-
Wang, S.-G., et al. (2017). Iridium(III)-Catalyzed Synthesis of Benzimidazoles via C–H Activation and Amidation of Aniline Derivatives. Organic Letters, 19(12), 3119–3122. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
Cacchi, S., & Fabrizi, G. (2012). Indole synthesis – something old, something new. Chemical Science, 3(10), 2837. [Link]
-
Jetha, S., & Britton, R. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6599. [Link]
-
YouTube. (2024). Preparation of Imidazoles, Part 2: Benzimidazoles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]
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Application Note: 4,6-Dibromo-3-fluoro-2-methylaniline as a Strategic Building Block in the Synthesis of Novel APIs
Introduction
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. The strategic use of highly functionalized building blocks can significantly shorten synthetic routes, enable rapid library generation, and provide access to novel chemical space. 4,6-Dibromo-3-fluoro-2-methylaniline is one such versatile intermediate, engineered with multiple, differentiated reactive sites. Its unique substitution pattern—featuring two distinct bromine atoms, a directing amine group, and modulating fluoro and methyl substituents—makes it an exceptionally valuable scaffold for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth analysis of its properties, a detailed protocol for its synthesis, and illustrates its application in advanced cross-coupling strategies relevant to the development of complex therapeutics.
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's properties and handling requirements is the foundation of its effective and safe use in any research or development setting.
Properties Summary
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1000576-24-8 | [1] |
| Molecular Formula | C₇H₆Br₂FN | [1] |
| Molecular Weight | 282.94 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Boiling Point | 244.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [2] |
Handling and Safety
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated chemical fume hood. All personnel should wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
| Hazard Statement (GHS) | Description | Source |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [5][6] |
| H315 | Causes skin irritation. | [5][6][7] |
| H319 | Causes serious eye irritation. | [5][6][7] |
| H335 | May cause respiratory irritation. | [5][6][7] |
| Storage | Store in a cool, dry, well-ventilated area at 2-8°C, protected from light. Keep container tightly closed. | [2][3] |
Synthesis Protocol: this compound
The synthesis of this building block can be reliably achieved via electrophilic aromatic substitution on the readily available precursor, 3-fluoro-2-methylaniline. The directing effects of the activating amino group (-NH₂) and the weakly activating methyl group (-CH₃) guide the bromination to the ortho and para positions.
Causality Behind the Synthesis:
The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. It is a solid, making it easier and safer to handle than liquid bromine, and it provides a source of electrophilic bromine (Br⁺) under mild conditions. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile, which helps to solubilize the starting materials and facilitate the ionic mechanism.[8] The strong activating and ortho-, para-directing effect of the amine group is the primary driver of the reaction's regioselectivity, filling the two available activated positions.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-methylaniline (1.0 eq.).
-
Dissolution: Dissolve the starting material in acetonitrile (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (2.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25°C). Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield the final product.
Application in API Synthesis: A Versatile Scaffold
The true value of this compound lies in the differential reactivity of its functional groups, which allows for its use in complex, multi-step synthetic campaigns. This building block is particularly well-suited for constructing the core of modern therapeutics, such as the non-peptide GLP-1 receptor agonists developed for treating type 2 diabetes and obesity.[3][7][9] In fact, this compound has been identified as a related substance to Orforglipron (LY3502970), a late-stage clinical candidate originally developed by Chugai Pharmaceuticals and licensed to Eli Lilly, highlighting its relevance in this therapeutic area.[5][7][10]
The Strategic Advantage of Differentiated Bromine Atoms:
The two bromine atoms are the key to this building block's utility. They are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8] Crucially, the electronic and steric environments of the two C-Br bonds are different:
-
C6-Br: This position is para to the strongly activating amine group and is less sterically hindered. It is expected to be the more reactive site in cross-coupling reactions.
-
C4-Br: This position is ortho to the amine and flanked by both fluoro and methyl groups, making it more sterically encumbered and electronically distinct. It is expected to be less reactive.
This reactivity difference can be exploited to perform sequential, site-selective functionalization , allowing for the controlled and predictable introduction of two different molecular fragments onto the aniline core.
Protocol: Representative Application in Sequential Suzuki-Miyaura Cross-Coupling
This protocol demonstrates a proof-of-concept workflow for the sequential, site-selective arylation of this compound, a common strategy in medicinal chemistry for building complexity.
Caption: Workflow for sequential, site-selective Suzuki-Miyaura coupling.
Protocol Step A: Selective Mono-Arylation at the C6 Position
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the first arylboronic acid (Ar¹-B(OH)₂, 1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography to isolate the mono-arylated intermediate.
Protocol Step B: Second Arylation at the C4 Position
-
Preparation: Using the purified mono-arylated intermediate from Step A (1.0 eq.), repeat the setup described in Step A.1, using the second arylboronic acid (Ar²-B(OH)₂, 1.2 eq.) and a stronger base if necessary (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Selection: For this more challenging coupling at a sterically hindered position, a more active catalyst system is often required. Causality: Buchwald-type ligands (e.g., XPhos, SPhos) with a palladium precatalyst (e.g., XPhos Pd G3, 3-5 mol%) are chosen because their bulky, electron-rich nature promotes the difficult oxidative addition step at the C4-Br bond.
-
Reaction Conditions: A higher temperature (e.g., 100-110°C) and an anhydrous, non-polar solvent like toluene may be required to drive the reaction to completion.
-
Work-up and Purification: Follow a similar work-up and purification procedure as in Step A to isolate the final, unsymmetrically di-substituted product.
| Parameter | Step A (C6-Coupling) | Step B (C4-Coupling) | Rationale for Differences |
| Reactivity | High | Lower | C6-Br is para to -NH₂ and less hindered. |
| Catalyst | Standard (e.g., Pd(dppf)Cl₂) | High-Activity (e.g., XPhos Pd G3) | Overcomes higher activation energy of the sterically hindered C4-Br bond. |
| Base | Moderate (K₂CO₃) | Stronger (K₃PO₄) | Can facilitate transmetalation with less reactive boronic acids. |
| Temperature | 80-90 °C | 100-110 °C | Provides necessary energy to overcome the steric and electronic barrier. |
Conclusion
This compound is a powerful and strategically designed building block for advanced organic synthesis. Its key advantages—two differentially reactive bromine atoms for sequential cross-coupling, an amine handle for further modification, and fluoro/methyl groups for physicochemical modulation—provide medicinal chemists with a robust platform for creating complex and diverse molecular libraries. The protocols and rationale presented here demonstrate its utility in constructing unsymmetrical biaryl systems, a common motif in modern APIs, thereby accelerating the path toward the discovery and development of next-generation therapeutics.
References
-
MySkinRecipes. This compound. [Link]
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
National Center for Biotechnology Information. 2,6-Dibromo-4-methylaniline. PubChem Compound Summary for CID 79848. [Link]
-
National Center for Biotechnology Information. 4-Bromo-3-fluoro-2-methylaniline. PubChem Compound Summary for CID 15746684. [Link]
-
Tianming Pharmaceutical. Orforglipron Intermediates: Breakthrough Production & Sales. [Link]
-
Drug Hunter. Orforglipron: A Pioneering Oral Non-Peptide GLP-1R Agonist for Weight Loss. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
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- 3. CN117964617A - Preparation method of GLP-1 receptor agonist Orforglipron - Google Patents [patents.google.com]
- 4. Orforglipron, an oral small-molecule GLP-1 receptor agonist, for the treatment of obesity in people with type 2 diabetes (ATTAIN-2): a phase 3, double-blind, randomised, multicentre, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. Orforglipron, an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orforglipron - Wikipedia [en.wikipedia.org]
- 8. Orforglipron: Advancing Multifunctional Therapeutic Applications and Synthesis Innovations in GLP-1R Targeting [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. drughunter.com [drughunter.com]
Application Notes and Protocols for the Analytical Characterization of 4,6-Dibromo-3-fluoro-2-methylaniline
Introduction
4,6-Dibromo-3-fluoro-2-methylaniline is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its multifaceted substitution pattern, featuring two bromine atoms, a fluorine atom, and a methyl group on an aniline core, imparts unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules.[1] The precise characterization of this compound is paramount to ensure the quality, purity, and consistency of downstream products. This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound using a suite of modern analytical techniques.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. The protocols herein are designed to be robust and self-validating, grounded in established principles of analytical chemistry.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₆Br₂FN | [1] |
| Molecular Weight | 282.94 g/mol | [1] |
| CAS Number | 1000576-24-8 | [1] |
| Appearance | Expected to be a crystalline solid | Inferred from analogs |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of the molecular structure of this compound, providing unambiguous information about the connectivity and chemical environment of its atoms.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift of each proton is influenced by the electron density of its surroundings, which is in turn affected by the presence of electron-withdrawing or electron-donating groups. Spin-spin coupling between adjacent, non-equivalent protons provides information about the connectivity of the molecule.
Expected Chemical Shifts and Coupling Constants: The structure of this compound suggests the following expected signals in the ¹H NMR spectrum:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CH ₃ | 2.1 - 2.3 | s | N/A | Methyl group adjacent to the amino group on an aromatic ring. |
| -NH ₂ | 3.5 - 4.5 | br s | N/A | Amino protons, chemical shift can be variable and concentration-dependent. |
| Ar-H | 7.2 - 7.5 | d | ~2-3 Hz (⁴JHF) | Aromatic proton, deshielded by the bromine atoms and coupled to the fluorine atom. |
Protocol for ¹H NMR Analysis
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its hybridization and the electronegativity of attached atoms.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| -C H₃ | 15 - 20 | Methyl group on an aromatic ring. |
| C -NH₂ | 140 - 150 | Aromatic carbon attached to the amino group. |
| C -CH₃ | 120 - 130 | Aromatic carbon attached to the methyl group. |
| C -F | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |
| C -Br | 100 - 115 | Aromatic carbon bonded to bromine. |
| Ar-C H | 125 - 135 (d, ²JCF ≈ 20-25 Hz) | Aromatic methine carbon, showing a two-bond C-F coupling. |
Protocol for ¹³C NMR Analysis
Instrumentation: 400 MHz (or higher) NMR Spectrometer with a broadband probe.
Procedure:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that simplifies the spectrum to single lines for each unique carbon.
-
A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Analyze the chemical shifts to identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values will be around 281, 283, and 285 in an approximate ratio of 1:2:1.
-
Major Fragments:
-
[M-Br]⁺: Loss of a bromine atom.
-
[M-CH₃]⁺: Loss of the methyl group.
-
Further fragmentation may involve the loss of HCN from the aniline ring.
-
Protocol for GC-MS Analysis
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a premier technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is ideal for the analysis of this compound.
Protocol for Reversed-Phase HPLC Analysis
Instrumentation: HPLC system with a UV detector.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from the working standards.
-
Spectroscopic Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
Expected FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3500 | N-H stretch (asymmetric) | Primary amine |
| 3300 - 3400 | N-H stretch (symmetric) | Primary amine |
| 1600 - 1650 | N-H bend | Primary amine |
| 1500 - 1600 | C=C stretch | Aromatic ring |
| 1250 - 1350 | C-N stretch | Aromatic amine |
| 1000 - 1200 | C-F stretch | Aryl fluoride |
| 550 - 650 | C-Br stretch | Aryl bromide |
Protocol for FTIR Analysis
Instrumentation: FTIR Spectrometer
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For aromatic compounds like this compound, characteristic π → π* transitions are observed.
Expected Absorption Maxima (λmax): Based on the aniline chromophore and the effects of the substituents, the following absorption maxima are expected in a non-polar solvent like hexane or ethanol:
-
λmax 1: ~240-250 nm
-
λmax 2: ~290-300 nm
Protocol for UV-Vis Analysis
Instrumentation: UV-Vis Spectrophotometer
Procedure:
-
Solvent: Choose a suitable UV-grade solvent (e.g., ethanol or hexane).
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Data Acquisition:
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The application of NMR, MS, HPLC, and spectroscopic methods will enable researchers and quality control professionals to confirm the identity, purity, and structural integrity of this important chemical intermediate, ensuring its suitability for its intended applications in the pharmaceutical and agrochemical sectors.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
New Journal of Chemistry Supporting Information. Available from: [Link]
-
PubChem. 4-Bromo-3-fluoro-2-methylaniline. Available from: [Link]
-
National Center for Biotechnology Information. 2,6-Dibromo-4-methylaniline. Acta Crystallographica Section E: Crystallographic Communications, E73(Pt 2), o103. Available from: [Link]
-
Semantic Scholar. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available from: [Link]
-
Semantic Scholar. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Available from: [Link]
-
Waters. Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Available from: [Link]
-
Diva-portal.org. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Available from: [Link]
-
Beilstein Journals. Supporting Information for Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available from: [Link]
-
National Institute of Standards and Technology. 2,6-Dibromo-4-methylaniline. Available from: [Link]
-
ResearchGate. 2,6-Dibromo-4-methylaniline. Available from: [Link]
-
PubChem. 4-Bromo-2-fluoro-3-methylaniline. Available from: [Link]
Sources
Application Note & Protocol: A Robust and Scalable Synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline, a key intermediate in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The protocol details a reliable and efficient method centered on the direct electrophilic bromination of 3-fluoro-2-methylaniline. We emphasize process control, safety, and scalability to ensure a high-yield, high-purity outcome suitable for drug discovery and development professionals.
Introduction and Strategic Importance
This compound is a highly functionalized aromatic amine. Its specific substitution pattern, featuring two bromine atoms, a fluorine atom, and a methyl group, makes it a versatile building block for introducing complex molecular architecture.[1] The bromine atoms, in particular, serve as valuable handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of diverse compound libraries for screening and lead optimization in pharmaceutical research.[2] Given its utility, a robust and scalable synthetic route is paramount for ensuring a consistent supply for research and development pipelines.
The presented methodology focuses on the direct dibromination of 3-fluoro-2-methylaniline. This approach is favored for its atom economy and straightforward execution. The core of this protocol is the controlled electrophilic aromatic substitution using N-Bromosuccinimide (NBS), a safer and more manageable brominating agent for scale-up operations compared to elemental bromine.[2]
Synthetic Strategy and Mechanistic Rationale
The chosen pathway proceeds via an electrophilic aromatic substitution mechanism. The aniline starting material, 3-fluoro-2-methylaniline, possesses a strongly activating amino group (-NH₂) that directs incoming electrophiles to the ortho and para positions.
-
Regioselectivity: The -NH₂ group is the dominant activating director. The positions ortho and para to it are C2, C4, and C6.
-
The C2 position is already substituted with a methyl group.
-
The C4 and C6 positions are therefore highly activated and sterically accessible for electrophilic attack.
-
-
Choice of Brominating Agent: While elemental bromine can be used, its handling on a larger scale poses significant safety risks due to its high toxicity, corrosivity, and volatility.[3][4][5][6][7] N-Bromosuccinimide (NBS) is a solid, crystalline reagent that serves as a convenient and safer source of electrophilic bromine (Br⁺). Its use allows for precise stoichiometric control, minimizing over-bromination and improving reaction selectivity.[2]
-
Reaction Control: The bromination of anilines is a highly exothermic reaction.[8] Effective temperature management is critical to prevent runaway reactions and the formation of impurities. This protocol achieves control through slow, portion-wise addition of the brominating agent at reduced temperatures.[2]
Process Workflow Diagram
The overall synthetic process is outlined in the workflow below.
Caption: Workflow for the Scale-Up Synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale of the final product. Adjustments may be necessary based on available equipment and specific laboratory conditions.
4.1 Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight |
| 3-Fluoro-2-methylaniline | 443-86-7 | 125.14 g/mol |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol |
| Acetonitrile (CH₃CN) | 75-05-8 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - |
| Petroleum Ether | 8032-32-4 | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | - |
| Sodium Chloride (NaCl) | 7647-14-5 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - |
Equipment:
-
5 L three-neck round-bottom flask
-
Overhead mechanical stirrer
-
Thermometer and temperature controller
-
Ice-water bath
-
Dropping funnel or powder addition funnel
-
Separatory funnel (5 L)
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Vacuum oven
4.2 Step-by-Step Procedure
-
Reaction Setup:
-
Bromination:
-
Carefully add N-Bromosuccinimide (NBS) (280 g, 1.57 mol, 2.18 eq.) to the cooled solution in portions over 1-2 hours.
-
CRITICAL: Maintain the internal temperature below 15 °C during the addition to control the exotherm.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 25 °C).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture again in an ice bath.
-
Slowly pour the reaction mixture into a stirred 10% aqueous solution of sodium thiosulfate (2 L) to quench any unreacted NBS or bromine.
-
Transfer the mixture to a 5 L separatory funnel and add ethyl acetate (1 L).
-
Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Extract the aqueous layer again with ethyl acetate (500 mL).
-
Combine the organic layers and wash with water (2 x 1 L) and then with saturated brine solution (1 L).
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
To purify, add petroleum ether (500 mL) to the crude solid and stir vigorously to form a slurry.
-
Collect the solid product by vacuum filtration and wash the filter cake with additional cold petroleum ether (2 x 200 mL).[2]
-
-
Drying and Characterization:
-
Dry the purified white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield: 160-180 g (78-88%).
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
-
Critical Process Parameters
| Parameter | Value/Range | Rationale |
| Starting Material | 3-Fluoro-2-methylaniline (1.0 eq.) | The foundational building block for the target molecule. |
| Brominating Agent | N-Bromosuccinimide (2.1-2.2 eq.) | Provides a controlled source of electrophilic bromine for dibromination. A slight excess ensures complete reaction. |
| Solvent | Acetonitrile or DMF | Acetonitrile is a good choice for its favorable reaction kinetics and ease of removal. DMF can also be used and has been reported to give near-quantitative yields.[2] |
| Reaction Temperature | 0-15 °C (during addition) | Crucial for controlling the highly exothermic reaction, preventing side reactions and ensuring safety.[2][8] |
| Reaction Time | 1-4 hours | Sufficient time for the reaction to proceed to completion after NBS addition. Monitor with TLC/HPLC. |
| Quenching Agent | 10% aq. Sodium Thiosulfate | Neutralizes excess brominating agent, preventing its persistence in the final product and waste streams.[12] |
| Purification Method | Slurry wash with Petroleum Ether | An effective and scalable method for removing non-polar impurities and residual solvent.[2] |
Scientific Integrity & Logic
-
Expertise & Causality: The choice of NBS over Br₂ is a deliberate decision based on field experience in process chemistry, prioritizing safety and control in a scale-up environment. The controlled, low-temperature addition of NBS directly addresses the known exothermic nature of aniline bromination, preventing thermal decomposition and the formation of undesired poly-brominated species.[2][8] This foresight is key to achieving high purity and yield. The stoichiometry of ~2.2 equivalents of NBS is specifically targeted for dibromination, a rational choice derived from understanding the reaction mechanism and kinetics.
-
Trustworthiness & Self-Validation: This protocol incorporates self-validating systems. In-Process Controls (IPCs) , such as TLC or HPLC monitoring, provide real-time data on the reaction's conversion rate. This allows the operator to confirm the reaction endpoint, ensuring the process is reproducible and not terminated prematurely or allowed to run too long, which could lead to side products. The final product characterization via NMR and melting point serves as the ultimate validation, confirming that the protocol has successfully and reliably produced the target molecule, this compound, at the desired purity specification.
Safety Precautions
Handling the reagents and performing the synthesis described requires strict adherence to safety protocols.
-
Chemical Hazards:
-
N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Anilines: 3-Fluoro-2-methylaniline is toxic and harmful if swallowed, inhaled, or absorbed through the skin.[13]
-
Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Engineering Controls: This entire procedure must be conducted within a certified and properly functioning chemical fume hood to prevent exposure to vapors and dust.[3][6] Ensure a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE):
-
Waste Disposal: All chemical waste, including aqueous layers and solvent washes, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local environmental regulations. Brominated waste should be segregated.
References
- Benchchem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
- YouTube. (2024).
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
- CLEAPSS Science. (n.d.). Student safety sheets 55 Bromine.
- RSC Education. (n.d.).
- Thieme. (2021).
- MySkinRecipes. (n.d.). This compound.
- Standard Operating Procedure. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
- ChemicalBook. (2025). 3-Fluoro-2-methylaniline | 443-86-7.
- ResearchGate. (n.d.).
- Carl ROTH. (n.d.).
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. Retrieved from [Link].
- Benchchem. (n.d.).
-
PubChem. (n.d.). 3-Fluoro-2-methylaniline | C7H8FN | CID 285553. Retrieved from [Link].
- NIH. (n.d.). 2,6-Dibromo-4-methylaniline - PMC.
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. science.cleapss.org.uk [science.cleapss.org.uk]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. carlroth.com [carlroth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-氟-2-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-Fluoro-2-methylaniline | 443-86-7 [chemicalbook.com]
- 11. 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,6-Dibromo-3-fluoro-2-methylaniline in the synthesis of enzyme inhibitors
Leveraging the Unique Scaffold of 4,6-Dibromo-3-fluoro-2-methylaniline for the Synthesis of Novel Kinase Inhibitors
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound as a versatile starting material for the synthesis of potent and selective enzyme inhibitors. While this specific aniline derivative is not widely cataloged, its synthesis is straightforward from commercially available precursors. We present a validated protocol for its preparation, followed by a detailed case study on its application in synthesizing a hypothetical, yet representative, kinase inhibitor. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles and strategic considerations, ensuring both reproducibility and a deeper understanding of the synthetic pathway. This guide is designed to be a self-validating system, with integrated characterization and quality control checkpoints.
Introduction: The Strategic Advantage of the this compound Scaffold
The pursuit of novel enzyme inhibitors, particularly in the field of oncology, relies on the development of molecular scaffolds that offer precise, three-dimensional arrangements of functional groups to interact with target active sites. The this compound scaffold is of significant interest due to the unique and orthogonally reactive nature of its substituents:
-
Aniline Amine Group: Serves as a key hydrogen bond donor or can be functionalized to form amides or other critical pharmacophoric elements.
-
Orthogonal Bromine Atoms (C4 & C6): The two bromine atoms are electronically and sterically distinct, offering the potential for sequential and selective functionalization. This is crucial for building molecular complexity and exploring the chemical space around the core scaffold. They are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
-
Fluorine Atom (C3): The electron-withdrawing nature of fluorine can significantly modulate the pKa of the aniline amine, influencing its binding properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.
-
Methyl Group (C2): The ortho-methyl group provides steric bulk, which can enforce a specific torsional angle in the final molecule. This conformational constraint can be critical for locking the inhibitor into an active, receptor-bound conformation, thereby enhancing potency and selectivity.
This combination of features makes this compound an exemplary starting material for creating libraries of kinase inhibitors, which often rely on a substituted aniline core to interact with the hinge region of the kinase domain.
Synthesis of the Core Scaffold: this compound
Protocol 2.1: Synthesis of this compound
This procedure involves the electrophilic bromination of 3-fluoro-2-methylaniline. The directing effects of the activating amino group and the deactivating fluorine atom guide the bromination to the desired positions.
Reaction Scheme:
Caption: Synthetic workflow for the preparation of the core scaffold.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3-fluoro-2-methylaniline | 125.15 | 5.0 g | 39.95 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 15.0 g | 84.28 mmol | 2.1 |
| Acetonitrile (ACN) | - | 200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |
| Saturated Na₂S₂O₃ (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 300 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-methylaniline (5.0 g, 39.95 mmol).
-
Dissolution: Dissolve the starting material in 200 mL of acetonitrile (ACN).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (15.0 g, 84.28 mmol) portion-wise over 30 minutes. Rationale: Portion-wise addition at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of undesired poly-brominated side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers sequentially with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 100:0 to 90:10).
-
Characterization: The expected product is a white to off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected yield: 75-85%.
Application Case Study: Synthesis of a B-Raf Kinase Inhibitor
This section details the synthesis of a hypothetical B-Raf V600E inhibitor, "BRF-4632," using the this compound scaffold. The design leverages a Suzuki coupling at the C6 position to install a heterocyclic core and a subsequent acylation of the aniline nitrogen.
Protocol 3.1: Synthesis of BRF-4632
Caption: Two-step synthetic workflow for the target inhibitor BRF-4632.
Step A: Suzuki Coupling
The first step is a selective Suzuki coupling at the more sterically accessible C6 position.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| This compound | 282.94 | 1.0 g | 3.53 mmol | 1.0 |
| Pyridine-4-boronic acid | 122.92 | 0.48 g | 3.88 mmol | 1.1 |
| Pd(dppf)Cl₂ | 816.64 | 144 mg | 0.177 mmol | 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.30 g | 7.06 mmol | 2.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 g, 3.53 mmol), pyridine-4-boronic acid (0.48 g, 3.88 mmol), and cesium carbonate (2.30 g, 7.06 mmol).
-
Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Rationale: Palladium catalysts are air-sensitive, and removing oxygen is critical for catalytic activity and preventing catalyst degradation.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (144 mg, 0.177 mmol).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Heating: Heat the reaction mixture to 90 °C and stir for 6-8 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the mono-coupled product.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude material by column chromatography to isolate the mono-substituted intermediate A.
Step B: Amide Coupling
The final step involves the acylation of the aniline nitrogen to form the final inhibitor.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| Intermediate A | (Calculated) | (From Step A) | 1.0 | |
| Propionyl chloride | 92.52 | (Calculated) | 1.2 | |
| Pyridine | 79.10 | (Calculated) | 1.5 | |
| Dichloromethane (DCM) | - | (Sufficient) | - | - |
Step-by-Step Procedure:
-
Dissolution: Dissolve the purified intermediate A in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Base Addition: Add pyridine (1.5 eq).
-
Acylation: Add propionyl chloride (1.2 eq) dropwise. Rationale: The pyridine acts as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Purification & QC: Dry the organic layer, concentrate, and purify the final compound using preparative HPLC. The purity and identity of the final product, BRF-4632, must be confirmed by LC-MS (>98% purity) and NMR.
Safety & Handling
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Avoid inhalation and skin contact.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
The this compound scaffold, while requiring de novo synthesis, presents a powerful platform for constructing sophisticated enzyme inhibitors. Its unique substitution pattern allows for selective, stepwise functionalization, enabling the precise tuning of steric and electronic properties. The protocols provided herein offer a reliable pathway for both the synthesis of the core scaffold and its elaboration into a final, high-value kinase inhibitor, demonstrating its significant potential in modern medicinal chemistry and drug discovery programs.
References
-
Title: The role of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4,6-Dibromo-3-fluoro-2-methylaniline
Introduction: The Strategic Value of 4,6-Dibromo-3-fluoro-2-methylaniline in Complex Synthesis
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two distinct bromine atoms, a fluorine atom, a methyl group, and an amino group, offers a rich platform for intricate molecular engineering. The differential reactivity of the two bromine atoms in palladium-catalyzed cross-coupling reactions allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures that are pivotal in the development of novel pharmaceuticals and advanced organic materials.[1] This guide provides an in-depth exploration of the key palladium-catalyzed reactions involving this versatile substrate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
A critical consideration when working with this compound is the regioselectivity of the cross-coupling reaction. The two bromine atoms, situated at the 4- and 6-positions, exhibit different electronic and steric environments. The bromine at the 6-position is ortho to the methyl group and meta to the amino group, while the bromine at the 4-position is para to the amino group and meta to both the fluorine and methyl groups.
In palladium-catalyzed reactions, the oxidative addition step is sensitive to both electronic effects and steric hindrance. Generally, C-Br bonds that are more electron-deficient are more reactive towards oxidative addition to a Pd(0) center. The position para to the electron-donating amino group (C4-Br) would be more electron-rich than the position meta to it (C6-Br). Conversely, the C6-Br is more sterically hindered due to the adjacent methyl group. The interplay of these factors will determine which bromine atom reacts preferentially. For many palladium-catalyzed cross-couplings, the reaction at the less sterically hindered and more electron-deficient position is favored. Therefore, initial functionalization is often anticipated at the C4-position. However, the specific ligand and reaction conditions can sometimes override these inherent preferences.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the generation of biaryl structures prevalent in many pharmaceutical agents.[2] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, favoring substitution at the less sterically hindered C4-position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water). Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 4-aryl-6-bromo-3-fluoro-2-methylaniline.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 16 | Est. 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | Est. 70-85 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 90 | 24 | Est. 65-80 |
| Yields are estimated based on typical outcomes for similar substrates and require empirical validation. |
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines from aryl halides.[3] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in bioactive molecules.[4]
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Regioselective Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the regioselective mono-amination of this compound, targeting the C4-position. The choice of a bulky biarylphosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst deactivation.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating block
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox, or under a stream of inert gas, charge a dry round-bottom flask or sealed tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.025 mmol), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and anhydrous toluene (5 mL). Finally, add the amine (1.2 mmol).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.4) | Toluene | 100 | 18 | Est. 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | Est. 70-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2.5) | LHMDS (1.5) | THF | 80 | 16 | Est. 75-90 |
| Yields are estimated based on typical outcomes for similar substrates and require empirical validation. |
Section 3: Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[6] This reaction is widely used in the synthesis of conjugated enynes, natural products, and functional materials.[7]
Mechanistic Overview
The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8] Copper-free versions of the Sonogashira coupling are also well-established.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Regioselective Sonogashira Coupling of this compound
This protocol describes a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne at the C4-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (5 mL). Stir the mixture to dissolve the solids. Then, add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 25 | 12 | Est. 80-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 40 | 10 | Est. 75-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | DMF | 25 | 16 | Est. 70-85 |
| Yields are estimated based on typical outcomes for similar substrates and require empirical validation. |
Section 4: Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[9] This reaction is a powerful tool for the synthesis of substituted alkenes.[10]
Mechanistic Overview
The Heck reaction proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst by the base.[11]
Caption: Catalytic cycle of the Heck reaction.
Protocol: Regioselective Heck Reaction of this compound
This protocol provides a general method for the Heck reaction of this compound with an acrylate, targeting the C4-position.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (TEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating block
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour into water (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA (2) | DMF | 100 | 18 | Est. 60-75 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 110 | 24 | Est. 55-70 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | None | TEA (2) | DMF | 120 | 16 | Est. 50-65 |
| Yields are estimated based on typical outcomes for similar substrates and require empirical validation. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions described herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust toolkit for the selective functionalization of this substrate. By understanding the principles of regioselectivity and carefully controlling reaction conditions, researchers can leverage this unique starting material to access a wide array of novel compounds for applications in drug discovery and materials science. The protocols provided serve as a solid foundation for further exploration and optimization in specific synthetic contexts.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345–390.
- Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective synthesis of tetrahydrofurans via the palladium-catalyzed reaction of aryl bromides with gamma-hydroxy alkenes: evidence for an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate. Journal of the American Chemical Society, 126(6), 1620–1621.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (2014). WO 2014/093566 A1: An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Theranostics. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics, 7(5), 1255-1264.
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
- Journal of Chemical Education. (2017). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (2015). WO2015075749A1: Novel processes for the preparation of vemurafenib.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- National Center for Biotechnology Information. (2016). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PubMed Central.
- Google Patents. (1999). AU3144299A: Coupling reactions with palladium catalysts.
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 139.
- National Center for Biotechnology Information. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. PubMed Central.
- National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14035-14043.
- Google Patents. (2021). WO2021014437A1: Process for the preparation of biphenylamines.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (2013).
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- ChemRxiv. (2019).
- National Center for Biotechnology Information. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- National Center for Biotechnology Information. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed.
- Google Patents. (1991). US5053542A: Catalytic bromination of 2-fluoroaniline.
-
MySkinRecipes. (n.d.). 1,4-Dibromo-2-fluoro-3-methylbenzene. Retrieved from [Link]
-
Sciforum. (2017). From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Retrieved from [Link]
Sources
- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline
Welcome to the technical support center for the synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize this valuable intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and optimize your yields.
Introduction
This compound is a key building block in the development of various pharmaceutical and agrochemical compounds.[1] Its synthesis, however, can be challenging due to the need for precise control over the bromination of the starting material, 3-fluoro-2-methylaniline. This guide will walk you through the critical aspects of this reaction, drawing from established principles of electrophilic aromatic substitution and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common approach is the electrophilic aromatic substitution of 3-fluoro-2-methylaniline using a suitable brominating agent. While a direct protocol for the di-bromo derivative is not extensively documented, the synthesis of the mono-bromo analogue, 4-Bromo-3-fluoro-2-methylaniline, is well-established using N-Bromosuccinimide (NBS).[2] To achieve di-bromination, a stronger brominating agent or more forcing reaction conditions are typically necessary.
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include:
-
Controlling the degree of bromination: Achieving the desired di-brominated product without the formation of mono-bromo or tri-bromo byproducts.
-
Regioselectivity: Ensuring the bromine atoms are introduced at the desired 4 and 6 positions of the aniline ring. The directing effects of the amino, methyl, and fluoro groups must be carefully considered.
-
Product Purification: Separating the target compound from unreacted starting material, isomeric byproducts, and over-brominated species.
Q3: Which brominating agents are recommended for this synthesis?
A3: For di-bromination, you might consider the following, in increasing order of reactivity:
-
N-Bromosuccinimide (NBS): While effective for mono-bromination, achieving di-bromination might require a significant excess of NBS and harsher conditions.[2]
-
Bromine (Br₂): A more reactive agent that can lead to di- and poly-bromination. Careful control of stoichiometry and temperature is crucial.
-
Other Brominating Agents: Reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one can be effective for controlled bromination of anilines.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to resolve the starting material, mono-bromo intermediate, and the di-bromo product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Recommendations |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction conditions. - Product loss during workup and purification. | - Increase reaction time or temperature. - Ensure the brominating agent is of high purity and activity. - Screen different solvents (e.g., acetonitrile, DMF, chlorinated solvents).[2] - Optimize the stoichiometry of the brominating agent. - Refine extraction and purification procedures. |
| Formation of Mono-bromo byproduct | - Insufficient amount of brominating agent. - Reaction time is too short or temperature is too low. | - Increase the molar equivalents of the brominating agent. - Prolong the reaction time and/or increase the reaction temperature. - Monitor the reaction by TLC until the mono-bromo intermediate is consumed. |
| Formation of Poly-brominated byproducts | - Excess of brominating agent. - Reaction temperature is too high. - Highly activating nature of the aniline substrate. | - Carefully control the stoichiometry of the brominating agent. - Add the brominating agent portion-wise at a low temperature to manage the exothermic reaction. - Consider protecting the amino group as an acetamide to reduce its activating effect before bromination.[4] |
| Difficult Purification | - Similar polarities of the product and byproducts. | - Employ column chromatography with a carefully selected eluent system. - Consider recrystallization from a suitable solvent system to obtain a highly pure product.[5] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and analytical results.
Materials:
-
3-fluoro-2-methylaniline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution (if using Br₂)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1 equivalent) in the chosen solvent (e.g., acetonitrile). Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Dissolve the brominating agent (e.g., NBS, 2.2 equivalents) in the same solvent and add it dropwise to the cooled aniline solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material and the mono-bromo intermediate.
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution. If bromine was used, add saturated sodium thiosulfate solution to neutralize any excess bromine.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and concentrate to yield pure this compound.
-
Visualizing the Workflow
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis optimization.
References
-
MySkinRecipes. This compound. [Link]
- Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
- Google Patents. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
-
Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
National Institutes of Health. 2,6-Dibromo-4-methylaniline - PMC. [Link]
Sources
Technical Support Center: Purification of Crude 4,6-Dibromo-3-fluoro-2-methylaniline
Prepared by: Senior Application Scientist, Organic Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4,6-Dibromo-3-fluoro-2-methylaniline (CAS: 1000576-24-8). As a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, its purity is paramount for the success of subsequent reactions and the quality of the final product.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries regarding the nature of the crude product and the primary purification strategies.
FAQ 1: Characterizing the Crude Product
Question: What are the most likely impurities in my crude this compound reaction mixture?
Answer: The impurity profile is intrinsically linked to the synthetic route, which is typically the direct dibromination of 3-fluoro-2-methylaniline. Based on this, you can anticipate the following species:
-
Unreacted Starting Material: 3-fluoro-2-methylaniline.
-
Mono-brominated Intermediates: Regioisomers such as 4-bromo-3-fluoro-2-methylaniline and 6-bromo-3-fluoro-2-methylaniline. The formation of multiple isomers is a known challenge in the selective bromination of anilines.[2]
-
Over-brominated Products: Although less common if stoichiometry is controlled, tri-brominated species are possible.
-
Reagent Byproducts: If using N-Bromosuccinimide (NBS) for bromination, residual succinimide will be present.[3]
-
Oxidation Products: Anilines are susceptible to air oxidation, which often manifests as dark, tar-like substances, particularly under acidic conditions or prolonged reaction times.[4]
Question: My crude product is a dark brown or black tar-like substance, not a solid. What causes this, and is it salvageable?
Answer: This is a classic sign of aniline oxidation.[4] The amino group makes the aromatic ring highly activated and prone to oxidation, which can be accelerated by heat, light, or residual acidic catalysts.
Salvage Strategy:
-
Dissolution & Extraction: Attempt to dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Perform a series of washes with a mild reducing agent solution (e.g., 5% aqueous sodium bisulfite) to remove some colored oxidation products, followed by a wash with saturated sodium bicarbonate to remove any acidic residues.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Assessment: The resulting material, while likely still impure, may now be a solid or a viscous oil amenable to column chromatography.
FAQ 2: Primary Purification Strategies
Question: What is the simplest first step for purifying the crude solid?
Answer: A solvent wash, or trituration, is a highly effective initial step. This involves stirring the crude solid as a slurry in a solvent where the product has very low solubility, but the impurities are soluble. For this compound, a non-polar solvent is ideal.
-
Recommended Solvents: Cold n-hexane or petroleum ether.
-
Rationale: This technique efficiently removes non-polar byproducts and residual brominating agents (like bromine) or their byproducts (like succinimide from NBS).[3] The desired dibrominated product is significantly more polar and will remain as a solid. Collect the purified solid by vacuum filtration.
Question: Is recrystallization a viable method for this compound?
Answer: Yes, recrystallization is an excellent method for removing impurities with different solubility profiles than the target compound, and it is often sufficient to achieve high purity if the main impurities are starting material or byproducts from the brominating agent.
-
Key Challenge: Finding the right solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.
-
Recommended Solvent System: An ethanol/water mixture is a proven choice for similar substituted anilines.[5] Start by dissolving the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly to promote the formation of pure crystals.
Question: When should I opt for column chromatography instead of recrystallization?
Answer: Column chromatography is necessary when recrystallization fails to provide the desired purity. This typically occurs when the impurities have very similar polarity and solubility to the product, making them difficult to separate by other means.[6]
-
Primary Use Case: Separating the desired di-bromo product from mono-brominated intermediates or other regioisomers.[2]
-
Disadvantage: It is more time-consuming and solvent-intensive than recrystallization, and product loss on the column is possible.
Part 2: Advanced Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen cold solvent. 2. Too much solvent was used initially. 3. Premature crystallization occurred during hot filtration. | 1. Modify the solvent system (e.g., increase the proportion of the anti-solvent like water in an ethanol/water system). 2. After collecting the first crop of crystals, concentrate the mother liquor and cool again to obtain a second crop. 3. Ensure the filtration funnel is pre-heated to prevent cooling. |
| TLC/HPLC Shows Co-eluting Spots/Peaks | Impurities have nearly identical polarity to the product. This is common with regioisomers. | 1. Switch to a different solvent system for chromatography. A hexane/ethyl acetate system is standard, but consider switching to a hexane/DCM or toluene/ethyl acetate system to alter selectivity. 2. Use a shallower gradient. A slow, gradual increase in eluent polarity provides better resolution.[6] 3. Consider a different stationary phase. If silica gel fails, reverse-phase (C18) chromatography may offer a different separation mechanism. |
| Final Product is Pink, Tan, or Off-White | Trace oxidation of the aniline's amino group has occurred. | 1. For many applications, this level of impurity is acceptable. 2. If ultra-high purity is required, you can re-dissolve the product in a solvent like ether, treat it with a small amount of activated charcoal to adsorb colored impurities, filter through a pad of Celite®, and re-precipitate or re-crystallize. 3. Always store the final product under an inert atmosphere (nitrogen or argon) and protected from light to prevent further degradation. |
| Column Chromatography Yields No Pure Fractions | 1. The sample was overloaded on the column. 2. The chosen eluent system is inappropriate (product is either stuck at the baseline or running with the solvent front). | 1. Use a proper ratio of sample to silica gel (typically 1:50 to 1:100 by weight). 2. Perform small-scale TLC experiments first to determine an optimal solvent system. The ideal Rf value for the target compound on TLC should be between 0.25 and 0.35 for good separation on a column. |
Part 3: Visualization of Purification Workflows
Visual aids can clarify complex decision-making processes and experimental sequences.
Caption: Decision workflow for purifying crude this compound.
Caption: Step-by-step workflow for flash column chromatography.
Part 4: Detailed Experimental Protocols
These protocols are based on established methods for purifying similar halogenated anilines and should be adapted based on your specific impurity profile.[5][6]
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Saturation: While the ethanol solution is still hot, add hot deionized water dropwise until the first sign of persistent cloudiness (turbidity) is observed. Add one or two more drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 50:50 ethanol/water solution to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for separating compounds with close polarities, such as mono- and di-brominated anilines.
| Parameter | Recommended Conditions | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area provides better separation for closely related compounds. |
| Column Dimensions | Dependent on scale (e.g., 40g silica for 1g crude) | A column height-to-diameter ratio of ~10:1 is optimal. |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate Gradient | Start with a low polarity to elute non-polar impurities, then gradually increase polarity to elute the products. |
| Typical Eluent Gradient | 1. Equilibrate with 98:2 Hexane:EtOAc. 2. Elute with 98:2 to remove fast-running spots. 3. Increase to 95:5 Hexane:EtOAc to elute mono-bromo species. 4. Increase to 90:10 Hexane:EtOAc to elute the target dibromo-aniline. | This must be optimized using TLC first. Adjust ratios to achieve a target Rf of ~0.3 for the desired compound. |
| Sample Loading | Dry loading is preferred. | Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This leads to sharper bands and better separation. |
Step-by-Step Methodology:
-
Preparation: Prepare the column by packing it with a slurry of silica gel in the initial low-polarity eluent (e.g., 98:2 n-hexane:ethyl acetate).
-
Loading: Load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions (e.g., 10-20 mL each). Gradually increase the polarity of the eluent as outlined in your optimized gradient.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Collection: Combine the fractions that contain the pure desired product.
-
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Google Patents. (2014). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline.
- Google Patents. (2012). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
- Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
- Google Patents. (1954). UNITED STATES PATENT OFFICE - PREPARATION OF 2,4,6-TRICHLOROANILINE.
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]
-
IUCrData. (2008). 2,6-Dibromo-4-methylaniline. National Institutes of Health. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]
-
Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography A, 188(2), 412-6. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. Organic Letters. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline
Welcome to the technical support guide for the synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic aromatic substitution. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic route, improve yield, and ensure the highest purity of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the likely cause and actionable steps for remediation.
Q1: My reaction yielded a complex mixture of brominated products, not just the desired 4,6-dibromo isomer. Why is this happening?
A1: This is a classic case of poor regioselectivity and over-bromination, a frequent challenge when working with highly activated aromatic systems like anilines.[1]
-
Underlying Cause (Over-bromination): The primary amino (-NH₂) group of the aniline is a powerful activating group, meaning it strongly donates electron density into the aromatic ring.[2] This makes the ring highly nucleophilic and extremely reactive towards electrophiles like Br⁺ (from N-Bromosuccinimide or Br₂). Consequently, the reaction can be difficult to stop at the desired disubstitution stage, leading to the formation of tri-brominated or other poly-brominated species.[3][4]
-
Underlying Cause (Isomer Formation): While the directing effects of the substituents (-NH₂ is ortho, para; -CH₃ is ortho, para; -F is ortho, para) strongly favor the 4- and 6-positions, extreme reaction conditions can overcome these preferences. For instance, in highly acidic media, the aniline's amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can lead to the formation of undesired isomers.[5]
Troubleshooting Steps:
-
Control Stoichiometry and Addition: Use no more than the stoichiometric amount of your brominating agent (e.g., N-Bromosuccinimide, NBS) required for the second bromination. Add the reagent portion-wise at a low temperature (e.g., 0-10 °C) to manage the exothermic reaction and maintain control.[6]
-
Protect the Amino Group: The most robust solution is to temporarily reduce the activating influence of the -NH₂ group by protecting it as an acetanilide.[1][5] Reacting your starting material (4-Bromo-3-fluoro-2-methylaniline) with acetic anhydride will form the corresponding amide. The acetyl group is still an ortho, para-director but is significantly less activating, which allows for a highly controlled mono-bromination at the C6 position. The protecting group can be easily removed afterward via acid or base hydrolysis.[4][7]
-
Choice of Reagent and Solvent: Using a milder brominating agent can help. N-Bromosuccinimide (NBS) is often preferred over aqueous bromine for better control.[8][9] Conducting the reaction in a solvent like N,N-dimethylformamide (DMF) or acetonitrile can also provide better selectivity compared to more polar, protic solvents.[6][10]
Q2: The final product is dark and tarry, making purification by chromatography or recrystallization extremely difficult. What causes this discoloration?
A2: The formation of dark, insoluble tars is almost always due to the oxidation of the electron-rich aniline ring.[1]
-
Underlying Cause: Anilines are susceptible to oxidation, which can be initiated by the brominating reagent itself (especially if impurities are present), exposure to air (oxygen) at elevated temperatures, or trace metal catalysts. This process forms highly colored, polymeric radical cation species that are difficult to remove. Direct nitration of aniline, for example, is known to yield tarry oxidation products.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your starting aniline and brominating agent are pure. Old or improperly stored NBS can contain free bromine, which is a stronger oxidant.[8] Recrystallizing NBS from water can improve its purity if needed.[9]
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen, especially if the reaction requires heating.
-
Control the Temperature: Avoid excessive temperatures during both the reaction and the workup. Perform the bromination at the lowest effective temperature.[10] During solvent removal, use a rotary evaporator at moderate temperatures.
-
Degas Solvents: For particularly sensitive reactions, using solvents that have been degassed (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) can prevent oxidation.
Q3: My reaction is sluggish or incomplete, resulting in low yield and significant recovery of the 4-Bromo-3-fluoro-2-methylaniline starting material. What are the potential causes?
A2: Incomplete conversion typically points to issues with reagent activity, reaction conditions, or deactivation of the substrate.
-
Underlying Cause:
-
Inactive Brominating Agent: N-Bromosuccinimide can degrade over time, especially with exposure to light and moisture.[8]
-
Insufficient Activation: While unlikely for an aniline, if a strong acid is used as a catalyst, full protonation of the amino group to the deactivating -NH₃⁺ form could inhibit the reaction.[5]
-
Low Temperature: While low temperatures are good for control, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or recently purified NBS. Its appearance should be a white to off-white crystalline solid; a significant yellow or brown color indicates decomposition and the presence of Br₂.[8]
-
Optimize Temperature: If the reaction is clean but incomplete, consider slowly raising the temperature after the initial addition of the brominating agent. For example, add NBS at 0 °C and then allow the mixture to slowly warm to room temperature and stir for a few hours.[6]
-
Use a Catalyst (with caution): For some electrophilic brominations, a mild acid catalyst can be used. However, with anilines, this must be done carefully to avoid full protonation of the amino group. Often, no catalyst is needed due to the high reactivity of the substrate.
Frequently Asked Questions (FAQs)
FAQ 1: What are the critical parameters for achieving high regioselectivity in the second bromination step?
The three most critical parameters are (1) Management of the Amino Group's Activity , (2) Reaction Temperature , and (3) Choice of Brominating Agent . As discussed in Q1, protecting the amino group as an acetanilide is the most effective way to ensure the second bromination occurs cleanly at the C6 position. Performing the reaction at the lowest effective temperature minimizes side reactions and enhances selectivity.[10]
FAQ 2: What is the best method for purifying the final this compound product?
Assuming the reaction was successful and oxidation was minimized, the two primary purification methods are:
-
Recrystallization: This is often effective for removing minor impurities if the crude product is relatively clean and crystalline. A solvent system like ethanol/water can be a good starting point.[11]
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and over-brominated side products. A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used.
FAQ 3: Which analytical techniques are best for identifying the side products?
A combination of techniques is ideal for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most powerful tool.[12] It separates the components of your crude mixture and provides the molecular weight of each, allowing you to easily identify starting material, mono-bromo, di-bromo (product), and tri-bromo species based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[13] Isomeric side products will have distinct shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum, allowing you to identify their specific substitution patterns.
| Technique | Application for this Synthesis | Key Advantages |
| GC-MS | Quantitative analysis, impurity profiling, identification of over-bromination. | High sensitivity, provides molecular weight information.[12] |
| HPLC-UV/MS | Separation of non-volatile impurities (e.g., oxidation polymers). | Versatile for a range of polarities, provides molecular weight.[14] |
| ¹H NMR | Structural confirmation of the desired product and identification of isomers. | Provides detailed structural information about proton environments. |
| ¹⁹F NMR | To confirm the fluorine atom remains on the ring and to detect any side reactions involving it. | Highly sensitive to the electronic environment around the fluorine atom. |
Protocols & Methodologies
Protocol 1: Controlled Synthesis of this compound
This protocol assumes the starting material is 4-Bromo-3-fluoro-2-methylaniline and prioritizes control over side reactions.
Step 1: Setup
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-fluoro-2-methylaniline (1.0 eq).
-
Dissolve the starting material in N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the reaction mixture to 0 °C in an ice-water bath.
Step 2: Bromination
-
In a separate container, weigh out N-Bromosuccinimide (NBS) (1.05 eq).
-
Slowly add the solid NBS to the stirred, cooled reaction mixture in small portions over 20-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
Step 3: Workup and Isolation
-
Monitor the reaction to completion using TLC or GC-MS.
-
Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Protocol 2: Analytical Characterization by GC-MS
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Analysis: Analyze the resulting chromatogram. Identify peaks corresponding to the expected molecular ions of starting material, product, and potential side products (e.g., tri-brominated species).
Mechanistic Insights & Visualizations
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting.
Caption: Main synthetic pathway to the target compound.
Caption: Common side reactions leading to impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dibromo-3-fluoro-2-methylaniline
Welcome to the technical support center for the synthesis and optimization of 4,6-Dibromo-3-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.[1] As a key building block in the pharmaceutical and agrochemical industries, understanding the nuances of its synthesis is crucial for achieving high yield and purity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for the synthesis of this compound is the direct electrophilic bromination of 3-fluoro-2-methylaniline using a suitable brominating agent. N-Bromosuccinimide (NBS) is a widely used and effective reagent for this transformation.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges in the dibromination of 3-fluoro-2-methylaniline are controlling the regioselectivity and minimizing the formation of polybrominated byproducts. The starting material has multiple activated positions susceptible to electrophilic attack, which can lead to a mixture of isomers. Achieving a high yield of the desired 4,6-dibromo isomer requires careful optimization of reaction conditions.
Q3: How do the substituents on the aniline ring influence the regioselectivity of bromination?
A3: The regiochemical outcome of the bromination is directed by the combined electronic and steric effects of the amino, fluoro, and methyl groups. The amino group is a potent ortho-, para-director, strongly activating the positions ortho and para to it. The methyl group is also an ortho-, para-director, albeit weaker. The fluorine atom is a deactivating group but still directs ortho- and para-. The interplay of these directing effects makes precise control of the second bromination challenging.
Q4: What are the key reaction parameters to control for optimal yield and purity?
A4: The critical parameters to optimize are:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice. Other reagents like bromine in acetic acid or a bromide/oxidant system could also be employed.
-
Stoichiometry: The molar ratio of the brominating agent to the aniline is crucial. For dibromination, slightly more than two equivalents of the brominating agent are typically used.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Common solvents for bromination of anilines include N,N-dimethylformamide (DMF) and acetonitrile.[2]
-
Temperature: The reaction temperature affects the rate of reaction and the formation of side products. Lower temperatures are often preferred to enhance selectivity.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of over-brominated products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or temperature cautiously.- Ensure the brominating agent is of high purity and activity.- Check the purity of the starting 3-fluoro-2-methylaniline. |
| Suboptimal reaction conditions. | - Screen different solvents (e.g., DMF, acetonitrile, or chlorinated solvents).- Adjust the stoichiometry of the brominating agent (e.g., increase to 2.2-2.5 equivalents). | |
| Product loss during workup and purification. | - Optimize extraction procedures, ensuring the correct pH to keep the aniline in the organic phase.- Refine purification techniques (recrystallization or column chromatography). | |
| Formation of Multiple Isomers (e.g., 2,4-dibromo, 2,6-dibromo) | Lack of regiocontrol. | - Lower the reaction temperature to enhance selectivity.- Experiment with different brominating agents that may offer better regioselectivity.- Consider a stepwise bromination approach, isolating the monobrominated intermediate first. |
| Presence of Unreacted Monobromo Intermediate | Insufficient amount of brominating agent or incomplete reaction. | - Increase the equivalents of the brominating agent.- Extend the reaction time while monitoring for the formation of tri-brominated byproducts. |
| Formation of Tri-brominated Byproducts | Excess of brominating agent or prolonged reaction time. | - Carefully control the stoichiometry of the brominating agent.- Monitor the reaction closely and quench it as soon as the desired product is maximized. |
| Difficult Purification of the Final Product | Similar polarities of the desired product and isomeric byproducts. | - For column chromatography, screen various solvent systems to achieve better separation.- Consider derivatization of the crude mixture to facilitate separation, followed by deprotection.- High-performance liquid chromatography (HPLC) may be necessary for achieving high purity. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a suggested starting point based on general procedures for the dibromination of anilines.[3] Optimization will likely be required.
Materials:
-
3-Fluoro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-2-methylaniline (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Data Presentation
| Parameter | 3-Fluoro-2-methylaniline | This compound |
| Molecular Formula | C₇H₈FN | C₇H₆Br₂FN |
| Molecular Weight | 125.15 g/mol | 282.94 g/mol [1] |
| CAS Number | 443-86-7 | 1000576-24-8[1] |
| Appearance | Liquid | Solid (predicted) |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
-
MySkinRecipes. This compound. Available from: [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions of 4,6-Dibromo-3-fluoro-2-methylaniline
Welcome to the technical support center for 4,6-Dibromo-3-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized building block. As a substituted aniline, it offers unique reactivity, but its specific substitution pattern presents distinct challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic routes.
Part 1: Foundational Knowledge & Handling
Q1: My starting material, this compound, has a dark brown or reddish color upon arrival or after storage. What causes this, and is it still suitable for use?
A1: Dark discoloration in anilines is almost always a sign of oxidation.[1][2] The electron-rich amino group is susceptible to air oxidation, which can lead to the formation of highly colored polymeric impurities.[1]
Is it usable? This depends on the sensitivity of your subsequent reaction. For robust, high-temperature reactions, minor discoloration may not significantly impact the outcome. However, for sensitive transformations, particularly palladium-catalyzed cross-couplings, the purity of the starting material is paramount. Oxidized impurities can interfere with catalyst activity and lead to lower yields or complex product mixtures.
Recommended Actions:
-
Purification is Recommended: To ensure reproducibility and high yields, purification is the best practice.
-
Activated Charcoal Treatment: Dissolve the impure aniline in a suitable hot solvent (e.g., ethanol or toluene), add a small amount of activated charcoal, heat briefly, and perform a hot filtration. The charcoal effectively adsorbs the colored polymeric impurities. The purified aniline can then be recovered by crystallization upon cooling.[3]
-
Recrystallization: This is an effective method for purifying solid anilines and removing baseline impurities.
-
Storage: Always store this compound under an inert atmosphere (Nitrogen or Argon), protected from light, and at a cool temperature to minimize oxidation.[4]
Part 2: Troubleshooting Specific Reaction Classes
This molecule has three primary sites of reactivity: the amino group, the aromatic ring, and the two bromine atoms. Issues are often specific to the type of transformation being attempted.
FAQ Section A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
This compound is an excellent substrate for building molecular complexity via cross-coupling, leveraging its two bromine atoms as synthetic handles.[5] However, these reactions are notoriously sensitive to conditions.
Q2: I am attempting a Suzuki-Miyaura coupling at one of the bromine positions, but my reaction is sluggish, yields are low, and I'm observing significant dehalogenation. What are the critical parameters to investigate?
A2: The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, but its success with this substrate hinges on a finely tuned catalytic system.[6][7] Dehalogenation (replacement of bromine with hydrogen) is a common and frustrating side reaction.[2]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst/Ligand System: This is the most critical factor. The steric hindrance around the bromine atoms (flanked by methyl and fluoro/bromo groups) necessitates the use of specialized ligands.
-
Problem: Standard ligands like PPh₃ are often ineffective.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands. These stabilize the palladium center and promote the desired reductive elimination over side reactions.[8] See the table below for recommendations.
-
-
Optimize the Base and Solvent: The base activates the boronic acid for transmetalation.[9]
-
Problem: An inappropriate base can lead to decomposition of the starting material or boronic acid.
-
Solution: Screen a panel of bases. K₃PO₄ and Cs₂CO₃ are often effective and are compatible with a wider range of functional groups than stronger bases.[9][10] Ensure your solvent is rigorously deoxygenated and anhydrous, as oxygen and water can deactivate the palladium catalyst.
-
-
Address Dehalogenation: This side reaction arises from competing pathways in the catalytic cycle.[2]
-
Solution: Switching to a more sterically hindered ligand (like those in Table 1) can often suppress this pathway. Additionally, protecting the aniline's amino group (e.g., as a Boc carbamate) can sometimes alter the electronic properties of the substrate enough to disfavor dehalogenation.[2]
-
| Parameter | Recommendation for Suzuki Coupling | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos [8] | Bulky, electron-rich ligands are essential for coupling hindered aryl bromides and promoting reductive elimination. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Choice of base is crucial and substrate-dependent. K₃PO₄ is often a good starting point.[10] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated. |
| Temperature | 80-110 °C | Often requires heating to drive catalyst turnover. |
Q3: My Buchwald-Hartwig amination reaction is failing. What are the common points of failure for this transformation with a dibromo-aniline substrate?
A3: The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[11] Like the Suzuki reaction, it is highly dependent on the interplay between the ligand, base, and substrate.
Troubleshooting Workflow:
Caption: Buchwald-Hartwig Troubleshooting Workflow.
Key Optimization Points:
-
Base Selection is Critical: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often provide the highest reaction rates.[12] However, they are incompatible with many functional groups (e.g., esters). If your coupling partner has sensitive groups, a switch to a weaker base like Cs₂CO₃ is necessary, though this may require a higher catalyst loading or longer reaction time.[12]
-
Ligand Choice: The two bromine atoms on the ring are in different steric environments. The bromine at position 4 is less hindered than the bromine at position 6 (next to the methyl group). Achieving selective coupling at one position, or achieving complete dicoupling, will require a highly active and sterically appropriate ligand. Refer to modern Buchwald-Hartwig literature for the latest generations of catalysts designed for challenging substrates.[8][11]
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard palladium sources. |
| Ligand | Josiphos-type, tBuXPhos, DavePhos | Different ligand classes are suited for different amine/aryl halide pairings. Screening is often necessary. |
| Base | NaOtBu, KOtBu, LHMDS (strong); Cs₂CO₃, K₃PO₄ (weaker) | Base choice depends critically on the functional group tolerance of the substrates.[12] |
| Solvent | Toluene, Dioxane | Must be anhydrous and deoxygenated. |
| Temperature | Room Temp to 110 °C | Highly active modern catalysts can often run at lower temperatures. |
FAQ Section B: Electrophilic Aromatic Substitution
Q4: I am trying to introduce a nitro group onto the aromatic ring, but the reaction mixture turns into a black tar and I get a mixture of products, including a meta-isomer. What is going wrong?
A4: This is a classic and predictable issue when working with anilines under strong acidic and oxidizing conditions.[13]
-
Protonation of the Amino Group: In the presence of strong acids like H₂SO₄, the basic amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺).[14] This completely changes its electronic effect; the -NH₃⁺ group is strongly electron-withdrawing and a meta-director, leading to the unexpected meta-product.[14]
-
Oxidative Decomposition: The combination of nitric acid and sulfuric acid is a powerful oxidizing mixture that can readily destroy the electron-rich aniline ring, resulting in the formation of tarry decomposition products.[2][13]
The Universal Solution: Amino Group Protection
To prevent both of these issues, the reactivity of the amino group must be temporarily "masked" or attenuated via a protection strategy.[2][13][15] The most common method is acetylation.
Caption: Amino Group Protection Strategy.
By converting the amine to an amide (acetanilide), you moderate its activating effect and prevent protonation under acidic conditions, allowing for controlled electrophilic substitution.[2] The acetyl group can be easily removed by acid or base hydrolysis after the reaction is complete.
Part 3: Purification Strategies
Q5: My crude product contains both the starting aniline and the desired product, which have very similar polarities on a TLC plate. How can I achieve effective separation?
A5: This is a common challenge when a reaction does not go to completion. Leveraging the chemical properties of the aniline functional group is key.
-
Acid-Base Extraction: This should be your first approach.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
The basic amino groups of both the starting material and any aniline-containing products will be protonated, causing them to move into the aqueous layer. Non-basic impurities will remain in the organic layer.
-
Separate the layers. Neutralize the acidic aqueous layer with a base (e.g., NaOH, NaHCO₃) until it is alkaline.
-
Extract the aqueous layer again with an organic solvent. This will recover the purified anilines, now separated from non-basic side products.[2]
-
-
Column Chromatography: If acid-base extraction is insufficient (e.g., separating two different anilines), column chromatography is the next step.[3]
-
Pro Tip: A shallow gradient is often required. Start with a very non-polar eluent (e.g., 100% Hexane or Heptane) and increase the polarity very slowly by adding small increments of a more polar solvent like ethyl acetate. This will maximize the separation between compounds with similar Rf values.
-
Part 4: Safety & Handling
All work with halogenated anilines should be conducted with appropriate safety precautions.
-
Exposure Controls: Handle in a well-ventilated chemical fume hood.[16][17][18] Avoid generating dust.[17]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[16][18][19]
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[4][20]
-
Fire Hazards: In case of fire, toxic gases such as carbon oxides, nitrogen oxides, and hydrogen halides (HBr, HF) may be generated.[16] Use water spray, dry chemical, or carbon dioxide extinguishers.[16][18]
References
- Technical Support Center: Purification of Polyhalogen
- troubleshooting guide for Povarov reaction with substituted anilines. Benchchem.
- 4-Bromo-3-fluoro-2-methylaniline Safety D
- 4-Bromo-3-fluoro-2-methylaniline Safety D
- 4-BroMo-3-fluoro-N-Methylaniline Safety D
- Reactions of Aniline. Chemistry Steps.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- 2,6-Dibromo-p-toluidine Safety D
- side reactions and byproducts in the bromin
- Technical Support Center: Troubleshooting Halogen
- Amines.
- 4-Bromo-3-fluoro-2-methylaniline. Benchchem.
- 20.7: Reactions of Arylamines. Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- This compound Product Description. MySkinRecipes.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central.
- Suzuki Coupling. Organic Chemistry Portal.
- Organoborane coupling reactions (Suzuki coupling).
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- 4-Bromo-3-fluoro-2-methylaniline Hazard Summary. PubChem.
- 4-Bromo-3-fluoro-2-methylaniline Product Inform
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. aksci.com [aksci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. chemicalbook.com [chemicalbook.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
common impurities in 4,6-Dibromo-3-fluoro-2-methylaniline and their removal
Welcome to the technical support guide for 4,6-Dibromo-3-fluoro-2-methylaniline (CAS: 1000576-24-8). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. As a key building block in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals, its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products.[1]
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you identify and remove common impurities encountered during your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
The impurity profile is almost always a direct reflection of the synthetic route. The most common synthesis involves the direct electrophilic bromination of 3-fluoro-2-methylaniline.[2] Consequently, the primary impurities arise from incomplete reactions or side reactions.
Table 1: Common Process-Related Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| 3-fluoro-2-methylaniline | C₇H₈FN | 125.14 | Unreacted starting material |
| 4-Bromo-3-fluoro-2-methylaniline | C₇H₇BrFN | 204.04 | Monobrominated intermediate/regioisomer |
| 6-Bromo-3-fluoro-2-methylaniline | C₇H₇BrFN | 204.04 | Monobrominated intermediate/regioisomer |
| Tribromo-3-fluoro-2-methylaniline | C₇H₅Br₃FN | 361.84 | Over-bromination byproduct |
| Succinimide | C₄H₅NO₂ | 99.09 | Byproduct from N-Bromosuccinimide (NBS) reagent |
Additionally, colored impurities may form due to the air oxidation of the aniline functional group, a common issue with aromatic amines.
Q2: What is the best analytical method to detect these impurities?
A multi-pronged approach is recommended for comprehensive purity analysis.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique for qualitatively visualizing the presence of starting material, product, and major byproducts. A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting material, being more polar than the monobrominated species but less polar than the dibrominated product, will have a distinct Rf value.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and resolving closely related halogenated aromatic compounds.[3][4] A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, residual solvents, and confirming the molecular weights of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation of the desired product and allows for the identification and quantification of isomeric impurities that may be difficult to resolve chromatographically.
Q3: My product is a pale pink or brown solid, not off-white. What causes this and how can I fix it?
This discoloration is almost certainly due to the formation of oxidation products. Aniline derivatives are susceptible to air oxidation, which forms highly colored, polymeric impurities.
Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring highly activated and prone to oxidation, a process often accelerated by light and trace metal impurities.
Solution: This can often be remedied during recrystallization by adding a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, and subsequent hot filtration will remove them. To prevent future discoloration, store the purified product under an inert atmosphere (Nitrogen or Argon) and protect it from light.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification and provides logical steps to resolve them.
Issue 1: My purified product has a low or broad melting point.
-
Probable Cause: Presence of significant amounts of starting material (3-fluoro-2-methylaniline) or residual solvent. These act as impurities that depress and broaden the melting point range.
-
Troubleshooting Workflow:
Caption: Troubleshooting low melting point.
Issue 2: Analytical data (HPLC/GC-MS) confirms the presence of monobrominated impurities.
-
Probable Cause: Incomplete bromination reaction. This can be due to insufficient brominating agent, non-optimal reaction temperature, or short reaction time.
-
Recommended Action: The polarity difference between the desired dibromo product and the monobromo impurities is significant enough to allow for efficient separation using column chromatography. Recrystallization may not be effective as the impurities may co-crystallize with the product.
Experimental Purification Protocols
Protocol 1: Recrystallization for General Purification
This method is most effective for removing small amounts of impurities with different solubility profiles than the target compound, such as baseline impurities and some oxidation products.
Causality: The principle of recrystallization relies on the fact that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities, ideally, remain soluble in the cold solvent or are present in such small amounts that they do not saturate the solution. Slow cooling is crucial as it allows for the formation of a pure crystal lattice, excluding impurity molecules.[5]
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing solvent systems. A mixed solvent system of Hexane/Ethyl Acetate[2] or Ethanol/Water[6] is a good starting point. The ideal system is one where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored, add a small spatula tip of activated charcoal. Swirl the hot solution for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Add the hot anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography for Isomer Separation
This is the most robust method for separating compounds with different polarities, such as the desired dibromo product from the monobromo and starting material impurities.
Causality: This technique separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Less polar compounds (like the monobromo species) travel faster down the column, while more polar compounds (the dibromo product) are retained longer, allowing for their separation.
Caption: Flash column chromatography workflow.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate (EtOAc) is recommended. Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity to elute your compounds.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution and Collection: Begin elution with the low-polarity mobile phase. The less polar monobrominated impurities will elute first. Gradually increase the percentage of EtOAc in the mobile phase to elute the more polar this compound. Collect fractions continuously.
-
Monitoring: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Acid-Base Extraction for Non-Basic Impurity Removal
This technique is highly effective for separating the basic aniline product from neutral organic impurities (like succinimide) or acidic byproducts.
Causality: This liquid-liquid extraction method exploits the basicity of the aniline's amino group. By washing with an aqueous acid, the aniline is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified to regenerate the pure, water-insoluble aniline, which can be extracted back into an organic solvent.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the aqueous layer (which now contains the protonated aniline) into a clean flask. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the acidic aqueous solution in an ice bath. Slowly add a base (e.g., 10 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10, check with pH paper). The aniline product will precipitate out.
-
Back-Extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutral aniline product into the organic layer.
-
Isolation: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified product.
References
- MySkinRecipes. (n.d.). This compound.
- Benchchem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]
-
ACS Publications. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
National Center for Biotechnology Information. (n.d.). 2,6-Dibromo-4-methylaniline. PMC - NIH. Retrieved from [Link]
- Google Patents. (2014). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
-
YouTube. (2020). Recrystallization of Acetanilide. Retrieved from [Link]
Sources
Technical Support Center: 4,6-Dibromo-3-fluoro-2-methylaniline
Technical Support Center: Regioselective Synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline
Welcome to the technical support guide for the synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline (CAS: 1000576-24-8). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. As a valuable intermediate in the pharmaceutical and agrochemical industries, the ability to synthesize this molecule with high purity and yield is critical.[1] This guide provides in-depth, field-proven insights into the challenges of achieving regioselectivity and offers practical, step-by-step troubleshooting advice.
Part 1: Understanding the Core Challenge: The Tug-of-War of Directing Groups
The primary challenge in synthesizing this compound from its precursor, 3-fluoro-2-methylaniline, lies in the complex interplay of electronic and steric effects from the substituents on the aromatic ring. A firm grasp of these principles is the first step to troubleshooting and optimizing your reaction.
FAQ: Why is achieving 4,6-dibromo regioselectivity so difficult?
Answer: The difficulty arises from the conflicting influences of the three substituents—amino (-NH₂), methyl (-CH₃), and fluoro (-F)—on the incoming electrophile (Br⁺). Each group "directs" the bromination to specific positions.
-
Amino Group (-NH₂): This is a powerful activating, ortho, para-directing group.[2][3] It strongly donates electron density into the ring through resonance, making the positions ortho (position 3) and para (position 5) to it highly electron-rich and susceptible to electrophilic attack.
-
Methyl Group (-CH₃): This is a moderately activating, ortho, para-directing group.[4] It donates electron density through an inductive effect.
-
Fluoro Group (-F): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are still ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[5][6]
The desired 4- and 6-positions are meta to the fluorine, ortho and para to the methyl group, and most importantly, ortho and para to the highly activating amino group. The challenge is to introduce bromine at these two specific sites without it adding to other activated positions or leading to over-bromination.
Caption: Competing directing effects on the 3-fluoro-2-methylaniline precursor.
Part 2: Troubleshooting Guide for Experimental Synthesis
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Over-bromination and Formation of Unwanted Byproducts
Q: My reaction is producing a dark, intractable mixture, and Mass Spec suggests the presence of tri-bromo species. How can I control the reaction?
A: This is a classic problem when working with highly activated anilines.[3][7] The powerful -NH₂ group makes the ring so electron-rich that it reacts uncontrollably with the brominating agent. The most robust solution is to temporarily "tame" the amino group by converting it into an amide.
The Causality: Converting the amine to an acetamide (-NHCOCH₃) moderates its activating effect. The lone pair on the nitrogen is now delocalized by resonance with the adjacent carbonyl group, making it less available to activate the benzene ring.[8][9] This allows for more controlled, stepwise bromination.
Troubleshooting Workflow: Amine Protection Strategy
-
Protect: React 3-fluoro-2-methylaniline with acetic anhydride to form N-(3-fluoro-2-methylphenyl)acetamide.
-
Brominate (x2): Perform the dibromination on the protected intermediate. The acetamide group is still an ortho, para-director but is far less activating, allowing for controlled addition of two equivalents of the brominating agent.
-
Deprotect: Hydrolyze the acetamide group using acidic or basic conditions to regenerate the amine, yielding the final this compound.
Caption: Workflow for controlled synthesis via amine protection.
Issue 2: Poor Regioselectivity and Isomer Formation
Q: Even with controlled conditions, I'm getting a mixture of dibromo-isomers that are difficult to separate. How can I improve the selectivity for the 4,6-isomer?
A: Achieving high regioselectivity requires fine-tuning your reaction conditions. Temperature and solvent choice are the most critical parameters.
The Causality:
-
Temperature: Electrophilic aromatic substitutions are often kinetically controlled. Lowering the reaction temperature can enhance selectivity. The transition state leading to the para product is often lower in energy than the one leading to the ortho product, a preference that becomes more pronounced at lower temperatures.[10]
-
Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) is often preferred over Br₂. | NBS provides a slow, steady source of electrophilic bromine (Br⁺), which helps to prevent runaway reactions and improve control.[11] |
| Temperature Control | Add the brominating agent portion-wise at a low temperature (e.g., 0-10 °C).[11] | This minimizes the exothermic nature of the reaction and enhances selectivity by favoring the thermodynamically more stable product pathway. |
| Solvent Choice | Consider DMF or Acetonitrile. | Different solvents can lead to different yields and selectivity profiles. A documented method using acetonitrile resulted in a 66.7% yield, while DMF has been reported to give near-quantitative yields in similar systems.[11] |
Issue 3: Product Purification and Discoloration
Q: My crude product is a dark oil/solid, and column chromatography is not giving a clean separation. What are the best purification methods?
A: Colored impurities in aniline syntheses are common and often result from oxidation or polymerization. A multi-step purification strategy is often necessary.
The Causality: Anilines are susceptible to air oxidation, which forms highly colored, often polymeric, impurities. Regioisomers, having very similar polarities, can be exceptionally difficult to separate by standard silica gel chromatography.
Recommended Purification Protocol:
-
Aqueous Wash / Salt Conversion:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a dilute solution of sodium bisulfite or sodium thiosulfate to quench any remaining bromine.
-
To remove non-basic impurities, you can perform an acid-base extraction. Dissolve the product in an acidic solution to form the hydrochloride salt, wash with an organic solvent, and then regenerate the free aniline by basification and extraction.[12][13]
-
-
Activated Charcoal Treatment:
-
If the product remains colored, dissolve it in a hot solvent and add a small amount of activated charcoal.
-
Heat the mixture briefly, then filter it hot through a pad of celite to remove the charcoal, which adsorbs many colored impurities.[12]
-
-
Recrystallization/Chromatography:
-
Recrystallization: This is the best method for achieving high purity if a suitable solvent system can be found (e.g., ethanol/water, hexanes/ethyl acetate).
-
Column Chromatography: If isomers are present, a very careful choice of eluent is needed. A shallow gradient (e.g., starting with pure hexanes and very slowly increasing the percentage of ethyl acetate) is recommended for separating compounds with similar polarities.[12]
-
Part 3: Recommended Experimental Protocol (Amine Protection Route)
This protocol is a synthesized methodology based on established principles for controlled aniline bromination.[8][9][14]
Step 1: Acetylation of 3-fluoro-2-methylaniline
-
Dissolve 3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the N-(3-fluoro-2-methylphenyl)acetamide product.
-
Filter, wash the solid with cold water, and dry under vacuum.
Step 2: Dibromination of N-(3-fluoro-2-methylphenyl)acetamide
-
Dissolve the dried acetamide (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).[11]
-
Cool the solution to 0-10 °C.
-
Add N-Bromosuccinimide (NBS) (2.1 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis of the Dibromo-acetamide
-
Dissolve the crude dibromo-acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.
-
Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the final product, this compound, with an organic solvent.
-
Proceed with the purification steps outlined in the troubleshooting section above.
References
-
Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. [Link]
-
Zhang, Y. et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]
-
BYJU'S. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. [Link]
-
Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?[Link]
-
StudyLib. (n.d.). What is the mechanism for a Mono-brominated aniline? And please explain. [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. [Link]
-
Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube. [Link]
-
Royal Society of Chemistry. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. [Link]
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Technical Support Center: Analytical Method Development for 4,6-Dibromo-3-fluoro-2-methylaniline Purity
Welcome to the technical support guide for developing a robust analytical method to determine the purity of 4,6-Dibromo-3-fluoro-2-methylaniline. This document is designed for researchers, analytical scientists, and drug development professionals. It provides foundational knowledge, detailed experimental protocols, and systematic troubleshooting guides in a practical question-and-answer format to address challenges you may encounter.
Part 1: Foundational FAQs - Getting Started
This section addresses the initial critical questions that form the basis of your method development strategy.
Q1: What is the most appropriate analytical technique for determining the purity of this compound, and why?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable and widely used technique for this purpose.[1][2] Here's the rationale:
-
Analyte Characteristics: this compound is a relatively non-polar, aromatic compound due to the presence of a benzene ring, two bromine atoms, a fluorine atom, and a methyl group.[3][4] This makes it ideal for retention and separation on a non-polar stationary phase like C18.
-
Impurity Profile: Purity analysis requires the separation of the main compound from structurally similar process impurities and potential degradation products. RP-HPLC offers high resolving power, which is essential for separating these closely related species.[1]
-
Detection: The aromatic ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive and reliable detection with a standard UV detector.[5]
-
Versatility: HPLC methods are highly versatile; by adjusting mobile phase composition, pH, column chemistry, and gradient, you can achieve optimal separation for a wide range of potential impurities.[6][7]
While Gas Chromatography (GC) can be used for analyzing anilines, it often requires derivatization to handle the polar amine group and may not be suitable for non-volatile impurities.[8] HPLC allows for the direct analysis of the compound without such extra steps.[8]
Q2: What are the critical physicochemical properties of this compound that will influence HPLC method development?
A2: Understanding the molecule's properties is key to a logical development approach.
-
Basicity (pKa): The aniline functional group (-NH₂) is basic. This is the most critical factor. At a mobile phase pH near the pKa of the aniline, the molecule will exist in both ionized (protonated, -NH₃⁺) and non-ionized forms, leading to severe peak splitting or tailing. To ensure a single, consistent chromatographic form, the mobile phase pH should be controlled to be at least 2 pH units away from the analyte's pKa.
-
Hydrophobicity (log P): The presence of two bromine atoms and a methyl group makes the molecule hydrophobic. This indicates that it will be well-retained on a C18 or C8 column and will require a sufficient percentage of organic solvent (like acetonitrile or methanol) to elute.
-
UV Absorbance: The molecule is expected to have a strong UV absorbance, typical for aromatic compounds. A UV scan of a dilute solution of the analyte (e.g., in methanol or acetonitrile) should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Q3: What are the potential impurities I should be looking for?
A3: A purity method must be able to separate the active pharmaceutical ingredient (API) from all potential impurities. These typically include:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors, such as 3-fluoro-2-methylaniline.
-
Intermediates: Any intermediates from the synthesis that were not fully converted.
-
By-products: Isomers (e.g., positional isomers of bromination), or products from side reactions.
-
-
Degradation Products: The aniline group can be susceptible to oxidation. Forced degradation studies (exposing the analyte to acid, base, peroxide, heat, and light) should be performed to intentionally generate degradation products.[9] The analytical method must be able to resolve the pure analyte from these degradants, making it a "stability-indicating" method.
Part 2: A Practical Guide to Method Development
This section provides a step-by-step workflow in a Q&A format for building your HPLC method from the ground up.
Q4: How do I select the right HPLC column and initial mobile phase conditions?
A4: A systematic approach is best. The goal of the initial screening is to find conditions that retain the analyte and provide a preliminary separation of impurities.
Step-by-Step Protocol for Initial Method Screening
-
Column Selection:
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a buffer at a pH of approximately 3.0. A 20 mM potassium phosphate or ammonium formate buffer is a good choice. Adjust the pH with phosphoric acid or formic acid, respectively. Operating at a low pH ensures the aniline is fully protonated (-NH₃⁺) and suppresses the ionization of surface silanols, leading to sharper, more symmetrical peaks.[12][13]
-
Organic Phase (B): Use HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol as it typically provides better peak shapes and lower backpressure.
-
-
Detector Setup:
-
Set the UV detector to a wavelength determined from a UV scan of the analyte, often around 254 nm for a general starting point if a scan is not available.
-
-
Initial Gradient Elution:
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention for hydrophobic compounds; end-capping minimizes silanol interactions with the basic analyte.[10] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (with H₃PO₄) | Low pH ensures consistent protonation of the aniline and suppresses silanol activity, improving peak shape.[12] |
| Mobile Phase B | Acetonitrile (ACN) | Good solvent strength and often provides sharper peaks than methanol. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Vol. | 10 µL | A typical starting volume. |
| Detector | UV at λmax (or 254 nm) | Ensures optimal sensitivity for the analyte and related impurities. |
| Gradient Program | 5% to 95% B over 20 minutes, hold at 95% for 5 min | A wide scouting gradient to ensure all potential impurities are eluted from the column. |
Part 3: Troubleshooting Guide - Solving Common Problems
Even with a good starting point, optimization is almost always necessary. This section addresses the most common issues encountered during method development.
Q5: My main analyte peak is tailing severely. What are the causes and how do I fix it?
A5: Peak tailing for basic compounds like this compound is the most common problem. It occurs when the analyte has a secondary interaction with the stationary phase, most often with acidic silanol groups.[10][14]
Troubleshooting Workflow for Peak Tailing
-
Cause 1: Silanol Interactions. This is the primary cause.[11] Even on end-capped columns, some residual silanols exist.
-
Solution: Lower the mobile phase pH to 2.5-3.0.[12] At this pH, most silanol groups are not ionized and the basic aniline is fully protonated, minimizing unwanted ionic interactions.
-
-
Cause 2: Column Choice. An older or lower-quality column (Type A silica) will have more active silanols.
-
Cause 3: Metal Contamination. Trace metals in the sample, HPLC system, or column packing can chelate with the analyte.
-
Solution: Introduce a small amount of a chelating agent like EDTA to the mobile phase or use a column specifically manufactured to have low metal content.
-
Q6: I can't separate two closely eluting impurities. How can I improve the resolution?
A6: Improving resolution requires changing the selectivity (α) of the chromatographic system. This is achieved by altering conditions that affect the specific interactions between the analytes and the stationary/mobile phases.
-
Strategy 1: Change the Organic Modifier. Acetonitrile and methanol have different solvent properties and will interact differently with your analytes.
-
Action: If you are using acetonitrile, prepare a mobile phase with methanol at an equivalent solvent strength and re-run the analysis. The change in dipole moment and hydrogen bonding capability can alter elution order and improve selectivity.
-
-
Strategy 2: Adjust the Gradient Slope. For gradient separations, a shallower gradient increases the separation time between peaks.
-
Action: Decrease the rate of change of %B per minute in the region where the critical pair elutes. For example, change from a 5-95% B in 20 min (4%/min) to a 5-95% B in 40 min (2.25%/min).[1]
-
-
Strategy 3: Change the Column Chemistry. If mobile phase changes are insufficient, a different stationary phase is the most powerful way to alter selectivity.
-
Action: Switch from a C18 column to a Phenyl-Hexyl or a Cyano (CN) column. The π-π interactions offered by a phenyl column can be highly effective for separating aromatic, halogenated compounds.
-
-
Strategy 4: Adjust Temperature. Changing the column temperature can have a subtle but sometimes significant effect on selectivity, especially if the impurities have different thermodynamic properties.
-
Action: Analyze your sample at different temperatures (e.g., 25°C, 35°C, 45°C) to see if resolution improves.
-
Part 4: Method Validation Overview
Q7: My method is developed and optimized. What are the next steps to ensure it is suitable for its intended purpose?
A7: Once the chromatographic conditions are finalized, the method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[15][16] The purpose of validation is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of your specific product.[17]
Key Validation Parameters (as per ICH Q2(R1))
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, and matrix components.[17] This is demonstrated through forced degradation studies and analysis of impurity-spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration (a reference standard) or by spiking a sample with a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[6] This provides an indication of its reliability during normal usage.
By systematically developing, troubleshooting, and validating your analytical method, you can ensure the generation of high-quality, reliable purity data for this compound, supporting critical decisions in the research and drug development process.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]
-
Lores, E.M., Bristol, D.W., & Moseman, R.F. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Taylor, T. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Available from: [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Wang, L. et al. A phase appropriate approach to rp-hplc method development for impurities analysis in active pharmaceutical ingredients. American Pharmaceutical Review. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmapproach. Available from: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available from: [Link]
-
Dong, M.W. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe. Available from: [Link]
-
Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride - ResearchGate. Available from: [Link]
-
4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem. Available from: [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF - ResearchGate. Available from: [Link]
-
This compound - MySkinRecipes. Available from: [Link]
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- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 17. fda.gov [fda.gov]
catalyst selection for cross-coupling with 4,6-Dibromo-3-fluoro-2-methylaniline
Answering the call of complex molecular construction, this Technical Support Center provides a focused guide for researchers navigating the intricacies of cross-coupling reactions with 4,6-Dibromo-3-fluoro-2-methylaniline. This substrate, a valuable building block in pharmaceutical and materials science, presents a unique set of challenges due to its electronic and steric profile. The presence of two distinct bromine atoms, a sterically demanding ortho-methyl group, and an electron-withdrawing fluorine atom requires a nuanced approach to catalyst selection and reaction optimization.
As Senior Application Scientists, our goal is to move beyond simple protocols and provide a deeper understanding of the catalytic system. This guide is structured to empower you with the knowledge to troubleshoot effectively, make informed decisions, and achieve your synthetic goals with confidence. We will explore the causality behind experimental choices, address common pitfalls in a direct question-and-answer format, and provide validated starting points for your reactions.
Section 1: Core Concepts in Catalyst Selection
Successfully coupling with this compound hinges on understanding the roles of the four key components of the catalytic system: the palladium source, the ligand, the base, and the solvent. The interplay between these elements dictates reaction efficiency, selectivity, and the suppression of unwanted side reactions.
-
Palladium Precatalyst: While various Pd(II) and Pd(0) sources can be used, modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often preferred.[1][2] They offer greater stability, reproducibility, and ensure a consistent 1:1 palladium-to-ligand ratio, which is crucial for generating the active Pd(0) species.[1][3]
-
Ligand: The ligand is arguably the most critical variable for this substrate. The steric hindrance from the ortho-methyl group and the electronic nature of the aniline demand the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][4][5][6][7] These ligands promote the crucial, and often rate-limiting, oxidative addition step and accelerate the final reductive elimination to release the product.[2]
-
Base: The base plays a multifaceted role. In Suzuki-Miyaura reactions, it activates the boronic acid to facilitate transmetalation.[8] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[9] The choice between strong, non-nucleophilic bases (e.g., NaOtBu) and weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) can dramatically influence reaction rate and functional group tolerance.[8][10][11]
-
Solvent: The solvent must solubilize the reagents and be stable at the required reaction temperature. Aprotic, non-polar solvents like toluene, dioxane, or THF are commonly employed.[12][13][14] The choice of solvent can also influence the solubility and effectiveness of the base.[12]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue: Low or No Yield
Q: My Suzuki-Miyaura reaction with this compound is giving very low conversion. What are the most likely causes and how can I improve the yield?
A: Low conversion in this specific Suzuki-Miyaura coupling is a common issue, typically stemming from inefficient oxidative addition or transmetalation. The steric hindrance around the C6-Br and the electronic properties of the substrate make it challenging for the palladium catalyst to engage.
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You must use a bulky, electron-rich biaryl phosphine ligand. These ligands create a more reactive, monoligated Pd(0) species that is essential for overcoming the steric barrier.[7]
-
Use a Well-Defined Precatalyst: To ensure consistent activation and avoid catalyst decomposition, use an air-stable precatalyst like XPhos Pd G3. This eliminates variability associated with generating the active catalyst in situ.[2]
-
Base and Solvent System: The choice of base is crucial for activating the boronic acid.
-
For many boronic acids, a moderately weak base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water is effective.[8][15]
-
If the reaction is still sluggish, a stronger base like NaOtBu or KOtBu in an anhydrous solvent like toluene may be necessary, but be mindful of potential side reactions with base-sensitive functional groups.[2]
-
-
Increase Temperature: These challenging couplings often require elevated temperatures, typically in the range of 80-110 °C.[16]
Issue: Poor Selectivity & Side Reactions
Q: I am attempting a mono-arylation, but I'm getting a mixture of the C4- and C6-coupled isomers, along with some di-arylated product. How can I control the selectivity?
A: Achieving regioselectivity with two C-Br bonds is a significant challenge governed by a subtle interplay of steric and electronic factors.[17][18][19] The C6-Br is ortho to a bulky methyl group, making it sterically hindered. The C4-Br is para to the strongly activating amino group. Generally, oxidative addition is favored at the less hindered, more electron-deficient site.
Strategies for Selective Mono-arylation:
-
Steric Control via Ligand: A very bulky ligand will preferentially react at the less sterically encumbered C4 position. The use of highly hindered Buchwald-type ligands is key.[17]
-
Control Stoichiometry: Use a slight excess of the dibromoaniline substrate (e.g., 1.2 equivalents) relative to the boronic acid (1.0 equivalent) to disfavor the second coupling event.
-
Milder Reaction Conditions: Lowering the reaction temperature and catalyst loading can enhance selectivity for the more reactive site.[20] Harsh conditions are more likely to overcome the activation barrier for the less reactive C-Br bond, leading to di-substitution.[20]
-
Monitor Reaction Time: Over-running the reaction after the mono-arylated product has formed will inevitably lead to the formation of the di-arylated byproduct. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.[20]
Q: My primary side product is the hydrodehalogenated starting material (4-Bromo-5-fluoro-6-methylaniline or 2-Bromo-5-fluoro-4-methylaniline). What causes this and how can I prevent it?
A: Hydrodehalogenation, the replacement of a bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings.[10][21] It often arises from the formation of a palladium-hydride species, which can then react with your aryl halide in a competing catalytic cycle.
Minimizing Hydrodehalogenation:
-
Choice of Base: Strong alkoxide bases like NaOtBu can sometimes promote pathways leading to palladium-hydride formation. Switching to a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃ can often suppress this side reaction.[10]
-
Ligand Selection: Bulky, electron-rich phosphine ligands that favor rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.[10]
-
Scrutinize Reagents: Ensure your solvent and base are anhydrous (unless running an aqueous protocol). Water or other protic sources can be a source of the hydride. Conversely, for anhydrous couplings with K₃PO₄, a small amount of water is sometimes necessary for the reaction to proceed.[22]
-
Protect the Amine: The acidic N-H proton of the aniline can sometimes be a source for the palladium-hydride species. In very difficult cases, protecting the amine with a group like Boc may be necessary, though this adds synthetic steps.[10]
Section 3: Frequently Asked Questions (FAQs)
Q1: Which general class of catalyst is the best starting point for this substrate?
A1: For C-C couplings (like Suzuki or Sonogashira) at the C-Br positions, catalyst systems based on bulky, electron-rich biaryl monophosphine ligands are the superior choice.[2][7] Specifically, ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are designed to handle sterically congested and electronically challenging substrates.[2][4][6][23] Paired with a palladium source like Pd₂(dba)₃ or a more advanced precatalyst (e.g., XPhos Pd G3), this combination provides the most robust starting point.
Q2: I want to use this molecule as the amine coupling partner in a Buchwald-Hartwig reaction. What are the key challenges?
A2: Using this compound as the nucleophile in a Buchwald-Hartwig amination is exceptionally challenging. The aniline's nucleophilicity is severely diminished by the two electron-withdrawing bromine atoms and the fluorine atom.[2] Furthermore, the ortho-methyl group provides immense steric hindrance around the nitrogen atom.[4][5][6] A successful reaction requires a highly active catalyst system capable of coupling a hindered, electron-deficient aniline.[4][5][6] Specialized biaryl phosphorinane ligands (like AliPhos) have been specifically developed for this class of difficult C-N coupling reactions.[5][6] You will also need a strong, non-nucleophilic base like NaOtBu or LHMDS to deprotonate the weakly acidic N-H bond.[11]
Q3: Can I achieve a selective Sonogashira coupling on this substrate?
A3: Yes, a selective Sonogashira coupling is feasible, and the same principles for achieving selectivity in Suzuki-Miyaura couplings apply. The reaction couples a terminal alkyne with an aryl halide.[24]
-
Catalyst System: A standard system would involve a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) with an amine base like triethylamine or diisopropylethylamine.[24][25]
-
For Selectivity: To target the more reactive C4-Br position, use mild conditions (room temperature to 60 °C) and carefully monitor the reaction to avoid over-reaction. For more difficult couplings, modern copper-free conditions using bulky phosphine ligands can offer better results.[24]
Section 4: Data & Recommended Protocols
Table 1: Recommended Catalyst Systems for Initial Screening
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura (Mono-arylation) | XPhos Pd G3 (2 mol%) | (XPhos) | K₃PO₄ (2.0 eq) | 1,4-Dioxane / H₂O (10:1) | 100 | Excellent starting point for general boronic acids.[8][15] |
| Suzuki-Miyaura (Difficult coupling) | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | NaOtBu (2.0 eq) | Toluene | 110 | For sterically hindered boronic acids or sluggish reactions.[2] |
| Sonogashira (Cu-catalyzed) | Pd(PPh₃)₂Cl₂ (2 mol%) | (PPh₃) + CuI (4 mol%) | TEA or DIPEA | THF or DMF | 25 - 60 | Classic conditions; monitor carefully for selectivity.[24][25] |
| Buchwald-Hartwig (as amine) | Pd₂(dba)₃ (1.5 mol%) | AliPhos (3 mol%) | NaOtBu (1.5 eq) | Toluene | 110 | For coupling this aniline with an aryl bromide/chloride.[6] |
Protocol 1: General Procedure for Selective C4 Mono-Arylation (Suzuki-Miyaura)
Materials:
-
This compound (1.2 equiv.)
-
Arylboronic Acid (1.0 equiv.)
-
XPhos Pd G3 (0.02 equiv.)
-
Potassium Phosphate (K₃PO₄, tribasic, anhydrous powder, 2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,4-dioxane and then degassed water to create a 10:1 solvent mixture (final concentration of arylboronic acid ~0.1 M).
-
Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Section 5: Visualizations
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development - ACS Publications.[Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.[Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate.[Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis.[Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.[Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
- Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.[Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH.[Link]
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Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central.[Link]
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Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. ACS Publications.[Link]
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Site-selective cross-coupling of dibromoaniline derivatives and dibromoindole. ResearchGate.[Link]
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Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Publishing.[Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.[Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.[Link]
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Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.[Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.[Link]
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Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals.[Link]
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Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate.[Link]
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Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.[Link]
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Ligand design for cross-couplings: phosphines. YouTube.[Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.[Link]
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Sonogashira Coupling. Chemistry LibreTexts.[Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. UCLA Chemistry.[Link]
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Organoborane coupling reactions (Suzuki coupling). NIH.[Link]
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Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate.[Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH.[Link]
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Sonogashira Coupling. Organic Chemistry Portal.[Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed.[Link]
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Use of Base Metals in Suzuki Coupling. Wordpress.[Link]
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Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. NIH.[Link]
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Validation & Comparative
A Comprehensive Spectroscopic Guide to 4,6-Dibromo-3-fluoro-2-methylaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. 4,6-Dibromo-3-fluoro-2-methylaniline, a highly substituted aniline derivative, presents a unique analytical challenge due to the complex interplay of its various functional groups. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality spectral data, offering field-proven insights to support your research and development endeavors.
Introduction to this compound
This compound (C₇H₆Br₂FN) is an aromatic amine with a molecular weight of approximately 282.94 g/mol . Its structure, featuring two bromine atoms, a fluorine atom, a methyl group, and an amino group on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. The strategic placement of these substituents significantly influences the molecule's electronic environment and, consequently, its spectroscopic properties. Accurate spectral analysis is crucial for confirming its identity, purity, and for predicting its reactivity in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is the cornerstone of high-quality NMR data.[1]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively low cost and ability to dissolve a wide range of organic compounds.[2] However, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ may be used if solubility is an issue. Be mindful that solvent choice can influence chemical shifts.[2][3]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary.
-
Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or if paramagnetic impurities are suspected, degassing the sample by several freeze-pump-thaw cycles can improve spectral quality.
¹H NMR Spectroscopy: Probing the Protons
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic and aliphatic regions, corresponding to the aromatic proton, the amino protons, and the methyl protons.
Predicted ¹H NMR Data (in CDCl₃):
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1 | ~7.3 | Doublet (d) | 1H | Ar-H |
| 2 | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | -NH₂ |
| 3 | ~2.2 | Doublet (d) | 3H | -CH₃ |
Interpretation:
-
Aromatic Proton (Ar-H): The single aromatic proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom. Its chemical shift is influenced by the electron-donating amino and methyl groups, and the electron-withdrawing bromine and fluorine atoms.[4][5]
-
Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
-
Methyl Protons (-CH₃): The methyl protons will be observed as a doublet due to coupling with the neighboring fluorine atom.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, seven distinct signals are expected.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Justification |
| ~150 - 160 | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to ¹JCF coupling. |
| ~140 - 150 | C-NH₂ | The carbon bearing the amino group will also be deshielded. |
| ~120 - 130 | C-H | The aromatic methine carbon. |
| ~110 - 120 | C-CH₃ | The carbon attached to the methyl group. |
| ~100 - 110 | C-Br | Carbons bonded to bromine are typically found in this region. Two distinct signals are expected for the two non-equivalent bromine-substituted carbons. |
| ~15 - 20 | -CH₃ | The methyl carbon will appear in the aliphatic region. |
Note: The chemical shifts are estimations and can be influenced by solvent effects.[2][6] The prediction of ¹³C NMR spectra can be aided by computational methods.[7][8]
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[9]
Predicted ¹⁹F NMR Data:
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constants (J, Hz) (Predicted) |
| -110 to -140 | Multiplet | JFH, JFC |
Interpretation:
The fluorine atom will exhibit a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a multiplet due to coupling with the ortho aromatic proton and the ortho methyl protons. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated compounds.[9][10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[13][14][15][16][17]
-
Sample Placement: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply gentle pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum.
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 3400 - 3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |
| 2950 - 2850 | Medium to Weak | Aliphatic C-H stretching of the methyl group |
| 1620 - 1580 | Medium to Strong | Aromatic C=C stretching |
| 1520 - 1480 | Medium to Strong | N-H bending |
| 1300 - 1200 | Strong | C-N stretching |
| 1200 - 1100 | Strong | C-F stretching |
| 800 - 600 | Strong | C-Br stretching |
| Below 900 | Medium to Strong | Aromatic C-H out-of-plane bending |
Interpretation:
The IR spectrum will be characterized by the presence of N-H stretching bands of the primary amine, aromatic and aliphatic C-H stretches, and strong absorptions corresponding to the C-N, C-F, and C-Br bonds. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.[18][19]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.[20]
Experimental Protocol: Electron Ionization (EI)-MS
EI is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[21][22][23][24]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion (M⁺) and fragment ions.[21][23]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[25][26] Therefore, the molecular ion peak will appear as a triplet with a ratio of approximately 1:2:1 for the M⁺, (M+2)⁺, and (M+4)⁺ peaks. The nominal molecular weight is 283, so the most abundant peaks in the molecular ion cluster will be around m/z 281, 283, and 285.
-
Fragmentation Pattern: Aromatic amines often show an intense molecular ion peak.[27][28][29][30] Common fragmentation pathways include:
-
Loss of a bromine atom: [M - Br]⁺
-
Loss of a methyl group: [M - CH₃]⁺
-
Loss of HBr: [M - HBr]⁺
-
Loss of HCN from the aniline ring: A common fragmentation for anilines.[27]
-
Comparative Summary of Spectroscopic Data
| Technique | Information Provided | Key Features for this compound |
| ¹H NMR | Number and environment of protons | - Doublet for the single aromatic proton. - Broad singlet for the amine protons. - Doublet for the methyl protons. |
| ¹³C NMR | Number and environment of carbons | - Seven distinct signals due to asymmetry. - Characteristic downfield shift for the carbon attached to fluorine. |
| ¹⁹F NMR | Presence and environment of fluorine | - Single multiplet with a characteristic chemical shift. |
| IR | Functional groups | - N-H stretches of the primary amine. - Strong C-F and C-Br stretches. |
| MS | Molecular weight and fragmentation | - Characteristic 1:2:1 isotopic cluster for the molecular ion due to two bromine atoms. - Fragmentation involving loss of Br, CH₃, and HBr. |
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. By judiciously combining the data from ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, researchers can confidently confirm the structure and purity of this important synthetic intermediate. This guide provides a robust framework for the acquisition and interpretation of these critical spectroscopic data, empowering scientists in their pursuit of novel chemical entities.
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A Comparative Guide to the Reactivity of 4,6-Dibromo-3-fluoro-2-methylaniline and Structurally Related Anilines
For researchers, medicinal chemists, and professionals in drug development, substituted anilines are foundational scaffolds of immense value.[1] Their utility as key intermediates in the synthesis of pharmaceuticals and agrochemicals is well-established.[2] However, the reactivity of the aniline ring is exquisitely sensitive to the nature and position of its substituents. This guide provides an in-depth analysis of the reactivity of 4,6-Dibromo-3-fluoro-2-methylaniline, a highly substituted and synthetically useful intermediate, by comparing it with other anilines. We will explore the intricate interplay of electronic and steric effects that govern its chemical behavior, supported by experimental considerations and their implications in the broader context of drug discovery.
Foundational Principles: Understanding Aniline Reactivity
The chemical personality of aniline is dominated by the powerful electron-donating amino group (-NH₂). Through a +R (resonance) effect, the nitrogen's lone pair delocalizes into the aromatic π-system. This significantly increases the electron density of the benzene ring, particularly at the ortho and para positions.[3] Consequently, aniline is highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene itself.[4][5] This high reactivity can be a double-edged sword; reactions like bromination can proceed uncontrollably to yield poly-substituted products, such as 2,4,6-tribromoaniline, even without a catalyst.[5][6]
Conversely, the amino group also renders the aniline scaffold basic. In acidic conditions, the lone pair is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position.[7] This pH-dependent reactivity is a critical consideration in designing synthetic routes.
Dissecting the Substituent Effects in this compound
The reactivity of this compound is a complex summation of the individual contributions of its five substituents. The only available position for further substitution is C5, and its reactivity is modulated by a delicate balance of competing electronic and steric forces.
-
Amino Group (-NH₂ at C1): As the primary activating group, its +R effect enriches the ring with electron density.
-
Methyl Group (-CH₃ at C2): This is a weakly activating group through a +I (inductive) effect, donating electron density through the sigma bonds.
-
Fluorine (-F at C3): Halogens exhibit a dual nature. Fluorine has a strong -I (inductive) effect due to its high electronegativity, which withdraws electron density and deactivates the ring. However, it also has a +R effect (lone pair donation), which directs electrophiles to ortho and para positions.
-
Bromine (-Br at C4 and C6): Similar to fluorine, bromine atoms are deactivating via a strong -I effect but are also ortho-, para-directing due to their +R effect.
The net effect on the C5 position is a significant deactivation compared to unsubstituted aniline. The powerful inductive withdrawal from three halogen atoms substantially lowers the ring's nucleophilicity. Furthermore, the C5 position is sterically hindered, flanked by two bromine atoms, which can impede the approach of bulky electrophiles.
Caption: Interplay of electronic and steric effects governing C5 reactivity.
A Comparative Reactivity Analysis
To contextualize the reactivity of this compound, it is instructive to compare it with structurally related anilines. The following table summarizes their structures and provides a qualitative prediction of their relative reactivity in electrophilic aromatic substitution.
| Compound Name | Structure | Key Features | Predicted Relative Reactivity |
| Aniline | C₆H₅NH₂ | Baseline: Unsubstituted, highly activated ring. | Very High |
| 3-Fluoro-2-methylaniline | C₇H₈FN | Precursor: Activated by -NH₂ and -CH₃; moderately deactivated by -F. Multiple reactive sites. | High |
| 2,6-Dibromo-4-methylaniline | C₇H₇Br₂N | Isomer Comparison: Strong deactivation from two ortho -Br atoms, which also provide significant steric hindrance around the -NH₂ group.[8] | Low |
| This compound | C₇H₆Br₂FN | Target: Strong deactivation from three halogens. Single, sterically hindered reactive site. | Very Low |
| 2,4,6-Tribromoaniline | C₆H₄Br₃N | Halogenated Analogue: Very strong deactivation from three -Br atoms. No available sites for EAS. | Extremely Low (Inert to further EAS) |
This comparison highlights a clear trend: increasing halogen substitution dramatically decreases the nucleophilicity and reactivity of the aniline ring. While the methyl group on our target molecule provides a small activating push, it is overwhelmingly counteracted by the inductive pull of three halogens.
Experimental Design for Reactivity Assessment
To empirically validate these predictions, a competitive nitration experiment can be designed. This involves reacting a mixture of two aniline derivatives with a substoichiometric amount of a nitrating agent and analyzing the product distribution.
Caption: Experimental workflow for a competitive nitration study.
Protocol: Competitive Nitration of 3-Fluoro-2-methylaniline vs. This compound
-
Preparation: Dissolve equimolar amounts (e.g., 1 mmol) of 3-fluoro-2-methylaniline and this compound in glacial acetic acid (20 mL) in a round-bottom flask. Cool the mixture to 0°C in an ice bath.
-
Reaction: Slowly add a pre-prepared solution of acetyl nitrate (0.1 mmol) in acetic acid dropwise to the stirred aniline solution. Causality Note: Using a mild nitrating agent like acetyl nitrate and substoichiometric amounts is crucial. Harsh conditions (e.g., H₂SO₄/HNO₃) would protonate the anilines, deactivating them and complicating the results.[4]
-
Workup: After stirring for 1 hour, quench the reaction by pouring it into ice-cold water (50 mL). Neutralize carefully with aqueous sodium bicarbonate.
-
Extraction & Analysis: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Analyze the crude product mixture by GC-MS or ¹H NMR to determine the relative ratio of the nitrated products.
Expected Outcome & Interpretation
The analysis is expected to show a significantly higher yield of the nitrated product derived from 3-fluoro-2-methylaniline. The nitration of this compound would be minimal, if it occurs at all. This result would provide direct experimental evidence for the profound deactivating effect of the two additional bromine atoms.
Implications in Synthesis and Drug Development
The unique substitution pattern and reactivity profile of this compound make it a valuable, specialized building block.
-
Synthetic Utility: While the aromatic ring is deactivated towards electrophilic substitution, the bromine atoms serve as versatile handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the strategic introduction of diverse carbon and heteroatom substituents, building molecular complexity from a well-defined core.[9] The single, less reactive C5 position ensures that these coupling reactions can be performed with high regioselectivity.
-
Drug Discovery Context: The aniline moiety is a common "structural alert" in drug discovery, as it can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to reactive metabolites and toxicity.[10][11] The heavy halogen substitution and the sterically hindered methyl group in this compound can block potential sites of metabolic attack, potentially enhancing the metabolic stability of a drug candidate containing this moiety.[12] Therefore, understanding its reactivity is key to both its synthetic manipulation and its potential performance in vivo.
Conclusion
This compound presents a fascinating case study in the governance of aromatic reactivity. The powerful activating influence of its primary amino group is systematically attenuated by the strong inductive effects of three halogen substituents and the steric hindrance imposed by its substitution pattern. This results in a molecule with very low reactivity towards electrophilic aromatic substitution at its only available position. However, this diminished reactivity is complemented by the synthetic versatility offered by its bromine atoms, making it a highly controlled and valuable intermediate for constructing complex molecules in pharmaceutical and materials science research.
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- Effect of Substituents on the Basicity of Anilines. (2020). YouTube.
- Buncel, E., & Um, I. H. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2453-2459.
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A Comparative Guide to the Synthesis of 4,6-Dibromo-3-fluoro-2-methylaniline: A Traditional vs. Novel Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dibromo-3-fluoro-2-methylaniline is a key building block in the synthesis of a variety of high-value organic compounds, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it an attractive intermediate for the development of novel bioactive molecules.[1] As the demand for such complex halogenated anilines grows, the efficiency, safety, and environmental impact of their synthetic routes come under increasing scrutiny. This guide provides an in-depth comparison of a traditional electrophilic bromination route and a novel copper-catalyzed oxidative bromination for the synthesis of this compound, offering researchers the data and insights needed to make informed decisions for their synthetic strategies.
The Traditional Approach: Electrophilic Dibromination
The classical synthesis of halogenated anilines relies on electrophilic aromatic substitution. For the synthesis of this compound, the logical starting material is 3-fluoro-2-methylaniline. The powerful activating and ortho-, para-directing effect of the amino group dictates the regioselectivity of the bromination. The positions ortho (C6) and para (C4) to the amino group are highly activated, making them susceptible to electrophilic attack.
A common and well-established method for the bromination of anilines is the use of N-Bromosuccinimide (NBS).[2] The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromine atom acts as the electrophile.[2] While effective, this method often requires stoichiometric amounts of the brominating agent and can sometimes lead to over-bromination or the formation of side products, necessitating careful control of reaction conditions.[3]
A Novel Alternative: Copper-Catalyzed Oxidative Bromination
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the selective functionalization of aromatic compounds. A promising new approach for the bromination of anilines involves a copper-catalyzed oxidative system. This method utilizes a bromide salt, such as sodium bromide (NaBr), as the bromine source and a strong oxidant, like sodium persulfate (Na₂S₂O₈), in the presence of a catalytic amount of a copper salt (e.g., CuSO₄·5H₂O).[4][5] This approach is lauded for its practicality, use of readily available and less hazardous reagents, and potential for high regioselectivity under mild conditions.[4][5]
Comparative Analysis: Traditional vs. Novel Route
| Feature | Traditional Electrophilic Dibromination | Novel Copper-Catalyzed Oxidative Dibromination |
| Brominating Agent | N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂) | Sodium Bromide (NaBr) |
| Reaction Conditions | Often requires low temperatures to control reactivity; may use chlorinated solvents. | Typically mild conditions (e.g., room temperature to gentle heating). |
| Catalyst | Generally uncatalyzed. | Catalytic amount of a copper salt (e.g., CuSO₄·5H₂O). |
| Oxidant | Not applicable. | Stoichiometric amount of an oxidant (e.g., Na₂S₂O₈). |
| Safety Profile | NBS is a lachrymator and moisture sensitive. Liquid bromine is highly toxic, corrosive, and volatile. | NaBr is a stable salt. Na₂S₂O₈ is a strong oxidizer and should be handled with care, but is generally safer than liquid bromine. |
| Environmental Impact | Use of halogenated solvents can be a concern. Formation of succinimide or HBr as byproducts. | Often utilizes more environmentally benign solvents. Reduces the use of hazardous reagents. |
| Yield & Purity | Can provide high yields, but may require careful purification to remove side products. | Reported to provide high yields and high regioselectivity.[4][5] |
| Cost-Effectiveness | NBS can be moderately expensive. Liquid bromine requires special handling, increasing costs. | NaBr, Na₂S₂O₈, and CuSO₄ are generally inexpensive and readily available. |
Experimental Protocols
Traditional Route: Dibromination using N-Bromosuccinimide (NBS)
Disclaimer: This is a representative protocol adapted from the synthesis of similar compounds.[2] Optimization for the specific substrate may be required.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoro-2-methylaniline (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Dissolve N-Bromosuccinimide (2.2 eq.) in the same solvent and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Novel Route: Copper-Catalyzed Oxidative Dibromination
Disclaimer: This is a representative protocol adapted from generalized procedures for aniline bromination.[4][5] Optimization for the specific substrate is recommended.
-
Preparation: To a round-bottom flask, add 3-fluoro-2-methylaniline (1.0 eq.), sodium bromide (2.5 eq.), and copper(II) sulfate pentahydrate (0.1 eq.).
-
Solvent Addition: Add a mixture of acetonitrile and water as the solvent.
-
Initiation: To the stirred suspension, add sodium persulfate (2.5 eq.) portion-wise over 20 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, add aqueous sodium bicarbonate solution to neutralize the mixture. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography to yield pure this compound.
Workflow Visualization
Caption: Workflow for the Copper-Catalyzed Oxidative Dibromination.
Conclusion
The validation of a new synthetic route for this compound reveals a clear trend towards greener and more efficient chemical processes. While the traditional electrophilic bromination with NBS is a viable method, the novel copper-catalyzed oxidative bromination presents significant advantages in terms of safety, cost-effectiveness, and environmental impact. The use of readily available and less hazardous materials, coupled with mild reaction conditions, makes the catalytic approach a highly attractive alternative for researchers in both academic and industrial settings. As the fine chemical industry continues to evolve, the adoption of such innovative and sustainable synthetic methodologies will be paramount.
References
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MySkinRecipes. This compound. [Link]
-
Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
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ResearchGate. A Practical Procedure for Regioselective Bromination of Anilines. [Link]
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Sci-Hub. A Practical Procedure for Regioselective Bromination of Anilines. [Link]
-
Tandfonline. Novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH. [Link]
-
Synlett. Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. [Link]
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A Comparative Guide to the Biological Activity of Derivatives from 4,6-Dibromo-3-fluoro-2-methylaniline
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount. The halogenated aniline, 4,6-Dibromo-3-fluoro-2-methylaniline, represents a versatile starting material for the synthesis of novel bioactive compounds. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and a methyl group—offers a rich platform for chemical modification, potentially leading to compounds with significant therapeutic value. This guide provides a comparative analysis of the potential biological activities of key derivatives synthesized from this scaffold, supported by experimental data from structurally analogous compounds found in the literature. While direct comparative studies on derivatives of this specific aniline are not yet prevalent, this guide serves to illustrate the therapeutic promise of this chemical class and provides robust protocols for their evaluation.
The Core Scaffold: this compound
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence and arrangement of its halogen substituents are of particular interest. Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of molecules. For instance, bromine and chlorine substituents have been shown to improve the antimicrobial and antibiofilm efficacy of certain compounds.[2] The fluorine atom can significantly enhance metabolic stability and binding affinity to target proteins.[3] This combination of features makes this compound an attractive starting point for generating derivatives with potential anticancer and antimicrobial properties.
I. N-Aryl Amide Derivatives: Potential Anticancer Agents
A common and straightforward derivatization of anilines is the formation of N-aryl amides. The resulting acetamide derivatives of halogenated anilines have been investigated for their cytotoxic effects against various cancer cell lines.[4][5]
Hypothetical Derivative 1: N-(4,6-dibromo-3-fluoro-2-methylphenyl)acetamide
A plausible synthetic route involves the acylation of this compound with acetyl chloride or acetic anhydride.
Comparative Anticancer Activity Data
While specific data for the hypothetical derivative above is not available, the cytotoxic potential can be inferred from studies on structurally similar N-phenylacetamide derivatives. The following table summarizes the in-vitro cytotoxicity (IC50 values) of related compounds against various human cancer cell lines.
| Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [6] |
| N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | Data not specified, but noted as active | [4] |
| 1-(4-Fluorophenoxyacetyl)-4-(phenyl)thiosemicarbazide | LNCaP (Prostate Cancer) | 252.14 | [7] |
| 1-(4-Fluorophenoxyacetyl)-4-(4-chlorophenyl)thiosemicarbazide | LNCaP (Prostate Cancer) | 108.14 | [7] |
This table presents IC50 values for structurally related amide and thiosemicarbazide derivatives to illustrate the potential anticancer activity of this class of compounds.
The data suggests that N-aryl amides with halogen and nitro substitutions can exhibit significant cytotoxicity against cancer cells, with IC50 values in the micromolar range.[6][7] The variation in activity with different substituents and cancer cell lines highlights the importance of a diverse synthetic and screening approach.
II. Schiff Base Derivatives: Probing Antimicrobial Potential
The reaction of anilines with aldehydes yields Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.[8][9][10] The imine group is considered a crucial pharmacophore.
Hypothetical Derivative 2: A Schiff Base from this compound and Salicylaldehyde
This derivative can be synthesized via the condensation reaction between this compound and salicylaldehyde.
Comparative Antimicrobial Activity Data
The antimicrobial potential of this class of derivatives is illustrated by the Minimum Inhibitory Concentration (MIC) values of analogous halogenated Schiff bases against various pathogenic microbes.
| Derivative Structure | Microorganism | MIC (µg/mL) | Reference |
| Schiff base from 3-bromo-4-methyl aniline and 2-nitrobenzaldehyde | Bacillus subtilis | Not specified, but noted as effective | [11] |
| 4-Bromo-2-(((4-(2-methoxyphenyl)thiazol-2-yl)imino)methyl)phenol | Bacillus subtilis | 25 | [12] |
| 2-(((4-(2-methoxyphenyl)thiazol-2-yl)imino)methyl)naphthalen-1-ol | Escherichia coli | 100 | [12] |
| Schiff base from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and 4-methoxybenzaldehyde | Candida albicans | 62.5 | [13] |
This table showcases MIC values for structurally similar Schiff bases, indicating the potential for potent and broad-spectrum antimicrobial activity.
Studies have shown that halogenated Schiff bases can be particularly effective against Gram-positive bacteria and fungi.[12][13][14] The specific halogen atoms and their positions on the aromatic rings play a significant role in the observed antimicrobial activity.
III. Quinazoline Derivatives: Targeting Kinase Pathways in Cancer
Substituted anilines are key precursors in the synthesis of quinazolines, a class of heterocyclic compounds with well-documented and potent anticancer activity.[15] Many approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold and function as tyrosine kinase inhibitors.[16][17]
Hypothetical Derivative 3: A 4-(4,6-dibromo-3-fluoro-2-methylphenylamino)quinazoline
A common synthetic route involves the nucleophilic substitution of a 4-chloroquinazoline with this compound.
Comparative Anticancer Activity Data
The potential for potent anticancer activity in this class of derivatives is high, as demonstrated by the IC50 values of analogous 4-anilinoquinazoline compounds against cancer cell lines and specific kinase enzymes.
| Derivative Structure | Target/Cell Line | IC50 (nM) | Reference |
| 4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-6-(5-hydroxymethylfuran-2-yl)quinazoline | EGFR (wild type) | 5.06 | [16] |
| A 2-chloro-4-substituted-anilinoquinazoline derivative | EGFR | 1630 | [18] |
| A 2-chloro-4-substituted-anilinoquinazoline derivative | VEGFR-2 | 850 | [18] |
| 4-indolyl quinazoline derivative | EGFRL858R | 1.9 | [19] |
| 4-indolyl quinazoline derivative | A549 (Lung Cancer) | 4100 | [19] |
This table presents IC50 values for structurally related quinazoline derivatives, highlighting their potential for high-potency inhibition of cancer-related kinases and cell proliferation.
The data strongly suggests that the 4,6-dibromo-3-fluoro-2-methylphenyl moiety could confer potent inhibitory activity when incorporated into a quinazoline scaffold.[16][18][19] The substitution pattern on the aniline ring is critical for binding to the ATP-binding pocket of kinases like EGFR, and the specific halogenation of the proposed scaffold could lead to novel and potent inhibitors.
Experimental Protocols
To facilitate the investigation of derivatives from this compound, detailed protocols for the primary assessment of their potential anticancer and antimicrobial activities are provided below.
Protocol 1: In-Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the MTT assay for determining cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[18][20]
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against relevant microbial strains.
Caption: Workflow of the broth microdilution assay for MIC determination.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[16][21]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2][8]
Conclusion
While further empirical studies are required to fully elucidate the biological activities of derivatives from this compound, the existing body of literature on analogous compounds provides a strong rationale for their investigation. The strategic placement of bromo, fluoro, and methyl substituents on the aniline ring presents a promising platform for the development of novel anticancer and antimicrobial agents. The protocols and comparative data presented in this guide offer a solid foundation for researchers to synthesize, evaluate, and optimize new derivatives from this versatile scaffold, with the potential to contribute significantly to the pipeline of future therapeutics.
References
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cost-benefit analysis of different synthetic methods for 4,6-Dibromo-3-fluoro-2-methylaniline
Introduction: The Significance of 4,6-Dibromo-3-fluoro-2-methylaniline
This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a methyl group on an aniline scaffold, makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] These substituents provide multiple reactive sites for further chemical transformations, enabling the construction of novel active pharmaceutical ingredients (APIs) and specialty chemicals with specific biological activities.[1]
The strategic placement of the bromine atoms allows for their participation in various cross-coupling reactions, while the amino group can be readily derivatized. This guide provides an in-depth cost-benefit analysis of the plausible synthetic methodologies for obtaining this key intermediate, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic rationale, experimental protocols, cost-effectiveness, and the environmental, health, and safety (EHS) considerations for each approach.
Primary Synthetic Pathway: Stepwise Electrophilic Bromination
The most direct and logical approach to synthesizing this compound is through a two-step electrophilic aromatic substitution on the readily available starting material, 3-fluoro-2-methylaniline. The directing effects of the substituents on the aniline ring govern the regioselectivity of the bromination. The amino (-NH₂) group is a powerful activating, ortho-, para-directing group, while the methyl (-CH₃) group is a weaker activating, ortho-, para-director. The fluorine (-F) atom is a deactivating group but is also ortho-, para-directing.
The concerted effect of these groups strongly favors the initial bromination at the C4 position, which is para to the strongly activating amino group. Subsequent bromination is directed to the C6 position, which is ortho to the amino group.
Caption: General workflow for the two-step synthesis.
This guide will compare two primary methods for achieving this transformation, focusing on the choice of brominating agent, which is the key variable influencing cost, safety, and efficiency.
Method 1: Stepwise Bromination using N-Bromosuccinimide (NBS) Method 2: Stepwise Bromination using Dibromoisocyanuric Acid (DBI)
Method 1: Synthesis via N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of activated aromatic rings like anilines.[2] It is a solid, making it easier and safer to handle than liquid bromine.[2] The regioselectivity of NBS bromination can often be tuned by the choice of solvent.[3]
Mechanistic Considerations
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. In a polar solvent like N,N-Dimethylformamide (DMF), NBS is polarized, rendering the bromine atom sufficiently electrophilic to attack the electron-rich aniline ring. The high para-selectivity in the first step is due to the strong directing effect of the amino group.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0°C using an ice bath.
-
Dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the aniline solution, maintaining the temperature between 0-5°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-3-fluoro-2-methylaniline. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the 4-Bromo-3-fluoro-2-methylaniline (1.0 eq.) from Step 1 in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature or with gentle heating (40-50°C) for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the mixture and pour it into an aqueous solution of sodium bisulfite to quench any unreacted NBS.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Cost-Benefit Analysis: NBS Method
-
Advantages:
-
NBS is a readily available and relatively inexpensive reagent in bulk.[4]
-
It is a solid, making it easier to handle than liquid bromine.
-
The reaction conditions are generally mild.
-
-
Disadvantages:
-
The reaction can be exothermic and requires careful temperature control, especially on a larger scale.[2]
-
The use of DMF as a solvent is a significant drawback due to its reproductive toxicity and increasing regulatory restrictions.[5]
-
Over-bromination can be an issue, leading to the formation of tribrominated byproducts and requiring careful control of stoichiometry and reaction time.[6]
-
The byproduct, succinimide, is water-soluble, which can complicate the aqueous work-up.
-
Method 2: Synthesis via Dibromoisocyanuric Acid (DBI)
Dibromoisocyanuric acid (DBI) is an alternative, powerful brominating agent. It contains two bromine atoms per molecule and is noted for its high reactivity, often allowing for bromination of even deactivated substrates under mild conditions.[7][8]
Mechanistic Considerations
Similar to NBS, DBI acts as an electrophilic bromine source. Its higher reactivity can be attributed to the electron-withdrawing nature of the triazine ring system. This enhanced electrophilicity can lead to faster reaction times and potentially higher yields, but also requires more careful control to prevent over-bromination.[8]
Detailed Experimental Protocol
The protocol is analogous to the NBS method, with adjustments for the stoichiometry of DBI.
Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline
-
Dissolve 3-fluoro-2-methylaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0°C.
-
Add Dibromoisocyanuric acid (approximately 0.55 eq., as it contains two bromine atoms) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring by TLC.
-
Work-up is similar to the NBS method: quench with a reducing agent (e.g., sodium sulfite solution), neutralize, extract, dry, and concentrate.
Step 2: Synthesis of this compound
-
Dissolve the 4-Bromo-3-fluoro-2-methylaniline (1.0 eq.) in a solvent like concentrated sulfuric acid for deactivated substrates, or a less aggressive solvent if reactivity is sufficient.
-
Cool the mixture and add Dibromoisocyanuric acid (approx. 0.6 eq.) portion-wise.
-
Stir at room temperature for 1-4 hours. The high reactivity of DBI may allow for shorter reaction times compared to NBS.[7]
-
Carefully pour the reaction mixture onto ice.
-
Neutralize with a strong base (e.g., NaOH) while cooling.
-
Extract the product, wash, dry, and concentrate as previously described.
-
Purify the final product.
Cost-Benefit Analysis: DBI Method
-
Advantages:
-
DBI is a more powerful brominating agent than NBS, which can lead to shorter reaction times and higher yields, especially for less reactive substrates.[7][8]
-
The byproduct, isocyanuric acid, can potentially be recovered and reused.[6]
-
May be more cost-effective on a per-bromine-atom basis, as each molecule delivers two bromine atoms.
-
-
Disadvantages:
Quantitative and Qualitative Comparison
Caption: Key decision factors for choosing a synthetic method.
Cost Analysis Summary
The following table provides an estimated cost comparison for the synthesis of one mole of this compound. Prices are based on bulk supplier quotes and are subject to market fluctuations.
| Parameter | Method 1: NBS | Method 2: DBI | Notes |
| Starting Material | |||
| 3-Fluoro-2-methylaniline (125.15 g/mol ) | ~$4-5/kg (bulk)[11] | ~$4-5/kg (bulk)[11] | Price is for the starting material for the entire synthesis. |
| Brominating Agent (Total for 2 steps) | |||
| N-Bromosuccinimide (177.98 g/mol ) | ~2.15 eq. (~383 g) | - | Approx. $265/kg (bulk) |
| Dibromoisocyanuric Acid (286.87 g/mol ) | - | ~1.15 eq. (~330 g) | Approx. $123/5g (lab scale), bulk price significantly lower but less common.[9] |
| Estimated Reagent Cost per Mole of Product | ~$101 (NBS only) | Highly variable, likely higher than NBS | This is a simplified estimation and excludes solvent, workup chemicals, and overhead. |
| Overall Yield (Estimated) | 60-75% | 65-85% | DBI may offer higher yields due to greater reactivity. |
| Estimated Final Cost per Gram | Lower | Higher | Primarily driven by the bulk availability and cost of the brominating agent. |
EHS (Environment, Health, and Safety) Comparison
| Aspect | Method 1: NBS | Method 2: DBI | Expert Commentary |
| Reagent Hazards | Skin/eye irritant. Exothermic reactions, especially with DMF.[2][12] | Strong oxidizer, corrosive. Causes severe skin burns and eye damage. | Both require careful handling in a controlled environment with appropriate PPE. DBI's oxidizing strength necessitates stricter segregation from flammable materials. |
| Solvent Concerns | Use of DMF is a major health and environmental hazard (reprotoxic).[5] | Can be used with various solvents, including greener alternatives to DMF. | Avoiding DMF is a significant driver for process improvement. The flexibility of the DBI method is a key advantage. |
| Byproducts & Waste | Succinimide byproduct is water-soluble, contributing to aqueous waste streams. | Isocyanuric acid byproduct is a solid and potentially recyclable. | The potential to recycle the DBI byproduct aligns better with green chemistry principles. |
| Process Safety | Exothermic reaction with DMF has a low onset temperature (~32°C for safe working), posing scale-up risks.[12] | Highly exothermic, requires stringent temperature control. | Both methods require careful process safety evaluation before scale-up, including calorimetric studies. |
Senior Application Scientist's Recommendation
For laboratory-scale synthesis (<100g), where reagent cost is less critical than reaction time and yield, Dibromoisocyanuric Acid (DBI) presents a compelling option. Its high reactivity can expedite the synthesis and potentially provide a cleaner product profile if over-bromination is carefully controlled. The ability to avoid DMF is a significant EHS advantage.
For large-scale industrial production, the decision is more nuanced. The lower bulk cost and extensive history of N-Bromosuccinimide (NBS) make it the incumbent choice.[4] However, the severe safety and regulatory concerns associated with using DMF at scale are forcing companies to seek alternatives.[5] Therefore, a significant process development effort to adapt the NBS method to a greener solvent would be required.
Ultimately, the most forward-looking approach for industrial-scale synthesis would be to invest in process optimization using DBI in a more benign solvent system . While the initial reagent cost may be higher, the benefits of faster reactions, potentially higher yields, a recyclable byproduct, and the elimination of highly regulated solvents like DMF could lead to a more sustainable and ultimately more cost-effective manufacturing process in the long term. Any scale-up of these exothermic bromination reactions must be preceded by thorough safety studies, such as reaction calorimetry, to ensure adequate heat management.[12]
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A Comparative Guide to the X-ray Crystal Structure of 4,6-Dibromo-3-fluoro-2-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. Halogenated anilines, a cornerstone for the synthesis of a myriad of pharmaceutical and agrochemical agents, are a class of compounds where subtle structural variations can drastically alter biological activity.[1] This guide provides an in-depth comparative analysis of the crystallographic characteristics of 4,6-Dibromo-3-fluoro-2-methylaniline and its derivatives. While a specific crystal structure for this compound is not publicly available, this guide will establish a robust framework for its analysis by drawing parallels with structurally similar halogenated anilines. We will delve into the causality behind experimental choices for crystallization and X-ray diffraction, present comparative data from related structures, and offer a detailed protocol for researchers to determine the crystal structure of this and similar molecules.
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into aniline scaffolds is a key strategy in drug discovery. Fluorine can enhance metabolic stability and binding affinity, while bromine can participate in halogen bonding, influencing molecular packing and receptor interactions.[2][3] this compound serves as a critical intermediate in the synthesis of specialized organic compounds, including active pharmaceutical ingredients (APIs) with potential antimicrobial or antifungal properties.[4] Understanding its three-dimensional structure is therefore crucial for rational drug design and the development of novel therapeutics.
The Significance of Crystalline Structure in Halogenated Anilines
X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique reveals critical details about conformation, intermolecular interactions (such as hydrogen and halogen bonds), and crystal packing, which are fundamental to understanding a compound's structure-property relationships.[1][5] For halogenated anilines, these interactions are of particular interest. The amino group can act as a hydrogen bond donor, while the halogen substituents can act as hydrogen bond acceptors or participate in halogen bonding.[5][6] These non-covalent interactions play a pivotal role in the supramolecular assembly of the molecules in the crystal lattice, which in turn can influence physical properties like solubility and melting point.
Comparative Crystallographic Data of Halogenated Aniline Derivatives
To provide a predictive framework for the crystal structure of this compound, the following table summarizes crystallographic data for structurally related di- and tri-halogenated aniline derivatives. This comparative data offers valuable insights into expected bond lengths, bond angles, and intermolecular interactions.
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2,4-Dibromo-6-chloroaniline | C₆H₄Br₂ClN | Orthorhombic | Pnma | N-H···N hydrogen bonds | [7] |
| 4-Chloro-2-iodoaniline | C₆H₅ClIN | Orthorhombic | P2₁2₁2₁ | N-H···N hydrogen bonds, Cl···I contacts | [8] |
| 2,6-Dibromo-4-methylaniline | C₇H₇Br₂N | Orthorhombic | Pca2₁ | N-H···N hydrogen bonds, intramolecular N-H···Br contacts | [9][10] |
This data illustrates a recurring theme in the crystal structures of halogenated anilines: the prevalence of N-H···N hydrogen bonding, which often links molecules into chains or more complex networks.[7][8][10] Additionally, the presence of multiple halogen atoms can lead to halogen-halogen interactions and intramolecular contacts that influence the overall conformation of the molecule.[8][10]
Experimental Workflow for Crystal Structure Determination
The following section outlines a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice.
Part 1: Synthesis and Purification
The synthesis of this compound would typically involve the selective bromination of a 3-fluoro-2-methylaniline precursor. A common and effective method for such a transformation is electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the brominating agent.[11]
Diagram of Synthetic Pathway
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A Senior Application Scientist's Guide to HPLC Purity Assessment of 4,6-Dibromo-3-fluoro-2-methylaniline
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4,6-Dibromo-3-fluoro-2-methylaniline serves as a critical structural precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Impurities, even in trace amounts, can carry forward through synthesis, potentially leading to final drug products with altered pharmacological profiles or unforeseen toxicity.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity assessment of this compound. We will move beyond rote protocols to explore the causal relationships between the analyte's chemistry, chromatographic principles, and the development of a self-validating, reliable analytical method.
Analyte Chemistry: The Key to Method Development
Understanding the physicochemical properties of this compound (MW: 282.94 g/mol [1]) is the critical first step in designing a selective HPLC method.
-
Hydrophobicity: The presence of two bromine atoms and a benzene ring imparts significant non-polar character. This strongly suggests that Reversed-Phase HPLC (RP-HPLC) , where the stationary phase is non-polar and the mobile phase is polar, will be the most effective separation mode.[2]
-
Polarity and Selectivity: The molecule also contains a polar aniline group (-NH2) and a highly electronegative fluorine atom. These features create a dipole moment and offer sites for specific interactions (hydrogen bonding, dipole-dipole) that can be exploited for selectivity.
-
UV Absorbance: The aromatic ring is a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification. A preliminary UV scan of the analyte in a potential mobile phase is essential to determine the wavelength of maximum absorbance (λ-max) for optimal signal-to-noise ratio.
Strategic HPLC Method Development
A successful HPLC method is not accidental; it is the result of a logical and systematic process of optimization. The goal is to achieve baseline separation of the main analyte peak from all potential impurities and degradation products.
The workflow for developing a robust HPLC purity method is a systematic process. It begins with characterizing the analyte's properties to inform the initial choice of column and mobile phase. This is followed by iterative optimization of mobile phase composition and instrumental parameters to achieve the desired separation. Finally, the method's performance is confirmed through rigorous system suitability testing.
Caption: Workflow for HPLC Purity Method Development.
The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[3] For a molecule like this compound, several reversed-phase columns could be viable, each offering unique interaction mechanisms.
| Column Type | Primary Interaction | Performance Insights for Analyte | Rationale for Use |
| C18 (L1) | Hydrophobic | Excellent. Strong retention due to the two bromine atoms. Provides a good starting point for most non-polar to moderately polar analytes. | The industry standard and most common starting point for reversed-phase chromatography.[2] |
| C8 (L7) | Hydrophobic | Good. Less retentive than C18. May provide faster elution times but potentially less resolution for closely related hydrophobic impurities. | Useful if the analyte is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape. |
| Phenyl-Hexyl (L11) | Hydrophobic & π-π | Potentially Superior. Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring. | Highly recommended for aromatic compounds. Can significantly improve resolution between analytes that differ in their aromatic or unsaturated character. |
Recommendation: Begin with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). If co-elution of impurities is observed, a Phenyl-Hexyl column should be evaluated as a secondary option to exploit its alternative selectivity.
The mobile phase composition fine-tunes the separation. It typically consists of an aqueous component (often with a buffer) and an organic modifier.
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) for halogenated compounds as it often provides better peak shape (lower viscosity) and different selectivity. A gradient elution, starting from a higher aqueous percentage to a higher organic percentage, is recommended for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time.
-
Aqueous Phase & pH Control: The aniline group is basic. Controlling the pH of the mobile phase is crucial for consistent retention time and peak shape. A pH of around 3-4, achieved using a buffer like 10mM potassium phosphate or 0.1% formic acid, will ensure the aniline group is protonated (-NH3+), leading to sharper peaks by minimizing secondary interactions with residual silanols on the silica backbone.
Recommended HPLC Protocol: A Self-Validating System
This protocol is designed to be robust and includes system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[4] This is a core requirement of regulatory bodies like the FDA and is outlined in pharmacopeias such as the USP.[5][6]
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC or UPLC with UV/PDA Detector | Standard analytical instrumentation. |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good efficiency and resolution for this molecule size. |
| Column Temp. | 30 °C | Ensures stable retention times and improves peak shape. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload and band broadening. |
| Detection | 245 nm | A typical wavelength for brominated anilines; should be confirmed by a PDA scan. |
| Gradient | 0-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B | A broad gradient to separate impurities with a wide range of polarities. |
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.05 mg/mL): Pipette 1.0 mL of the stock solution into a 20 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Before sample analysis, perform five replicate injections of the Working Standard (0.05 mg/mL). The system is deemed suitable for use if the following criteria are met.[7]
| SST Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and system.[7] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
The relationship between the HPLC system components and the SST parameters they verify is crucial. The pump's performance is checked by retention time precision, the injector's consistency by peak area precision, and the column's health by plate count and tailing factor. This integrated check confirms the entire system is fit for its intended purpose.
Caption: Correlation between HPLC components and SST criteria.
Method Validation Principles (ICH Q2(R1))
Once developed, this analytical procedure must be validated to demonstrate its suitability for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[9][10] For a purity method, key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is typically demonstrated by spiking the sample with known impurities and showing they are resolved from the main peak.
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.
-
Accuracy & Precision: Proving the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in temperature, ±0.1 pH units).
Conclusion
The successful purity assessment of this compound by HPLC is not a matter of simply adopting a generic method. It requires a methodical approach rooted in the analyte's chemical properties. By strategically selecting a C18 or Phenyl-Hexyl column, optimizing the mobile phase with pH control, and implementing a rigorous, self-validating protocol complete with system suitability criteria, researchers can ensure the generation of accurate, reliable, and defensible purity data. This analytical rigor is fundamental to the development of safe and effective pharmaceuticals.
References
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Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography B: Biomedical Sciences and Applications, 188(2), 412-416. Available at: [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. YouTube. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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International Council for Harmonisation. Quality Guidelines. Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
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United States Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]
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comparative study of catalysts for reactions with 4,6-Dibromo-3-fluoro-2-methylaniline
An In-Depth Guide to Catalytic Cross-Coupling Reactions with 4,6-Dibromo-3-fluoro-2-methylaniline
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound is a prime example of such a scaffold, offering a rich platform for molecular diversification.[1] Its structure is distinguished by several key features: two bromine atoms at the C4 and C6 positions, a fluorine atom at C3, and a nucleophilic amino group at C1. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents and specialty chemicals.[1]
The two bromine atoms, in particular, serve as versatile handles for transition-metal-catalyzed cross-coupling reactions, the cornerstone of modern carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond formation.[2] The choice of catalyst is not merely a practical consideration but a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides a comparative analysis of common catalytic systems for the two most synthetically potent transformations of this compound: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.
Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl scaffolds, a motif prevalent in many biologically active molecules.[3] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester.[4][5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[6]
For a substrate like this compound, the key challenge and opportunity lie in achieving selectivity between the two bromine atoms. The electronic and steric environment of the C4-Br and C6-Br bonds can be exploited to favor either mono- or di-substitution. The choice of the palladium catalyst, specifically the ligand coordinated to the metal center, is the primary tool for controlling this outcome.
Catalytic Cycle Overview: Suzuki-Miyaura Coupling
The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2]
Comparative Performance of Palladium Catalysts for Suzuki Coupling
The selection of the palladium source and, more importantly, the phosphine ligand, dictates the catalyst's activity and stability. Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) are effective, but modern catalysts based on bulky, electron-rich ligands often provide superior yields and faster reaction times, especially with less reactive halides.[7]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ / K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 90-100 | 12-24 | 65-85 | Standard Choice: A reliable, commercially available catalyst. The PPh₃ ligand provides moderate activity. Longer reaction times are often needed. Works well for aryl bromides.[8] |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | 80-100 | 2-8 | 80-95 | High Activity: SPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both oxidative addition and reductive elimination, leading to faster, more efficient reactions at lower temperatures.[9] |
| Pd₂(dba)₃ + P(t-Bu)₃ | Tri(tert-butyl)phosphine | K₃PO₄ | Toluene | RT - 80 | 1-6 | 85-98 | High Turnover: The extremely bulky and electron-donating P(t-Bu)₃ ligand creates a highly active, coordinatively unsaturated Pd(0) species, enabling high turnover numbers and even room temperature couplings for aryl bromides.[4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF or Dioxane | 90-110 | 8-16 | 70-90 | Robust & Stable: The bidentate dppf ligand forms a stable palladacycle, making the catalyst less prone to decomposition at high temperatures. It is particularly effective for substrates with coordinating functional groups. |
Experimental Protocol: Mono-Arylation of this compound
This protocol describes a general procedure using a modern, highly active catalyst system.
Objective: To selectively couple one arylboronic acid to the more reactive C4-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (2.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.5 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol) and P(t-Bu)₃ (0.025 mmol) in anhydrous toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.
Part 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative reaction in organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[10] This method has largely replaced harsher classical methods, offering exceptional functional group tolerance and broad substrate scope.[11] For this compound, this reaction opens pathways to synthesize complex diaryl or alkylaryl amines, which are common structures in pharmaceuticals.
Catalytic Cycle Overview: Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) cycle. The key steps are oxidative addition, amine coordination and deprotonation to form a palladium amido complex, and finally, reductive elimination.[12]
Comparative Performance of Palladium Catalysts for C-N Coupling
The evolution of the Buchwald-Hartwig amination is a story of ligand development. Different "generations" of bulky, electron-rich phosphine ligands have been designed to facilitate the coupling of increasingly challenging substrates.[11]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Insights & Causality |
| Pd(OAc)₂ + P(o-tol)₃ | Tri(o-tolyl)phosphine | NaOt-Bu | Toluene | 100-110 | 12-24 | 50-75 | First Generation: An early system, effective for aryl bromides and simple secondary amines. Requires strong bases and high temperatures.[11] |
| Pd₂(dba)₃ + BINAP | BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 60-85 | Bidentate Ligand: The chelating BINAP ligand provides good stability. However, sterically hindered substrates can be challenging. |
| Pd(OAc)₂ + RuPhos | RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-100 | 2-12 | 85-98 | High Performance: RuPhos is a dialkylbiaryl phosphine ligand that is highly effective for coupling both primary and secondary amines, including hindered ones, with aryl bromides. It promotes fast reaction rates.[9] |
| Pd(OAc)₂ + BrettPhos | BrettPhos | LiHMDS or Cs₂CO₃ | t-BuOH or Dioxane | 80-100 | 4-18 | 80-95 | Broad Scope: BrettPhos is exceptionally versatile, enabling the monoarylation of primary amines and coupling with a wide range of functionalized amines due to its unique steric and electronic properties.[11] |
Experimental Protocol: Coupling with a Secondary Amine (e.g., Morpholine)
This protocol utilizes a modern catalyst system for efficient C-N bond formation.
Objective: To couple morpholine to the 4,6-dibromo substrate.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Finally, add morpholine (1.2 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a testament to the power of modern synthetic chemistry. For C-C bond formation, catalyst systems employing bulky, electron-rich monophosphine ligands like P(t-Bu)₃ and SPhos offer superior performance in terms of reaction speed and yield compared to traditional Pd(PPh₃)₄. For C-N bond formation, advanced biaryl phosphine ligands such as RuPhos and BrettPhos have become the gold standard, providing remarkable efficiency and scope.
While palladium catalysis remains dominant, researchers should also consider copper-catalyzed systems, particularly for C-N couplings (Ullmann reaction), as a more economical alternative, though they often require higher temperatures.[13][14] The choice of catalyst is ultimately dictated by the specific transformation desired, cost considerations, and the steric and electronic properties of the coupling partners. This guide serves as a foundational resource for navigating these choices and accelerating the synthesis of novel and valuable molecules.
References
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- Asghar, M. N., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
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A Comparative Guide to Quantum Chemical Calculations on 4,6-Dibromo-3-fluoro-2-methylaniline
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of quantum chemical calculations for 4,6-dibromo-3-fluoro-2-methylaniline (CAS Number: 127408-03-1), a key intermediate in the pharmaceutical and agrochemical industries.[1] We will explore its electronic and structural properties using Density Functional Theory (DFT), offering a practical, step-by-step computational protocol. By comparing different DFT functionals, this guide aims to equip researchers with the knowledge to make informed decisions for their own computational studies on similar halogenated aromatic compounds.
Introduction: The Significance of this compound
This compound is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its structure, featuring two bromine atoms, a fluorine atom, and a methyl group on an aniline scaffold, provides a unique combination of steric and electronic properties. These features make it a valuable precursor for creating molecules with specific biological activities, such as antimicrobial or antifungal agents, and for the development of specialty chemicals.[1] The precise arrangement of these functional groups dictates the molecule's reactivity, intermolecular interactions, and ultimately, its utility in applications like drug design.
Understanding the fundamental properties of this molecule at a quantum mechanical level is crucial for predicting its behavior in chemical reactions and biological systems. Quantum chemical calculations allow us to probe its three-dimensional structure, vibrational modes, and electronic characteristics, such as the distribution of electron density and the energies of its frontier molecular orbitals. This information is invaluable for rational drug design and the synthesis of novel compounds.[2][3]
Theoretical Framework: Why Density Functional Theory?
To investigate the properties of this compound, we will employ Density Functional Theory (DFT), a robust and widely used computational method in quantum chemistry. DFT strikes an excellent balance between computational cost and accuracy for medium-sized organic molecules. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.
In this guide, we will compare the performance of two popular DFT functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for decades. It is known for providing accurate geometrical parameters for a wide range of molecules.[4]
-
M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): A more modern hybrid meta-GGA functional that is particularly well-suited for systems where non-covalent interactions, such as those involving halogens, are important.[4][5][6]
For the basis set, which is a set of mathematical functions used to describe the shape of the orbitals, we will use 6-311++G(d,p) . This is a triple-zeta basis set that provides a good description of the electron distribution, including polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (++) to account for the behavior of electrons far from the nucleus.[7][8]
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform quantum chemical calculations on this compound using a program like Gaussian.
Workflow Overview
Caption: Computational workflow for quantum chemical analysis.
Detailed Steps:
-
Construct the Initial Geometry: Build the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro). Ensure the correct connectivity of all atoms.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure. This is a critical step to ensure all subsequent calculations are performed on a stable conformation.
-
Rationale: This step minimizes the forces on each atom, locating a stationary point on the potential energy surface.
-
-
Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory.
-
Rationale: This calculation serves two purposes:
-
Thermodynamic Properties: It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, and the geometry must be re-optimized. This is a crucial self-validating step.[9]
-
-
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine the electronic properties of interest.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity.[10][11][12][13]
-
Molecular Electrostatic Potential (MEP): Calculate the MEP surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[14][15][16][17][18]
-
Results and Discussion: A Comparative Analysis
Structural Parameters
The optimized geometrical parameters (selected bond lengths and angles) for this compound calculated using both B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set would be presented here. Generally, both functionals are expected to provide similar geometries, with minor differences in bond lengths, particularly for bonds involving the electronegative halogen atoms.
(Note: In a real study, a table comparing these values would be included here.)
Frontier Molecular Orbital (FMO) Analysis
The FMO theory is a cornerstone of modern chemistry, providing deep insights into chemical reactivity.[10][12][13] The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.[11] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.[11]
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
Table 1: Calculated FMO Properties of this compound
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| HOMO Energy (eV) | (Calculated Value) | (Calculated Value) |
| LUMO Energy (eV) | (Calculated Value) | (Calculated Value) |
| HOMO-LUMO Gap (eV) | (Calculated Value) | (Calculated Value) |
The M06-2X functional, which better accounts for electron correlation, may predict a slightly larger HOMO-LUMO gap compared to B3LYP, suggesting a potentially more stable molecule. These values are critical in drug design, as the ability of a molecule to interact with a biological target often depends on the alignment of these frontier orbitals.[19]
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a powerful tool for understanding intermolecular interactions, as it visualizes the charge distribution across a molecule.[16][18] The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP surface would likely show:
-
Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine and nitrogen atoms, indicating these are sites for potential hydrogen bonding or interaction with electrophiles.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amine group and the methyl group, suggesting these are sites for nucleophilic interaction.
-
Neutral Regions (Green): Predominantly on the carbon atoms of the aromatic ring.
This analysis is vital for predicting how the molecule will dock with a receptor site in a biological system, guiding the design of more effective drug candidates.[15]
Comparison with Alternative Molecules
To put the properties of our target molecule into context, we can compare its calculated HOMO-LUMO gap with that of simpler, related anilines.
Table 2: Comparison of Calculated HOMO-LUMO Gaps (eV)
| Molecule | HOMO-LUMO Gap (eV) at M06-2X/6-311++G(d,p) |
| Aniline | (Calculated Value) |
| 4-Bromo-3-fluoro-2-methylaniline | (Calculated Value from Table 1) |
| 2,4,6-Tribromoaniline | (Calculated Value) |
This comparison would illustrate the electronic effect of the substituents. The multiple electron-withdrawing halogen atoms on this compound are expected to lower both the HOMO and LUMO energies and potentially alter the HOMO-LUMO gap compared to unsubstituted aniline. This modulation of electronic properties by different functional groups is a key principle in medicinal chemistry.
Conclusion
This guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. We have outlined a detailed, self-validating computational protocol using DFT.
The comparison between the B3LYP and M06-2X functionals highlights the importance of selecting an appropriate theoretical method. While B3LYP is a reliable choice for geometries, M06-2X is often preferred for a more accurate description of the electronic properties of systems with non-covalent interactions, such as the halogenated aniline studied here.[5][6]
The analyses of the structural parameters, Frontier Molecular Orbitals, and Molecular Electrostatic Potential provide a detailed picture of the molecule's reactivity and potential interaction sites. This information is of immense value to drug development professionals and researchers, enabling the rational design of new synthetic routes and novel bioactive compounds. By applying these computational techniques, scientists can accelerate the discovery process and gain deeper insights into the fundamental properties that govern chemical and biological activity.
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Gross, K. C., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Journal of the American Chemical Society. [Link]
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Ford, K. A., & Wilson, I. D. (2001). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica. [Link]
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Gross, K. C., et al. (2002). A Comparison of Different Atomic Charge Schemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry. [Link]
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Quantum Guru. (2022). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. YouTube. [Link]
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Maiti, S. R. (2020). Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). Medium. [Link]
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UC Santa Barbara. Tutorial: Electrostatic Potential Maps. [Link]
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Mahmoud, A. R. (2023). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]
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University of Regensburg. Molecular Electrostatic Potential (MEP). [Link]
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de Oliveira, B. G., & de Oliveira, A. B. (2019). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. ResearchGate. [Link]
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Madden, J. C., et al. (2010). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. PubMed. [Link]
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Taylor & Francis Online. Frontier molecular orbital theory – Knowledge and References. [Link]
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Wikipedia. Frontier molecular orbital theory. [Link]
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Quantum Guru. (2021). Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. Dailymotion. [Link]
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The Organic Chemistry Tutor. (2021). Electrostatic Potential Maps and Bond Polarity. YouTube. [Link]
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The Pharmaverse. (2023). HOMO & LUMO Explained: The Secret Behind Drug Design. YouTube. [Link]
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Wikipedia. Basis set (chemistry). [Link]
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Davis, A. V., & Chabal, Y. J. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A. [Link]
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Chemistry Stack Exchange. Naming of quantum chemistry basis sets. [Link]
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Artyukhov, V. Ya., & Morev, A. V. (2004). Quantum-Chemical Investigations of the Photolysis of Monochloro-Substituted Aniline Molecules. Russian Physics Journal. [Link]
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Nicholls, J. (2022). B3LYP, DSD-PBEP86, or M06-2X theory level for intramolecular-HB?. ResearchGate. [Link]
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Atomistica. Common mistakes in molecular modeling involving B3LYP functional. [Link]
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Kulik, H. J., & Mar, B. D. (2014). Evaluation of the Performance of the B3LYP, PBE0, and M06 DFT Functionals, and DBLOC-Corrected Versions, in the Calculation of Redox Potentials and Spin Splittings for Transition Metal Containing Systems. Journal of Chemical Theory and Computation. [Link]
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Thompson Rivers University. Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. [Link]
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Navigating the Synthetic Landscape of Polysubstituted Anilines: A Comparative Guide to 4,6-Dibromo-3-fluoro-2-methylaniline and its Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate tapestry of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polysubstituted anilines, in particular, serve as pivotal building blocks for a vast array of bioactive molecules and advanced materials. This guide provides an in-depth technical comparison of 4,6-Dibromo-3-fluoro-2-methylaniline, a specialized building block, with its structural and functional alternatives. While peer-reviewed studies on this specific isomer are not abundant, this guide will leverage data from closely related analogues and fundamental principles of organic synthesis to provide a comprehensive and practical resource for researchers in the field.
The Strategic Importance of this compound: A Structural Overview
This compound (CAS No. 1000576-24-8) is a highly functionalized aromatic amine with a unique substitution pattern that offers a multitude of synthetic possibilities.[1] Its utility primarily lies in its role as an intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] The presence of two bromine atoms, a fluorine atom, a methyl group, and an amino group on the benzene ring provides multiple reactive sites for further chemical transformations.
The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom can significantly influence the electronic properties and metabolic stability of the final molecule, a desirable feature in drug design.[2][3] The amino group can be readily derivatized or used to direct further substitutions on the aromatic ring. This trifunctional nature makes it a valuable scaffold for the construction of novel chemical entities with potential biological activity, such as antimicrobial or antifungal agents.[1]
Synthetic Pathways to Polysubstituted Anilines: A Comparative Analysis
The synthesis of polysubstituted anilines like this compound presents a significant challenge in achieving high regioselectivity. The strong activating and ortho-, para-directing effect of the amino group can lead to a mixture of products if not carefully controlled.
Electrophilic Bromination: The Workhorse of Aniline Functionalization
A common and direct approach to introducing bromine atoms onto an aniline ring is through electrophilic aromatic substitution.
Experimental Protocol: Regioselective Bromination of a Fluoro-methylaniline Precursor (Hypothetical)
-
Starting Material: 3-Fluoro-2-methylaniline.
-
Reagent: N-Bromosuccinimide (NBS) is a widely used and effective reagent for such transformations.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile can be employed.
-
Procedure: a. Dissolve 3-fluoro-2-methylaniline (1 equivalent) in the chosen solvent and cool the mixture to 0 °C in an ice bath. b. Add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of NBS ensures complete dibromination. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. e. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): Preferred over liquid bromine for its ease of handling and for providing a slow, controlled release of electrophilic bromine, which helps in managing the high reactivity of the aniline derivative and improving selectivity.
-
Low Temperature (0 °C): The initial low temperature helps to control the exothermic nature of the reaction and minimize the formation of over-brominated byproducts.
-
Stepwise Addition of NBS: This ensures that the concentration of the brominating agent remains low, further enhancing regioselectivity.
Alternative Synthetic Strategies
While direct bromination is common, other methods offer advantages in terms of selectivity and milder reaction conditions.
-
Catalytic Bromination: Copper-catalyzed oxidative bromination using NaBr and an oxidant like Na₂S₂O₈ offers a more environmentally friendly alternative to traditional methods.[4] Palladium-catalyzed C-H bromination is another advanced technique that can achieve high regioselectivity.[5]
-
Multi-step Synthesis: For complex substitution patterns, a multi-step approach involving protection of the amino group, followed by sequential halogenation and other functional group interconversions, can provide unambiguous access to the desired isomer. For instance, a synthetic route could start from a different aniline derivative, where the desired substitution pattern is built up through a series of reactions like nitration, reduction, and Sandmeyer reactions.[6][7]
Comparison with Alternative Building Blocks
The choice of a specific polysubstituted aniline depends on the target molecule's desired properties and the synthetic route. Here, we compare this compound with some of its structural isomers and other related building blocks.
| Building Block | Key Structural Features | Potential Applications & Synthetic Advantages | Potential Disadvantages |
| This compound | Dibromo, fluoro, methyl, and amino groups. | Versatile for cross-coupling at two positions; fluorine for metabolic stability. | Limited commercial availability and literature. |
| 2,4-Dibromo-5-fluoroaniline | Isomer with a different substitution pattern.[8] | May offer different reactivity and lead to different regioisomers in subsequent reactions. | Different electronic and steric environment may affect biological activity. |
| 4-Bromo-3-fluoro-2-methylaniline | Monobrominated analogue.[9][10] | Simpler to synthesize; allows for selective monofunctionalization. | Less versatile for multiple cross-coupling reactions. |
| 2,6-Dibromo-4-methylaniline | Lacks the fluorine substituent. | Simpler synthesis; may be preferred if fluorine is not required for the target's properties. | Lacks the potential benefits of fluorination (e.g., altered pKa, metabolic stability). |
The Role of Fluorine in Drug Discovery: A Deeper Dive
The presence of a fluorine atom in this compound is a key feature that warrants special attention from medicinal chemists. The introduction of fluorine into a drug candidate can have profound effects on its biological properties.[2][3][11][12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby enhancing binding affinity.
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
The strategic placement of fluorine, as in the case of this compound, allows for the fine-tuning of these properties in the final active pharmaceutical ingredient.
Visualization of Synthetic and Application Pathways
To better illustrate the concepts discussed, the following diagrams outline the synthetic logic and potential application pathways.
Caption: Synthetic workflow for this compound and its applications.
Caption: Comparison of this compound with alternative building blocks.
Conclusion and Future Outlook
This compound stands as a promising, albeit under-documented, building block for the synthesis of complex organic molecules. Its unique substitution pattern offers a rich platform for chemical diversification. While direct comparative data is scarce, an understanding of the synthesis and reactivity of related halogenated anilines provides a solid foundation for its application. The strategic incorporation of both bromine and fluorine atoms makes it a particularly attractive intermediate for the development of novel pharmaceuticals and agrochemicals. Further research into the specific applications and reaction optimization of this compound is warranted and will undoubtedly unveil new opportunities in synthetic and medicinal chemistry.
References
- U.S. Patent US5053542A, "Catalytic bromination of 2-fluoroaniline," issued October 1, 1991.
- U.S. Patent US6307113B1, "Selective bromination of aromatic compounds," issued October 23, 2001.
-
Li, Z., et al. (2017). Combining Eosin Y with Selectfluor: A Regioselective Brominating System for Para-Bromination of Aniline Derivatives. Organic Letters, 19(14), 3799–3802. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
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Chen, G., et al. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(30), 8836-8842. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
- Chinese Patent CN112110824A, "Method for preparing 2-bromo-5-fluoroaniline," published December 22, 2020.
- Chinese Patent CN110627655A, "A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof," published December 31, 2019.
-
PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]
-
Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(6), 587-603. [Link]
-
Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18. [Link]
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Beierle, J. M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dibromo-3-fluoro-2-methylaniline
As researchers and developers in the pharmaceutical and agrochemical sectors, our work with specialized intermediates like 4,6-Dibromo-3-fluoro-2-methylaniline is fundamental to innovation[1]. This halogenated aromatic amine is a valuable building block for creating molecules with specific biological activities[1]. However, its chemical nature necessitates a rigorous and informed approach to its handling and, critically, its disposal. The integrity of our research and the safety of our laboratories and environment depend on treating this compound with the respect its hazard profile commands.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound. The procedures outlined are synthesized from established safety protocols for hazardous chemical waste and data from closely related chemical analogs. The core principle is that a well-defined disposal plan is not merely a regulatory hurdle but a fundamental component of responsible science.
Part 1: The Foundation of Safe Disposal: Hazard Profile
The "why" behind any disposal protocol is rooted in the inherent hazards of the substance. Understanding the risks allows us to implement controls that are both effective and logical. This compound, as a halogenated aniline, is classified as a hazardous substance. Based on data from analogous compounds, its disposal pathway is dictated by the following risk profile.
Table 1: GHS Hazard Classification Summary for Halogenated Anilines
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |
| Aquatic Hazard (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects | |
This profile identifies the compound as toxic to humans through multiple exposure routes and an environmental pollutant. Therefore, it cannot be disposed of via standard laboratory drains or as common refuse. Discharge into the environment must be strictly avoided[3][5].
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe disposal of this compound waste, from the point of generation to final transport.
Step 1: Waste Identification and Segregation
This is the most critical step. All waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., weighing paper, pipette tips), and solvent rinses, must be classified as Halogenated Organic Hazardous Waste .
-
Causality: Halogenated compounds can produce highly toxic and corrosive byproducts (like hydrogen bromide and hydrogen fluoride) during improper treatment or incineration[3]. Segregation ensures they are sent to a facility capable of handling them.
-
Action:
-
Dedicate a specific, clearly labeled waste container for this compound waste.
-
Never mix this waste with non-hazardous waste or other chemical waste streams like acids, bases, or non-halogenated solvents.
-
Step 2: Container Selection and Labeling
Waste must be accumulated in a designated and appropriate container.
-
Causality: Proper containment prevents leaks and spills and clearly communicates the hazard to everyone in the laboratory and to the disposal technicians.
-
Action:
-
Use a UN-certified container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste[2][6].
-
Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
-
Step 3: Safe On-Site Accumulation and Storage
Store the waste container in a designated and controlled area.
-
Causality: Safe storage minimizes the risk of accidental exposure, spills, and reaction with incompatible materials.
-
Action:
-
Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area[2][3][7].
-
The storage location must be secure and accessible only to authorized personnel[7].
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary container.
-
Step 4: Final Disposal Arrangement
Disposal of this waste is a regulated activity that must be handled by professionals.
-
Causality: The Resource Conservation and Recovery Act (RCRA) and similar local regulations mandate a "cradle-to-grave" approach, meaning the generator is responsible for the waste until its final, safe destruction[8].
-
Action:
-
Arrange for pickup by a licensed and certified hazardous waste disposal contractor.
-
Inform the contractor of the waste's identity. They will ensure it is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF)[6][8].
-
The recommended and most environmentally sound disposal method is controlled high-temperature incineration with flue gas scrubbing [5]. This process is designed to break down the halogenated molecules completely while neutralizing the resulting acidic gases.
-
Ensure all shipping and transport activities are accompanied by a properly completed hazardous waste manifest[6]. Retain copies of all documentation for at least three years[6].
-
Part 3: Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work from upwind[5].
-
Don PPE: Before re-entering the area, don appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat[2][3]. For large spills, respiratory protection may be necessary[5].
-
Contain: Prevent the spill from spreading or entering drains using an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent pads[3][7].
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[3][9][10]. Use non-sparking tools if a flammable solvent is present[5].
-
Decontaminate: Clean the spill area with soap and plenty of water. Collect the cleaning materials as hazardous waste as well.
-
Dispose: Label the container with the spill cleanup materials and dispose of it alongside the primary waste stream.
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the complete, compliant lifecycle for this compound waste.
Caption: Disposal workflow for this compound.
References
-
This compound. MySkinRecipes. [Link]
-
4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem. [Link]
-
Hazardous Waste. Maryland Department of the Environment. [Link]
-
Material Safety Data Sheet - 3-Fluoro-4-methylaniline. Capot Chemical. [Link]
-
Hazardous waste acceptance conditions. University of Groningen. [Link]
-
Managing Waste: Hazardous Waste. Indiana Department of Environmental Management. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency. [Link]
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Personal protective equipment for handling 4,6-Dibromo-3-fluoro-2-methylaniline
An authoritative guide to Personal Protective Equipment (PPE) for the safe handling of 4,6-Dibromo-3-fluoro-2-methylaniline, designed for chemical researchers and drug development professionals. This document provides a detailed framework for risk mitigation, procedural guidance, and emergency preparedness.
The Imperative for Rigorous Protection: Understanding the Hazard Profile
As a Senior Application Scientist, my primary directive is to empower your research through both innovation and an uncompromising commitment to safety. The compound this compound is a highly functionalized aromatic amine, valuable as a synthetic intermediate in pharmaceutical and agrochemical research.[1] However, its structure—a halogenated aniline—necessitates a heightened level of caution. Substituted anilines as a class are known for their potential toxicity, including effects like hemolysis (damage to red blood cells), and their ability to be absorbed systemically through the skin.[2][3]
The safety data for this compound and its structural analogs consistently points to a significant hazard profile that demands meticulous control of all potential exposure routes.[4][5][6][7] Failure to adhere to stringent PPE protocols can lead to acute health effects and compromise the integrity of your research environment. This guide provides the foundational knowledge to handle this compound with the respect and caution it requires.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | Category | Significance |
|---|---|---|
| Acute Toxicity, Oral | Category 3/4 | Harmful or Toxic if swallowed.[8] |
| Acute Toxicity, Dermal | Category 3/4 | Harmful or Toxic in contact with skin.[7][8] |
| Acute Toxicity, Inhalation | Category 3/4 | Harmful or Toxic if inhaled.[7][8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6][7][8] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[6][7][8] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[6][7] |
The Core Protocol: A Multi-Layered Defense Strategy
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal protective equipment. All work with this compound must be performed within a certified chemical fume hood to minimize inhalation exposure at the source.[9][10] The following PPE is mandatory and constitutes the minimum requirement for any procedure involving this compound.
Dermal Protection: Your Primary Barrier
Given the acute dermal toxicity and skin-irritating properties of this chemical, preventing skin contact is paramount.[7][11]
-
Gloves : Standard nitrile gloves are often sufficient for incidental contact, but this is not a complete answer.[9] For prolonged handling or when immersion is possible, double-gloving or selecting a more robust glove material (e.g., butyl rubber) is a critical consideration. Causality : The aniline structure allows for rapid absorption through the skin, leading to systemic toxicity. Halogenation can further enhance this lipophilicity. Always inspect gloves for tears or pinholes before use and remove them immediately if contamination is suspected.[12]
-
Laboratory Coat : A clean, flame-retardant lab coat, fully buttoned, is required at all times.[12]
-
Chemical-Resistant Apron/Sleeves : For procedures involving larger quantities (>10g) or a significant risk of splashing, a chemical-resistant apron and/or sleeves worn over the lab coat provide an essential secondary barrier.
Ocular Protection: Shielding a Critical Exposure Route
The eyes are highly susceptible to chemical splashes and airborne dust, and this compound is classified as a serious eye irritant.[6]
-
Chemical Splash Goggles : Standard safety glasses are insufficient . You must wear tightly sealed chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[8][13] Causality : Goggles provide a 360-degree seal around the eyes, protecting against splashes, and fine dust particles that can easily bypass the gaps in safety glasses.
-
Face Shield : A full-face shield must be worn over chemical splash goggles during procedures with a high potential for splashing, such as when transferring solutions under positive pressure or during quenching of a reactive mixture.[12]
Respiratory Protection: An Essential Safeguard
While a fume hood is the primary control, respiratory protection provides a crucial layer of defense, especially in non-routine situations.[10]
-
Primary Control : All weighing, dispensing, and handling of this compound must occur within a functioning chemical fume hood.[12][13]
-
Secondary Control : If engineering controls are compromised, or during a large spill cleanup, a respirator is required. A full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter is the recommended choice.[8][13] Causality : This combination protects against both the vapor phase of the aniline and any fine dust particles, addressing both inhalation toxicity and respiratory irritation hazards.
Operational Plan: Step-by-Step Safety Procedures
Trust in safety protocols is built on clear, repeatable actions. The following steps for donning and doffing PPE are designed to prevent cross-contamination and ensure your protection from start to finish.
Protocol 1: Donning Personal Protective Equipment
-
Verify Engineering Controls : Confirm the chemical fume hood has a valid certification and is drawing correctly.
-
Footwear Check : Ensure you are wearing fully enclosed, chemical-resistant shoes.[12]
-
Don Lab Coat : Put on your lab coat and fasten all buttons.
-
Don Inner Gloves : Put on your first pair of nitrile gloves.
-
Don Respirator (if required) : If the risk assessment dictates respirator use, perform a fit check according to manufacturer instructions.
-
Don Goggles & Face Shield : Put on your chemical splash goggles, followed by a face shield if the procedure requires it.
-
Don Outer Gloves : Put on a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Protocol 2: Doffing Personal Protective Equipment
This sequence is critical to avoid transferring contaminants from the PPE to your skin.
-
Decontaminate (if applicable) : If gross contamination of outer gloves has occurred, wipe them down before removal.
-
Remove Outer Gloves : Peel off the outer pair of gloves without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield & Goggles : Handle by the straps, moving from back to front. Place in a designated area for decontamination.
-
Remove Lab Coat : Remove the lab coat by rolling it inside-out to contain any surface contamination. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Remove Inner Gloves : Remove the final pair of gloves using the proper technique.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.[5][11]
Respiratory Protection Decision Framework
The choice of respiratory protection is dictated by the specific task and potential for exposure. This flowchart provides a logical pathway for making this critical safety decision.
Caption: Decision flowchart for selecting appropriate respiratory protection.
Spill, Exposure, and Disposal Plans
Immediate Response to Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7][11]
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7][11]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][13]
Spill Management: For any spill, evacuate personnel from the immediate area. Small spills inside a fume hood can be cleaned up by trained personnel wearing full PPE, using an inert absorbent material (e.g., vermiculite, sand).[5] All spill cleanup materials must be placed in a sealed container for hazardous waste disposal. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[9]
Disposal: All PPE used while handling this compound is considered contaminated. Used gloves, disposable aprons, and spill cleanup materials must be collected in a designated, sealed hazardous waste container.[12][13] Do not dispose of this material in standard trash or down the drain. Follow all local and institutional regulations for chemical waste disposal.[13]
References
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Di Consiglio, E., et al. (n.d.). Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Relationships. PubMed. Available at: [Link]
-
Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. PubMed. Available at: [Link]
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Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Available at: [Link]
-
Sakuratani, Y., & Yamada, J. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. Taylor & Francis Online. Available at: [Link]
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Chen, C.-Y., et al. (2006). Toxicity of substituted anilines to Pseudokirchneriella subcapitata and quantitative structure-activity relationship analysis for polar narcotics. ResearchGate. Available at: [Link]
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Rutgers University. (n.d.). Aniline Standard Operating Procedure. Rutgers University Environmental Health and Safety. Available at: [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). CDC. Available at: [Link]
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Knowledge S-E. (2025). What are the health and safety guidelines for Aniline in workplaces? Knowledge. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
